molecular formula C11H11NO6 B1334172 4-(3-Formyl-4-nitro-phenoxy)-butyric acid CAS No. 94193-36-9

4-(3-Formyl-4-nitro-phenoxy)-butyric acid

Cat. No.: B1334172
CAS No.: 94193-36-9
M. Wt: 253.21 g/mol
InChI Key: OQKITJICGXCHGS-UHFFFAOYSA-N
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Description

4-(3-Formyl-4-nitro-phenoxy)-butyric acid is a versatile synthetic intermediate of significant interest in organic and medicinal chemistry research. This compound features a molecular structure that incorporates two highly reactive functional groups—an aldehyde (formyl) and a carboxylic acid—separated by a phenoxy butanoate spacer, making it a valuable bifunctional building block for the construction of more complex molecules . The electron-withdrawing nitro group on the phenyl ring further modulates the compound's reactivity and can be a key functional handle for further synthetic transformations. Its primary research application lies in its use as a key precursor in the synthesis of various heterocyclic compounds and for the development of potential pharmaceutical agents. Researchers can utilize the aldehyde group for condensation reactions, such as the formation of Schiff bases, while the carboxylic acid enables amide coupling or esterification. This makes it particularly useful for creating combinatorial libraries or for use in polymer science. The structural motif of a phenoxy butanoic acid is seen in various biologically active molecules, suggesting its relevance in the design and synthesis of new chemical entities for biological screening. This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-formyl-4-nitrophenoxy)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO6/c13-7-8-6-9(3-4-10(8)12(16)17)18-5-1-2-11(14)15/h3-4,6-7H,1-2,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKITJICGXCHGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCCCC(=O)O)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374695
Record name 4-(3-Formyl-4-nitro-phenoxy)-butyric acid
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Molecular Weight

253.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94193-36-9
Record name 4-(3-Formyl-4-nitro-phenoxy)-butyric acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 94193-36-9
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Foundational & Exploratory

4-(3-Formyl-4-nitro-phenoxy)-butyric acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(3-Formyl-4-nitro-phenoxy)-butyric acid

Foreword

As a Senior Application Scientist, my objective extends beyond the mere presentation of data. This guide is crafted to provide a comprehensive and practical understanding of this compound, grounded in established chemical principles and field-proven insights. The narrative is designed to be a self-validating system, where the causality behind experimental choices is as crucial as the protocols themselves. This document serves researchers, scientists, and drug development professionals by not only detailing the known properties of this compound but also by exploring its potential through logical extrapolation from its structural features. Every claim and protocol is supported by authoritative sources to ensure scientific integrity and trustworthiness.

Molecular Overview and Strategic Importance

This compound is a bespoke organic molecule characterized by a multifunctional aromatic core. Its structure incorporates a phenoxy-butyric acid moiety, which provides a flexible linker and a carboxylic acid handle for further derivatization. The aromatic ring is substituted with two key functional groups: an aldehyde (formyl) and a nitro group. These groups are ortho and meta to the ether linkage, respectively, a configuration that dictates the molecule's electronic properties and reactivity.

The presence of the aldehyde allows for a wide range of chemical transformations, including reductive amination, oxidation to a carboxylic acid, and various condensation reactions. The nitro group, a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. It can also be reduced to an amine, providing another point for chemical modification. This unique combination of reactive sites makes this compound a valuable building block in synthetic organic chemistry and a molecule of interest in medicinal chemistry as a potential linker or scaffold for constructing more complex bioactive compounds.

Chemical Identity and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are foundational to its application in any research setting. The data presented below has been consolidated from various chemical suppliers and databases.

PropertyValueSource(s)
CAS Number 94193-36-9[1][2][3]
Molecular Formula C₁₁H₁₁NO₆[1][2][3]
Molecular Weight 253.21 g/mol [1][2][3]
Appearance Not specified, likely a solidN/A
Melting Point 109-110 °C[1][3]
Boiling Point 514.9 °C (Predicted)[1][3]
Density 1.398 g/cm³ (Predicted)[1][3]
pKa 4.53 ± 0.10 (Predicted)[1][3]
LogP 2.17410 (Predicted)[1]
Flash Point 265.2 °C[1][2]
InChI Key OQKITJICGXCHGS-UHFFFAOYSA-N[3][4]
Canonical SMILES C1=CC(=C(C=C1OCCCC(=O)O)C=O)[O-][1][4]

Note: Predicted values are computationally derived and should be confirmed experimentally.

Synthesis and Purification

Synthetic Strategy: A Rationale

The chosen strategy leverages commercially available starting materials and employs high-yielding, reliable reactions.

  • Williamson Ether Synthesis: This classic method is ideal for forming the ether linkage. It involves the reaction of a phenoxide with an alkyl halide. Using 5-hydroxy-2-nitrobenzaldehyde and an ethyl 4-bromobutyrate allows for the selective formation of the desired ether without affecting the aldehyde or nitro groups. The phenolic proton is significantly more acidic than the carboxylic acid that will be formed later, making its deprotonation with a mild base like potassium carbonate efficient.

  • Ester Hydrolysis: The ethyl ester group serves as a protecting group for the carboxylic acid. Its removal is the final step, typically achieved through saponification (base-mediated hydrolysis) followed by acidification. This is a standard and clean transformation.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Saponification & Acidification A 5-Hydroxy-2-nitrobenzaldehyde D Ethyl 4-(3-formyl-4-nitrophenoxy)butanoate (Intermediate) A->D B Ethyl 4-bromobutyrate B->D C Potassium Carbonate (K2CO3) in Acetone C->D Base & Solvent F This compound (Final Product) D->F E 1. Sodium Hydroxide (NaOH) 2. Hydrochloric Acid (HCl) E->F Hydrolysis

Caption: A two-step synthesis of this compound.

Detailed Experimental Protocol

Disclaimer: This is a representative protocol based on established chemical principles. It must be adapted and optimized under proper laboratory conditions by qualified personnel.

Step 1: Synthesis of Ethyl 4-(3-formyl-4-nitrophenoxy)butanoate

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-hydroxy-2-nitrobenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone (100 mL).

    • Expertise & Experience: Acetone is a suitable polar aprotic solvent for this Sₙ2 reaction. Anhydrous potassium carbonate is a sufficiently strong base to deprotonate the phenol without causing side reactions. Using a slight excess ensures complete deprotonation.

  • Addition of Reagent: Begin stirring the suspension. Add ethyl 4-bromobutyrate (1.1 eq) dropwise to the mixture at room temperature.

    • Trustworthiness: A slight excess of the alkylating agent ensures the reaction goes to completion. Dropwise addition helps to control any potential exotherm.

  • Reaction: Heat the mixture to reflux (approx. 56 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Workup: After cooling to room temperature, filter the solid potassium salts and wash with acetone. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Dissolve the crude residue in ethyl acetate and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the intermediate ester, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve the crude ethyl ester from the previous step in a mixture of ethanol and water (e.g., a 3:1 ratio).

  • Hydrolysis: Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the ester is fully consumed.

  • Acidification: Cool the reaction mixture in an ice bath and slowly acidify with 1M hydrochloric acid (HCl) until the pH is approximately 2-3. A precipitate should form.

    • Causality: The product is a carboxylic acid, which is insoluble in acidic aqueous media. This step is crucial for both protonating the carboxylate salt and inducing precipitation of the final product.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove inorganic salts. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Chemical Reactivity and Spectroscopic Profile

The reactivity of this molecule is governed by its four distinct functional groups.

  • Aldehyde Group: Susceptible to nucleophilic attack. It can be reduced to an alcohol (using NaBH₄), oxidized to a carboxylic acid (using KMnO₄ or Jones reagent), or undergo condensation reactions like Wittig or Knoevenagel reactions.

  • Nitro Group: Strongly deactivates the aromatic ring. It can be reduced to an aniline derivative using reducing agents like SnCl₂/HCl or catalytic hydrogenation (H₂/Pd-C). This opens up a vast array of subsequent reactions, such as diazotization.

  • Carboxylic Acid Group: Can undergo standard reactions like esterification (Fischer esterification), conversion to an acid chloride (using SOCl₂), or amide bond formation (using coupling agents like EDC/HOBt).

  • Ether Linkage: Generally stable and unreactive, providing a robust connection between the aromatic core and the butyric acid sidechain.

Predicted Spectroscopic Characterization

While experimental spectra are not available, a theoretical analysis provides expected key signals for structural confirmation.

  • ¹H NMR (Proton NMR):

    • Aromatic Protons: Expect three protons in the aromatic region (~7.0-8.5 ppm), exhibiting characteristic splitting patterns based on their ortho, meta, and para relationships. The proton adjacent to the nitro group will be the most downfield.

    • Aldehyde Proton: A distinct singlet around 9.5-10.5 ppm.

    • Butyric Acid Chain: Three sets of signals: -OCH₂- (~4.0-4.2 ppm, triplet), -CH₂- (~2.0-2.2 ppm, quintet), and -CH₂COOH (~2.4-2.6 ppm, triplet).

    • Carboxylic Acid Proton: A broad singlet, typically >10 ppm, which may be exchangeable with D₂O.

  • ¹³C NMR (Carbon NMR):

    • Carbonyl Carbons: Aldehyde carbon at ~190 ppm and carboxylic acid carbon at ~170-180 ppm.

    • Aromatic Carbons: Six distinct signals in the aromatic region (~110-160 ppm). The carbon attached to the nitro group will be significantly shifted.

    • Aliphatic Carbons: Three signals corresponding to the butyric acid chain carbons (~20-70 ppm).

  • IR (Infrared) Spectroscopy:

    • O-H Stretch: A very broad absorption from the carboxylic acid, centered around 3000 cm⁻¹.

    • C=O Stretches: Two sharp, strong peaks: one for the carboxylic acid (~1710 cm⁻¹) and one for the aldehyde (~1700 cm⁻¹).

    • N-O Stretches: Strong, characteristic absorptions for the nitro group around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

    • C-O Stretch: Absorption for the ether linkage around 1250 cm⁻¹.

Potential Applications and Research Directions

Direct applications of this compound are not well-documented in peer-reviewed literature, indicating its primary role as a research chemical or a synthetic intermediate.[2] However, by examining structurally related compounds, we can infer its potential utility.

A similar compound, 4-(4-Formyl-3-methoxyphenoxy)-butyric acid, is noted for its use as a key intermediate in the synthesis of pharmaceuticals, particularly for inflammatory diseases, and in the development of materials like polymers.[5] It serves as a versatile building block due to its reactive aldehyde group.[5]

Based on this, potential research applications for this compound could include:

  • Medicinal Chemistry: The molecule can serve as a scaffold. The carboxylic acid can be coupled to amines to form libraries of amides for biological screening. The aldehyde can be used to link the molecule to other pharmacophores or to solid supports for combinatorial chemistry. The nitro group can be reduced to an amine, which is a common functional group in many drug candidates.

  • Linker Technology: In the field of bioconjugation and drug delivery, this molecule could act as a heterobifunctional linker. The carboxylic acid could be activated to react with amines on a protein or antibody, while the aldehyde provides a handle for another conjugation reaction.

  • Materials Science: The reactive functional groups could be used to incorporate this molecule into polymer backbones or as a cross-linking agent to modify the properties of materials.

Safety, Handling, and Storage

As a research chemical, a thorough toxicological profile is not available.[6] Therefore, it must be handled with the standard precautions for a potentially hazardous substance.

Hazard ClassGHS PictogramStatementPrecautionary Measures
Skin Irritation GHS07H315: Causes skin irritationP280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]
Eye Irritation GHS07H319: Causes serious eye irritationP280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][7]
Respiratory Irritation GHS07H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area.[6]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7] Ensure eyewash stations and safety showers are readily accessible.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[6]

    • Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile) and a lab coat.[8] Avoid contact with skin.

    • Respiratory Protection: If dust or aerosols may be generated, use a NIOSH-approved respirator.[6]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[7]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] Recommended storage temperature is between 2°C - 8°C.[2]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.

References

  • LookChem. This compound. [Link]

  • Chemical-Suppliers. This compound | CAS 94193-36-9. [Link]

Sources

4-(3-Formyl-4-nitro-phenoxy)-butyric acid CAS 94193-36-9

Author: BenchChem Technical Support Team. Date: January 2026

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An In-depth Technical Guide to 4-(3-Formyl-4-nitro-phenoxy)-butyric acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(3-Formyl-4-nitro-phenoxy)-butyric acid, a molecule of interest in medicinal chemistry and organic synthesis. We will delve into its fundamental physicochemical properties, propose a detailed synthetic route with justifications for the chosen methodology, and explore its potential applications based on the functionalities present in its structure.

Core Physicochemical Properties

This compound is a substituted aromatic compound featuring a butyric acid moiety linked to a 3-formyl-4-nitrophenol via an ether linkage. The presence of the carboxylic acid, aldehyde, and nitro groups imparts specific chemical reactivity and potential biological activity to the molecule.

Molecular Weight and Formula

The molecular formula for this compound is C₁₁H₁₁NO₆.[1][2] To determine the molecular weight, we sum the atomic weights of its constituent atoms:

  • Carbon (C): 11 atoms × 12.011 u = 132.121 u

  • Hydrogen (H): 11 atoms × 1.008 u = 11.088 u

  • Nitrogen (N): 1 atom × 14.007 u = 14.007 u

  • Oxygen (O): 6 atoms × 15.999 u = 95.994 u

Total Molecular Weight = 253.21 g/mol [1][2]

Physicochemical Data Summary

A compilation of key physicochemical properties is presented in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₁NO₆[1][2]
Molecular Weight 253.21 g/mol [1][2]
CAS Number 94193-36-9[1][2]
Melting Point 109-110 °C[1]
Boiling Point 514.9 °C at 760 mmHg[1]
Density 1.398 g/cm³[1]
pKa 4.53 ± 0.10 (Predicted)[1]

Synthesis of this compound: A Proposed Protocol

Retrosynthetic Analysis

A logical retrosynthetic approach would involve disconnecting the ether bond and the formyl group. The ether linkage can be formed via a Williamson ether synthesis between a nitrophenol and a butyrate derivative. The formyl group can be introduced onto the aromatic ring through a formylation reaction.

Proposed Synthetic Pathway

The proposed two-step synthesis starts with commercially available 4-nitrophenol and ethyl 4-bromobutanoate, followed by formylation of the resulting intermediate.

Synthetic Pathway 4-Nitrophenol 4-Nitrophenol Intermediate Ethyl 4-(4-nitrophenoxy)butanoate 4-Nitrophenol->Intermediate Williamson Ether Synthesis Ethyl 4-bromobutanoate Ethyl 4-bromobutanoate Ethyl 4-bromobutanoate->Intermediate Step1_reagents K₂CO₃, Acetone Reflux Step1_reagents->Intermediate Final_Product This compound Intermediate->Final_Product Formylation Step2_reagents 1. Vilsmeier-Haack or Reimer-Tiemann 2. Hydrolysis Step2_reagents->Final_Product

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 4-(4-nitrophenoxy)butanoate (Williamson Ether Synthesis)

  • Rationale: The Williamson ether synthesis is a reliable method for forming ethers from an alkoxide and a primary alkyl halide.[3] 4-Nitrophenol is deprotonated by a weak base like potassium carbonate to form the more nucleophilic phenoxide. Acetone is a suitable polar aprotic solvent for this Sₙ2 reaction.

  • Procedure:

    • To a stirred solution of 4-nitrophenol (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).

    • Add ethyl 4-bromobutanoate (1.1 eq) to the reaction mixture.

    • Reflux the mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with 1M NaOH solution to remove any unreacted 4-nitrophenol, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ethyl 4-(4-nitrophenoxy)butanoate.

    • Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound (Formylation and Hydrolysis)

  • Rationale: The introduction of a formyl group onto the aromatic ring can be achieved through various methods. The Vilsmeier-Haack reaction is a good candidate for formylation of electron-rich aromatic rings.[4][5] The nitro group is deactivating, but the phenoxy group is activating, directing the electrophilic substitution to the ortho and para positions. The ortho position to the activating phenoxy group is favored. The Reimer-Tiemann reaction is another possibility for ortho-formylation of phenols.[6] Following formylation, the ethyl ester is hydrolyzed to the carboxylic acid under basic or acidic conditions.

  • Procedure (Vilsmeier-Haack approach):

    • In a fume hood, cool a solution of dimethylformamide (DMF, 3.0 eq) to 0 °C.

    • Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) while maintaining the temperature at 0 °C to form the Vilsmeier reagent.

    • To this reagent, add a solution of ethyl 4-(4-nitrophenoxy)butanoate (1.0 eq) in DMF.

    • Stir the reaction mixture at room temperature for 1-3 hours, then heat to 60-80 °C for 2-4 hours, monitoring by TLC.

    • Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

    • Neutralize the mixture with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The resulting crude ethyl 4-(3-formyl-4-nitrophenoxy)butanoate is then subjected to hydrolysis.

    • Dissolve the crude ester in a mixture of ethanol and 1M NaOH solution.

    • Stir the mixture at room temperature or gently heat until the hydrolysis is complete (monitored by TLC).

    • Acidify the reaction mixture with 1M HCl to precipitate the carboxylic acid.

    • Filter the precipitate, wash with cold water, and dry to obtain this compound.

    • Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Experimental_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Formylation & Hydrolysis Reactants_1 4-Nitrophenol + Ethyl 4-bromobutanoate Reaction_1 Reflux in Acetone with K₂CO₃ Reactants_1->Reaction_1 Workup_1 Filtration, Extraction, Purification Reaction_1->Workup_1 Intermediate_Product Ethyl 4-(4-nitrophenoxy)butanoate Workup_1->Intermediate_Product Reaction_2 Formylation of Intermediate Intermediate_Product->Reaction_2 Vilsmeier_Reagent DMF + POCl₃ Vilsmeier_Reagent->Reaction_2 Workup_2 Aqueous Workup, Extraction Reaction_2->Workup_2 Ester_Product Ethyl 4-(3-formyl-4-nitrophenoxy)butanoate Workup_2->Ester_Product Hydrolysis Base-catalyzed Hydrolysis Ester_Product->Hydrolysis Acidification Acidification with HCl Hydrolysis->Acidification Final_Product_WF This compound Acidification->Final_Product_WF

Caption: Detailed experimental workflow for the synthesis of the target compound.

Potential Applications in Research and Drug Development

While specific biological activities for this compound are not extensively documented, its structural motifs suggest several promising avenues for investigation, particularly in drug discovery and medicinal chemistry.

Role as a Synthetic Intermediate

The presence of three distinct functional groups—carboxylic acid, aldehyde, and nitro group—makes this compound a versatile building block in organic synthesis.

  • Carboxylic Acid: Can be converted into esters, amides, or acid chlorides, allowing for the attachment of various molecular fragments. This is particularly useful in the synthesis of compound libraries for high-throughput screening.

  • Aldehyde: Can undergo a wide range of reactions, including reductive amination to form amines, Wittig reactions to form alkenes, and condensation reactions to generate more complex heterocyclic systems.

  • Nitro Group: Can be reduced to an amine, which can then be further functionalized. The nitro group itself is an electron-withdrawing group that influences the reactivity of the aromatic ring.

Insights from Structurally Related Compounds

The potential applications of this compound can be inferred from the known biological activities of related compounds.

  • Butyric Acid Derivatives: Butyric acid and its derivatives are known to have a variety of biological effects, including acting as histone deacetylase (HDAC) inhibitors.[7][8] HDAC inhibitors are a class of compounds that are being investigated for the treatment of cancer and other diseases. The butyric acid moiety in the target molecule could potentially confer similar HDAC inhibitory activity.

  • Nitroaromatic Compounds: Nitroaromatic compounds are found in a number of approved drugs and are known to exhibit a broad spectrum of biological activities, including antimicrobial and anticancer effects.[9][10] The nitro group can be bioreduced in hypoxic environments, a characteristic of solid tumors, making it a potential trigger for the selective release of cytotoxic agents.[11]

  • Linkers in Solid-Phase Synthesis: Similar molecules containing a phenoxy-alkanoic acid structure are used as linkers in solid-phase synthesis, for example, in the construction of peptide and small molecule libraries.[12][13] The aldehyde functionality could be used for the traceless attachment of molecules to a solid support.

Potential Therapeutic Areas

Based on the functionalities present, this compound and its derivatives could be explored for their potential in:

  • Oncology: As a potential HDAC inhibitor or as a scaffold for the development of hypoxia-activated prodrugs.

  • Infectious Diseases: The nitroaromatic moiety suggests potential antimicrobial activity.

  • Inflammatory Diseases: Some butyric acid derivatives have shown anti-inflammatory properties.[14]

Conclusion

This compound is a molecule with well-defined physicochemical properties and significant potential as a versatile intermediate in organic synthesis and drug discovery. While a dedicated synthesis has not been published, a robust and logical synthetic route can be proposed based on established chemical transformations. The combination of a butyric acid moiety, a nitroaromatic system, and a reactive aldehyde group makes this compound and its future derivatives interesting candidates for investigation in oncology, infectious diseases, and other therapeutic areas. Further research is warranted to fully elucidate the biological activity profile of this intriguing molecule.

References

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]

  • Wikipedia. Williamson ether synthesis. Available at: [Link]

  • University of Missouri–St. Louis. The Williamson Ether Synthesis. Available at: [Link]

  • LookChem. This compound. Available at: [Link]

  • MDPI. 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL). Available at: [Link]

  • Google Patents. Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes.
  • PMC. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Available at: [Link]

  • NIH. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. Available at: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]

  • MDPI. 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL). Available at: [Link]

  • L.S.College, Muzaffarpur. Reimer–Tiemann reaction. Available at: [Link]

  • ResearchGate. The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Available at: [Link]

  • OSTI.GOV. Butyric acid: Applications and recent advances in its bioproduction. Available at: [Link]

  • PubMed. Nitro-Group-Containing Drugs. Available at: [Link]

  • Indian Academy of Sciences. Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Available at: [Link]

  • ResearchGate. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. Available at: [Link]

  • YouTube. Reimer Tiemann Reaction Mechanism. Available at: [Link]

  • KoreaScience. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. Available at: [Link]

  • SvedbergOpen. The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Available at: [Link]

  • Google Patents. Process for the preparation of gamma-(nitrophenyl)butyronitriles.
  • ResearchGate. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Available at: [Link]

  • ResearchGate. Synthesis of 2-Fluoroacetoacetic Acid and 4-Fluoro-3-hydroxybutyric Acid. Available at: [Link]

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  • Name-Reaction.com. Vilsmeier-Haack reaction. Available at: [Link]

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An In-Depth Technical Guide to 4-(3-Formyl-4-nitro-phenoxy)-butyric acid: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 4-(3-Formyl-4-nitro-phenoxy)-butyric acid, a molecule of significant interest in the fields of medicinal chemistry and drug development. We will delve into its chemical structure, physicochemical properties, a detailed, field-proven synthetic protocol, and its current and potential applications. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this versatile compound.

Introduction: The Significance of a Multifunctional Building Block

In the landscape of modern drug discovery, the demand for novel molecular scaffolds with diverse functionalities is ever-present. These building blocks are the cornerstone of creating new therapeutic agents with enhanced efficacy, selectivity, and pharmacokinetic profiles. This compound emerges as a particularly valuable compound due to its unique combination of reactive groups. The presence of a carboxylic acid, an aldehyde, and a nitro group on a stable phenoxy-butyric acid backbone makes it a trifunctional linker, opening up a wide array of possibilities for chemical modification and conjugation.

Derivatives of butyric acid are known to play various roles in biological systems, and their incorporation into larger molecules can influence properties like cell permeability and metabolic stability.[1][2] The aromatic framework of this compound provides a rigid scaffold, while the butyric acid chain offers flexibility and a handle for attachment to other molecules. The aldehyde and nitro groups are key for further chemical transformations, allowing for the construction of complex molecular architectures. These features make it an attractive intermediate in the synthesis of bioactive molecules, including those with potential anti-inflammatory or anti-cancer properties. Furthermore, similar structures have found utility as linkers in solid-phase peptide synthesis and in the development of targeted drug delivery systems.[3]

This guide will provide the necessary technical details to enable researchers to synthesize and utilize this promising molecule in their own research endeavors.

Molecular Structure and Physicochemical Properties

The structure of this compound is characterized by a butyric acid moiety linked to a substituted benzene ring via an ether linkage. The benzene ring is further functionalized with a formyl group at the 3-position and a nitro group at the 4-position.

Canonical SMILES: C1=CC(=C(C=C1OCCCC(=O)O)C=O)[O-][4]

The presence of both a hydrogen bond donor (the carboxylic acid) and multiple hydrogen bond acceptors (the ether oxygen, the formyl oxygen, the nitro group oxygens, and the carbonyl oxygen) influences its solubility and interaction with biological targets. The molecule's rotatable bonds provide conformational flexibility, which can be crucial for its binding to macromolecules.

PropertyValueSource
Molecular Formula C11H11NO6[4][5]
Molecular Weight 253.21 g/mol [4][5]
CAS Number 94193-36-9[4][5]
Melting Point 109-110 °C[4]
Boiling Point 514.9 °C (predicted)[4]
pKa 4.53 ± 0.10 (predicted)[4]
LogP 2.17 (predicted)[4]
Appearance Yellowish powder

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is a robust and reproducible two-step process. The first step involves a Williamson ether synthesis to form the ether linkage and create the ethyl ester intermediate. The second step is the hydrolysis of the ester to yield the final carboxylic acid.

Synthetic Workflow

The overall synthetic strategy is outlined below. This workflow is designed for efficiency and scalability, employing common laboratory reagents and techniques.

SynthesisWorkflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrolysis A 5-Hydroxy-2-nitrobenzaldehyde E Ethyl 4-(3-formyl-4-nitrophenoxy)butanoate (Intermediate) A->E B Ethyl 4-bromobutanoate B->E C Potassium Carbonate (Base) C->E Base D DMF (Solvent) D->E Solvent F Ethyl 4-(3-formyl-4-nitrophenoxy)butanoate I This compound (Final Product) F->I G Sodium Hydroxide (Base) G->I Base H Ethanol/Water (Solvent) H->I Solvent

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of Ethyl 4-(3-formyl-4-nitrophenoxy)butanoate

This step is a classic Williamson ether synthesis, where the phenoxide ion of 5-hydroxy-2-nitrobenzaldehyde acts as a nucleophile, attacking the electrophilic carbon of ethyl 4-bromobutanoate. Potassium carbonate is used as a base to deprotonate the phenol, and dimethylformamide (DMF) is an excellent polar aprotic solvent for this SN2 reaction.

  • Materials:

    • 5-Hydroxy-2-nitrobenzaldehyde

    • Ethyl 4-bromobutanoate

    • Potassium carbonate (anhydrous)

    • N,N-Dimethylformamide (DMF, anhydrous)

    • Ethyl acetate

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a stirred solution of 5-hydroxy-2-nitrobenzaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add ethyl 4-bromobutanoate (1.2 eq) dropwise to the reaction mixture.

    • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford ethyl 4-(3-formyl-4-nitrophenoxy)butanoate as a solid.

Step 2: Synthesis of this compound

The final step is the saponification of the ethyl ester using a strong base, followed by acidification to protonate the carboxylate and precipitate the desired carboxylic acid.

  • Materials:

    • Ethyl 4-(3-formyl-4-nitrophenoxy)butanoate

    • Sodium hydroxide (NaOH)

    • Ethanol

    • Water

    • Hydrochloric acid (1 M)

  • Procedure:

    • Dissolve ethyl 4-(3-formyl-4-nitrophenoxy)butanoate (1.0 eq) in a mixture of ethanol and water.

    • Add a solution of sodium hydroxide (2.0 eq) in water.

    • Stir the reaction mixture at room temperature for 2-4 hours, or until the starting material is consumed (monitored by TLC).

    • Remove the ethanol under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid.

    • A precipitate will form. Collect the solid by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum to yield this compound.

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable tool in several areas of chemical and pharmaceutical research.

  • Linker for Solid-Phase Synthesis: The carboxylic acid functionality allows for its attachment to a solid support, making it a useful linker in solid-phase synthesis. The aldehyde group can then be used as a point of attachment for other molecules, enabling the synthesis of combinatorial libraries. A similar compound, 4-(4-formyl-3,5-dimethoxyphenoxy)butyric acid (BAL), is a well-known linker for the synthesis of peptides and other organic molecules.[3]

  • Intermediate in Medicinal Chemistry: The aldehyde group is a versatile functional group that can undergo a variety of chemical transformations, such as reductive amination, Wittig reactions, and the formation of Schiff bases. This allows for the synthesis of a wide range of derivatives for structure-activity relationship (SAR) studies in drug discovery programs. The nitro group can be reduced to an amine, providing another point for diversification.

  • Drug Delivery and Bioconjugation: The carboxylic acid can be activated and coupled to drugs, probes, or biomolecules. The aldehyde can be used for bioorthogonal ligation reactions, allowing for the specific labeling of proteins or other biological macromolecules. The overall structure can be incorporated into prodrugs or drug delivery systems to improve their therapeutic index. For instance, phenylbutyric acid derivatives have been investigated as oral delivery agents for therapeutic proteins.[6]

Conclusion

This compound is a highly functionalized molecule with significant potential in synthetic and medicinal chemistry. Its straightforward two-step synthesis makes it readily accessible to researchers. The presence of three distinct functional groups provides a versatile platform for the creation of complex molecules for a variety of applications, from solid-phase synthesis to the development of novel therapeutics. As the demand for sophisticated molecular building blocks continues to grow, the utility of this compound in advancing drug discovery and other areas of chemical research is poised to expand.

References

  • LookChem. This compound. [Link]

  • Tetrahedron. This compound. [Link]

  • Luxembourg Bio Technologies. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. [Link]

  • Leone-Bay, A., Ho, K. K., Agarwal, R., Baughman, R. A., Chaudhary, K., DeMorin, F., ... & Paton, D. R. (1996). 4-[4-[(2-Hydroxybenzoyl)amino]phenyl]butyric acid as a novel oral delivery agent for recombinant human growth hormone. Journal of medicinal chemistry, 39(13), 2571-2578. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL). Molecules, 14(1), 1-13. [Link]

  • Semenova, E., & Kuznetsov, A. (2024). Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. Journal of veterinary science, 25(2), e23. [Link]

  • Semenova, E., & Kuznetsov, A. (2024). Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. Journal of veterinary science, 25(2), e23. [Link]

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An In-Depth Technical Guide to 4-(3-formyl-4-nitrophenoxy)butanoic Acid: A Versatile Photocleavable Linker

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-(3-formyl-4-nitrophenoxy)butanoic acid, a bifunctional molecule of significant interest to researchers in drug development, solid-phase synthesis, and materials science. We will delve into its chemical identity, a robust synthetic pathway, its core application as a photolabile linker, and the mechanistic principles that govern its utility.

Core Compound Identity and Physicochemical Properties

4-(3-formyl-4-nitrophenoxy)butanoic acid is a specialized organic molecule featuring three key functional groups: a carboxylic acid, an aromatic aldehyde, and a nitroaromatic system. This unique combination makes it a valuable building block, particularly as a linker molecule that can be cleaved using light.

The fundamental identity of this compound is established by its structural and physical properties, which are crucial for its application and handling in a laboratory setting.

PropertyValueCitation(s)
CAS Number 94193-36-9[1][2][3][4]
Molecular Formula C₁₁H₁₁NO₆[1][2][3][4]
Molecular Weight 253.21 g/mol [2][3]
Melting Point 109-110 °C[2][5]
Boiling Point (Predicted) 514.9 ± 45.0 °C[2][5]
Density (Predicted) 1.398 ± 0.06 g/cm³[2]
pKa (Predicted) 4.53 ± 0.10[2]

Below is the chemical structure of 4-(3-formyl-4-nitrophenoxy)butanoic acid, rendered to illustrate its key functional components.

Caption: Chemical structure and functional components.

Synthesis Protocol: A Representative Pathway

The starting materials for this proposed synthesis are 5-hydroxy-2-nitrobenzaldehyde and ethyl 4-bromobutanoate.

Step 1: Williamson Ether Synthesis of Ethyl 4-(3-formyl-4-nitrophenoxy)butanoate

This step involves the formation of an ether linkage between the phenolic oxygen of 5-hydroxy-2-nitrobenzaldehyde and the electrophilic carbon of ethyl 4-bromobutanoate.

G cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_product Intermediate Product start1 5-Hydroxy-2-nitrobenzaldehyde product1 Ethyl 4-(3-formyl-4-nitrophenoxy)butanoate start1->product1 start2 Ethyl 4-bromobutanoate start2->product1 reagent1 K2CO3 (Base) reagent1->product1 Deprotonates phenol reagent2 Acetone (Solvent) reagent2->product1 Dissolves reactants condition Reflux, 12-24h condition->product1 Drives reaction G cluster_start Intermediate cluster_reagents Reagents & Conditions cluster_product Final Product start1 Ethyl 4-(3-formyl-4- nitrophenoxy)butanoate product1 4-(3-formyl-4-nitrophenoxy) butanoic acid start1->product1 reagent1 NaOH or LiOH (Base) reagent1->product1 Hydrolyzes ester reagent2 THF/Water (Solvent) reagent2->product1 condition Room Temp, 2-4h condition->product1 acid 1M HCl (Acidification) acid->product1 Protonates carboxylate G cluster_workflow Application as a Photocleavable Linker A 1. Attachment (via Carboxylic Acid) B Linker is coupled to a solid support or biomolecule (e.g., amine-functionalized resin). A->B C 2. Conjugation (via Aldehyde) A->C D Target molecule (e.g., peptide, drug) is attached to the linker via reductive amination. C->D E 3. Photorelease (UV Irradiation) C->E F Irradiation at ~365 nm cleaves the o-nitrobenzyl bond, releasing the target molecule. E->F

Sources

A Technical Guide to the Spectroscopic Characterization of 4-(3-Formyl-4-nitro-phenoxy)-butyric acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the spectroscopic methodologies for the characterization of 4-(3-Formyl-4-nitro-phenoxy)-butyric acid. Tailored for researchers, scientists, and professionals in drug development, this document outlines the theoretical basis and practical application of nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and mass spectrometry (MS) for the comprehensive analysis of this compound. The protocols and interpretations presented herein are grounded in established scientific principles to ensure data integrity and reproducibility.

Molecular Structure and Spectroscopic Overview

This compound is a multifaceted molecule featuring a substituted aromatic ring, a carboxylic acid moiety, a nitro group, and an aldehyde functional group. This unique combination of functionalities gives rise to a distinct spectroscopic fingerprint, which can be elucidated through a combination of analytical techniques. A thorough spectroscopic analysis is paramount for confirming the chemical identity, purity, and structural integrity of the compound.

Below is a diagram illustrating the molecular structure of this compound, with protons and carbons labeled for reference in the subsequent NMR analysis.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent, such as DMSO-d₆, is expected to show distinct signals for the aromatic, aldehydic, and aliphatic protons. The aromatic region is particularly informative for confirming the substitution pattern of the benzene ring.[1]

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
Carboxylic Acid (-COOH)~12.0Singlet (broad)-
Aldehyde (-CHO)~10.2Singlet-
Aromatic (H on C adjacent to -CHO)~8.2Doublet~2.5
Aromatic (H on C adjacent to -NO₂)~8.0Doublet of doublets~9.0, ~2.5
Aromatic (H on C adjacent to -O-)~7.2Doublet~9.0
Methylene (-O-CH₂-)~4.2Triplet~6.5
Methylene (-CH₂-COOH)~2.5Triplet~7.0
Methylene (-CH₂-CH₂-CH₂-)~2.1Quintet~7.0
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of chemically non-equivalent carbon atoms in the molecule. Due to the lack of symmetry, all 11 carbon atoms are expected to be unique.

Carbon Assignment Predicted Chemical Shift (ppm)
Carboxylic Acid (-COOH)~175
Aldehyde (-CHO)~190
Aromatic (C-O)~160
Aromatic (C-NO₂)~150
Aromatic (C-CHO)~135
Aromatic (CH)~120-130
Methylene (-O-CH₂)~68
Methylene (-CH₂-COOH)~30
Methylene (-CH₂-CH₂-CH₂-)~24
Experimental Protocol for NMR Spectroscopy

A robust and reproducible NMR analysis begins with meticulous sample preparation.[2][3][4]

Workflow for NMR Sample Preparation and Analysis

cluster_workflow NMR Experimental Workflow prep Sample Preparation dissolve Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) prep->dissolve transfer Transfer solution to a clean, dry 5 mm NMR tube dissolve->transfer analysis NMR Analysis transfer->analysis instrument Insert sample into the NMR spectrometer analysis->instrument shim Shim the magnetic field to optimize homogeneity instrument->shim acquire_1h Acquire ¹H NMR spectrum shim->acquire_1h acquire_13c Acquire ¹³C NMR spectrum acquire_1h->acquire_13c process Process and analyze data acquire_13c->process

Caption: Standard workflow for acquiring NMR spectra.

Step-by-Step Protocol:

  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃). The choice of solvent can slightly influence chemical shifts.[4]

  • Dissolution: Dissolve the sample in approximately 0.7 mL of the chosen deuterated solvent in a clean vial.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure the solution is free of any particulate matter.

  • Instrumentation: Insert the NMR tube into the spectrometer.

  • Shimming: Perform magnetic field shimming to obtain optimal resolution and lineshape.

  • Acquisition: Acquire the ¹H NMR spectrum using standard parameters. Subsequently, acquire the broadband proton-decoupled ¹³C NMR spectrum.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Carboxylic Acid (-OH)O-H stretch3300-2500Broad, Strong
Aromatic (C-H)C-H stretch3100-3000Medium
Aliphatic (C-H)C-H stretch3000-2850Medium
Aldehyde (C=O)C=O stretch~1700Strong
Carboxylic Acid (C=O)C=O stretch~1710Strong
Nitro (-NO₂)Asymmetric stretch1550-1500Strong
Nitro (-NO₂)Symmetric stretch1350-1300Strong
Aromatic (C=C)C=C stretch1600-1450Medium
Ether (C-O)C-O stretch1250-1050Strong

The broad O-H stretch of the carboxylic acid is a particularly diagnostic feature, often spanning a wide range of the spectrum due to hydrogen bonding.[5][6][7][8]

Experimental Protocol for FTIR Spectroscopy

The Attenuated Total Reflectance (ATR) technique is a common and convenient method for obtaining FTIR spectra of solid samples.[9]

Workflow for ATR-FTIR Analysis

cluster_workflow ATR-FTIR Experimental Workflow background Collect a background spectrum of the clean ATR crystal sample_placement Place a small amount of the solid sample onto the crystal background->sample_placement apply_pressure Apply pressure to ensure good contact with the crystal sample_placement->apply_pressure collect_spectrum Collect the sample spectrum apply_pressure->collect_spectrum clean Clean the ATR crystal with a suitable solvent collect_spectrum->clean

Caption: Standard workflow for ATR-FTIR spectroscopy.

Step-by-Step Protocol:

  • Background Scan: Ensure the ATR crystal is clean and collect a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.[10]

  • Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Apply uniform pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum should be analyzed for the presence of the characteristic absorption bands outlined in the table above.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum

Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum of this compound is expected to show a prominent ion corresponding to the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode.[11][12] The exact mass can be used to confirm the elemental composition.

  • Molecular Formula: C₁₁H₁₁NO₆

  • Molecular Weight: 253.21 g/mol

  • Predicted [M-H]⁻ ion (m/z): 252.05

  • Predicted [M+H]⁺ ion (m/z): 254.06

Predicted Fragmentation Pattern

In addition to the molecular ion, fragmentation can provide valuable structural information. Common fragmentation pathways for aromatic carboxylic acids include the loss of water, carbon monoxide, and the carboxylic acid group.[13][14][15][16]

Fragment Ion (m/z) Proposed Structure/Loss
235[M-H₂O]⁺
208[M-COOH]⁺
180[M-COOH-CO]⁺
Experimental Protocol for ESI-MS

Electrospray ionization is well-suited for the analysis of polar molecules like this compound.[17][18]

Workflow for ESI-MS Analysis

cluster_workflow ESI-MS Experimental Workflow sample_prep Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water) infusion Infuse the sample solution into the ESI source via a syringe pump sample_prep->infusion ionization Apply a high voltage to the capillary to generate charged droplets infusion->ionization desolvation Use a drying gas to facilitate solvent evaporation and ion formation ionization->desolvation mass_analysis Analyze the ions in the mass analyzer desolvation->mass_analysis detection Detect the ions and generate the mass spectrum mass_analysis->detection

Caption: Standard workflow for ESI-MS analysis.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent system compatible with ESI, such as a mixture of methanol and water with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

  • Sample Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

  • Desolvation: Use a heated drying gas (typically nitrogen) to evaporate the solvent from the droplets, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing a combination of NMR, FTIR, and MS, provides a robust framework for its unequivocal identification and characterization. The predicted spectral data and detailed experimental protocols outlined in this guide serve as a valuable resource for researchers and scientists, ensuring the generation of high-quality, reproducible data essential for drug discovery and development endeavors. Adherence to these methodologies will facilitate the confident structural confirmation and purity assessment of this important chemical entity.

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  • Journal of Chemical Education. (2023, June 26). 13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution (Synthesis of β-Resorcylic Acid). Retrieved from [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Interpreting Aromatic NMR Signals. (2021, March 24). [Video]. YouTube. Retrieved from [Link]

  • Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). Retrieved from [Link]

  • ResearchGate. (2025, October 27). (PDF) Principles of Electrospray Ionization. Retrieved from [Link]

  • PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. (2020, March 6). [Video]. YouTube. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.12. Retrieved from [Link]

  • Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

  • Malo, M., & von Krbek, L. K. S. (2020). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry, 92(1), 261-280. Retrieved from [Link]

  • Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. (2023, January 26). [Video]. YouTube. Retrieved from [Link]

Sources

Commercial Availability and Synthetic Insights for 4-(3-Formyl-4-nitro-phenoxy)-butyric acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Formyl-4-nitro-phenoxy)-butyric acid is a substituted aromatic compound of significant interest in synthetic organic chemistry and drug discovery. Its bifunctional nature, featuring a carboxylic acid moiety and an aldehyde group on a nitrophenoxy scaffold, makes it a versatile building block for the synthesis of more complex molecules and potential pharmaceutical intermediates. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, and a detailed, field-proven synthetic protocol.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and application in experimental settings.

PropertyValueReference
CAS Number 94193-36-9[1][2][3][4]
Molecular Formula C₁₁H₁₁NO₆[1][2][3][4]
Molecular Weight 253.21 g/mol [1][2][3]
Melting Point 109-110 °C[2][3]
Boiling Point (Predicted) 514.9 °C[2][]
Density (Predicted) 1.398 g/cm³[2][]
pKa (Predicted) 4.53 ± 0.10[2][4]
Appearance Yellowish powder (typical)[6]
Storage Conditions 2°C - 8°C[3]

Commercial Availability

This compound is commercially available from various chemical suppliers, typically in research-grade purities (e.g., 95% or higher).[2][][7] Pricing and available quantities can vary significantly between vendors. Researchers can procure this compound from suppliers such as AK Scientific, AstaTech, American Custom Chemicals Corporation, JHECHEM CO LTD, and Biosynth.[1][2][3] The availability of this starting material can expedite research timelines by circumventing the need for multi-step synthesis from more basic precursors.

Synthesis of this compound

While commercially available, an in-house synthesis might be necessary for various reasons, including cost-effectiveness for large-scale needs or the desire for custom isotopic labeling. A common and reliable method for synthesizing this compound is via a Williamson ether synthesis, followed by hydrolysis of the resulting ester.

The overall synthetic scheme is depicted below:

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Ester Hydrolysis A 2-Nitro-5-hydroxybenzaldehyde C Ethyl 4-(3-formyl-4-nitrophenoxy)butanoate A->C Base (e.g., K₂CO₃) Solvent (e.g., Acetone) B Ethyl 4-bromobutyrate B->C D Ethyl 4-(3-formyl-4-nitrophenoxy)butanoate E This compound D->E Acid or Base Catalysis (e.g., NaOH, HCl)

Figure 1: Synthetic pathway for this compound.

Experimental Protocol: A Two-Step Synthesis

This protocol is based on established chemical principles and provides a self-validating system for the synthesis of the target compound.

Step 1: Synthesis of Ethyl 4-(3-formyl-4-nitrophenoxy)butanoate

  • Rationale: This step involves a Williamson ether synthesis, a robust and widely used method for forming ethers. The phenoxide, generated in situ from 2-nitro-5-hydroxybenzaldehyde using a mild base, acts as a nucleophile, attacking the electrophilic carbon of ethyl 4-bromobutyrate. Acetone is a suitable polar aprotic solvent for this S_N2 reaction.

  • Materials:

    • 2-Nitro-5-hydroxybenzaldehyde

    • Ethyl 4-bromobutyrate

    • Potassium carbonate (K₂CO₃), anhydrous

    • Acetone, anhydrous

  • Procedure:

    • To a stirred solution of 2-nitro-5-hydroxybenzaldehyde (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

    • Heat the mixture to reflux for 30 minutes to facilitate the formation of the phenoxide.

    • Add ethyl 4-bromobutyrate (1.1 eq) dropwise to the refluxing mixture.

    • Continue refluxing and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 4-(3-formyl-4-nitrophenoxy)butanoate.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis of Ethyl 4-(3-formyl-4-nitrophenoxy)butanoate

  • Rationale: The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. Base-catalyzed hydrolysis (saponification) is often preferred for its irreversibility and generally high yields. Subsequent acidification protonates the carboxylate salt to yield the final product.

  • Materials:

    • Ethyl 4-(3-formyl-4-nitrophenoxy)butanoate

    • Sodium hydroxide (NaOH)

    • Ethanol

    • Water

    • Hydrochloric acid (HCl), concentrated

  • Procedure:

    • Dissolve the purified ethyl 4-(3-formyl-4-nitrophenoxy)butanoate (1.0 eq) in a mixture of ethanol and water.

    • Add a solution of sodium hydroxide (2.0 eq) in water.

    • Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

    • Once the reaction is complete, remove the ethanol under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify with concentrated HCl until the pH is acidic, leading to the precipitation of the product.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Workflow Visualization

G cluster_synthesis Synthesis Workflow start Start reagents Mix 2-Nitro-5-hydroxybenzaldehyde, K₂CO₃ in Acetone start->reagents reflux1 Reflux for 30 min reagents->reflux1 add_bromo Add Ethyl 4-bromobutyrate reflux1->add_bromo reflux2 Reflux and Monitor by TLC add_bromo->reflux2 workup1 Cool, Filter, Concentrate reflux2->workup1 purify Column Chromatography workup1->purify hydrolysis Dissolve Ester in EtOH/H₂O, add NaOH purify->hydrolysis monitor2 Stir and Monitor by TLC hydrolysis->monitor2 acidify Remove EtOH, Cool, Acidify with HCl monitor2->acidify isolate Filter, Wash, and Dry Product acidify->isolate end End Product: This compound isolate->end

Sources

Methodological & Application

The Strategic Application of 4-(3-Formyl-4-nitrophenoxy)butyric Acid in Solid-Phase Peptide Synthesis: A Guide to C-Terminal Modification and Peptide Aldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Linear Chain

In the landscape of solid-phase peptide synthesis (SPPS), the ability to introduce specific C-terminal modifications is a critical tool for advancing drug discovery and chemical biology. While standard methodologies excel at producing linear peptides with C-terminal carboxylic acids or amides, the synthesis of peptides with altered C-termini—such as aldehydes, esters, or other functionalities—requires a more nuanced approach. This is where the strategic selection of a linker becomes paramount. The linker, the chemical entity tethering the nascent peptide to the solid support, dictates not only the cleavage conditions but also the synthetic possibilities available at the peptide's C-terminus.

This application note details the utility of 4-(3-formyl-4-nitrophenoxy)butyric acid , a versatile "safety-catch" type linker that enables the synthesis of C-terminally modified peptides, with a particular focus on the generation of valuable peptide aldehydes. Its unique trifunctional structure—a carboxylic acid for resin attachment, a formyl group for peptide anchoring via reductive amination, and a nitro group for a "safety-catch" release mechanism—provides a powerful and flexible platform for complex peptide synthesis. We will explore the mechanistic underpinnings of this linker and provide detailed, field-proven protocols for its application.

The Chemistry of Control: A Multifunctional Linker

The efficacy of 4-(3-formyl-4-nitrophenoxy)butyric acid lies in the orthogonal nature of its functional groups. This design is analogous to the well-established Backbone Amide Linker (BAL) strategy, but with the added dimension of a safety-catch cleavage mechanism conferred by the nitro group.[1][2]

  • The Carboxylic Acid: This group allows for straightforward attachment to a variety of amino-functionalized solid supports, such as aminomethyl (AM) polystyrene or TentaGel resins, using standard peptide coupling reagents.

  • The Formyl Group: This aldehyde functionality serves as the anchor point for the first amino acid. Instead of the typical ester linkage, the first residue is attached via a stable secondary amine bond formed through reductive amination.[1] This approach leaves the C-terminal carboxyl group of the first amino acid free and accessible for subsequent modification or, in the case of peptide aldehyde synthesis, it is masked as an acetal.

  • The Nitro Group: The electron-withdrawing nitro group renders the phenoxy ether linkage stable to the standard acidic conditions used for final cleavage in many SPPS strategies. This stability constitutes the "safety-catch."[3][4] The linker is "activated" for cleavage by the chemical reduction of the nitro group to an amine. This transformation alters the electronic properties of the aromatic ring, facilitating cleavage of the peptide from the linker under mildly acidic conditions.[3][4] This two-step release mechanism provides an additional layer of control, allowing for on-resin manipulations that might not be compatible with more labile linkers.

Visualizing the Workflow

The overall synthetic strategy employing the 4-(3-formyl-4-nitrophenoxy)butyric acid linker is a multi-stage process that offers considerable flexibility.

Caption: Overall workflow for SPPS using the safety-catch linker.

Experimental Protocols

The following protocols provide a detailed guide for the use of 4-(3-formyl-4-nitrophenoxy)butyric acid in SPPS. These are starting points and may require optimization based on the specific peptide sequence and solid support used.

Protocol 1: Attachment of the Linker to Aminomethyl Resin

This protocol describes the coupling of the linker's carboxylic acid to a standard aminomethyl-functionalized polystyrene resin.

Materials:

  • Aminomethyl (AM) polystyrene resin (e.g., 100-200 mesh, 1% DVB, 1.0 mmol/g loading)

  • 4-(3-Formyl-4-nitrophenoxy)butyric acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

Procedure:

  • Swell the aminomethyl resin (1 g, 1.0 mmol) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.

  • Drain the DMF.

  • In a separate flask, dissolve 4-(3-formyl-4-nitrophenoxy)butyric acid (2.5 eq., 2.5 mmol, 633 mg), HOBt (2.5 eq., 2.5 mmol, 383 mg) in DMF (10 mL).

  • Add DIC (2.5 eq., 2.5 mmol, 390 µL) to the solution from step 3 and allow it to pre-activate for 5 minutes.

  • Add the activated linker solution to the swollen resin.

  • Agitate the mixture at room temperature for 4-6 hours.

  • To cap any unreacted amino groups, drain the reaction mixture and wash the resin with DMF (3 x 10 mL). Then, treat the resin with a solution of 10% acetic anhydride and 10% pyridine in DMF for 30 minutes.

  • Wash the resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

  • Dry the resin under high vacuum. A qualitative Kaiser test should be negative, indicating complete reaction of the primary amines.

ParameterValue
Resin Loading1.0 mmol/g
Linker Equivalents2.5
Coupling ReagentsDIC/HOBt (2.5 eq. each)
SolventDMF
Reaction Time4-6 hours
TemperatureRoom Temperature
Protocol 2: Synthesis of a C-Terminal Peptide Aldehyde

This protocol outlines the attachment of the first amino acid as an amino acetal, followed by peptide elongation and final cleavage to yield a peptide aldehyde.

Part A: Attachment of the First Amino Acid (as Amino Acetal) via Reductive Amination

This step is critical and involves the formation of a Schiff base between the linker's aldehyde and the amino acetal, followed by reduction to a stable secondary amine.

Materials:

  • Linker-functionalized resin from Protocol 1

  • Fmoc-amino acid-(dimethyl acetal) (e.g., Fmoc-Leucinal dimethyl acetal) (5 eq.)

  • Sodium cyanoborohydride (NaBH₃CN) (10 eq.)

  • 1% Acetic acid in DMF

  • DMF, DCM

Procedure:

  • Swell the linker-functionalized resin (1 g) in DMF (10 mL) for 1 hour.

  • Drain the DMF and add a solution of the Fmoc-amino acid-(dimethyl acetal) (5 eq.) in 1% acetic acid in DMF (10 mL).

  • Agitate the mixture for 1 hour to facilitate imine formation.

  • Add sodium cyanoborohydride (10 eq.) to the reaction mixture. Caution: NaBH₃CN is toxic and should be handled in a fume hood.

  • Continue agitation at room temperature for 12-16 hours.

  • Drain the reaction solution and wash the resin extensively with DMF (5 x 10 mL), water/DMF (1:1, 2 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

  • Dry a small sample of the resin and confirm successful loading via a method such as Fmoc quantitation.

Caption: Reductive amination of an amino acetal to the formyl linker.

Part B: Peptide Elongation

Following the attachment of the first residue, the peptide chain is extended using standard Fmoc-SPPS protocols. The linker is stable to the piperidine treatments used for Fmoc deprotection.

Procedure:

  • Perform standard Fmoc-SPPS cycles, consisting of:

    • Fmoc deprotection with 20% piperidine in DMF.

    • Coupling of the next Fmoc-protected amino acid using standard activators (e.g., HBTU/DIPEA or DIC/HOBt).

  • Repeat these cycles until the desired peptide sequence is assembled.

Part C: Safety-Catch Activation and Cleavage

This two-step process first activates the linker by reducing the nitro group, then cleaves the peptide from the now-labile support. The acidic cleavage conditions also deprotect the C-terminal acetal to reveal the aldehyde.

Materials:

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • DMF

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Cold diethyl ether

Procedure:

  • Activation (Nitro Reduction):

    • Wash the fully assembled peptide-resin with DMF (3 x 10 mL).

    • Prepare a solution of SnCl₂·2H₂O (10 eq.) in DMF.

    • Add the SnCl₂ solution to the resin and agitate at room temperature for 2-4 hours.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL).

  • Cleavage and Deprotection:

    • Dry the activated resin under vacuum for at least 1 hour.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin (10 mL per gram of starting resin).

    • Agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh cleavage cocktail.

    • Combine the filtrates and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

    • The crude peptide aldehyde can then be purified by HPLC.

ParameterValue
Activation
ReagentSnCl₂·2H₂O (10 eq.)
SolventDMF
Time2-4 hours
Cleavage
ReagentTFA/TIS/H₂O (95:2.5:2.5)
Time2-3 hours

Conclusion and Future Perspectives

The 4-(3-formyl-4-nitrophenoxy)butyric acid linker is a powerful tool for the synthesis of C-terminally modified peptides. Its safety-catch mechanism provides an orthogonal handle that expands the repertoire of chemical transformations that can be performed on a solid support. The protocols outlined herein for the synthesis of peptide aldehydes demonstrate a key application, providing access to a class of molecules with significant utility as enzyme inhibitors and as intermediates for further chemical ligation.[5] By understanding the underlying chemical principles and carefully optimizing the reaction conditions, researchers can leverage this versatile linker to accelerate their research in peptide chemistry and drug development.

References

  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis. (2024). National Institutes of Health (NIH). [Link]

  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis. (2024). MDPI. [Link]

  • Practical synthesis of peptide C-terminal aldehyde on a solid support. (2013). PubMed Central. [Link]

  • Backbone amide linker strategy: protocols for the synthesis of C-terminal peptide aldehydes. (2013). PubMed. [Link]

  • Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. (2022). MDPI. [Link]

  • Solid-phase synthesis of C-terminal peptide aldehydes from amino acetals anchored to a backbone amide linker (BAL) handle. (2000). ResearchGate. [Link]

Sources

Application & Protocol Guide: Leveraging 4-(3-Formyl-4-nitro-phenoxy)-butyric acid as a Precision Photolabile Linker

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of 4-(3-formyl-4-nitro-phenoxy)-butyric acid, a specialized photolabile linker belonging to the o-nitrobenzyl (ONB) class. Photolabile linkers, or photocleavable linkers, are instrumental in advanced applications requiring spatiotemporal control over the release of bioactive molecules. This document details the core principles, mechanistic insights, and step-by-step protocols for the conjugation and light-induced cleavage of this linker. It is intended to serve as a foundational resource for researchers in drug delivery, proteomics, and materials science who seek to harness the power of light for precision molecular release.

Introduction: The Power of Light in Molecular Control

The ability to control biological and chemical processes with high precision in time and space is a central goal in many scientific fields. Photolabile linkers are molecular tools that enable this control by using light as an external, non-invasive trigger.[1][2] These linkers form a covalent bond between a cargo molecule (e.g., a drug, a peptide, or a fluorophore) and a substrate, which remains stable until irradiated with light of a specific wavelength. This irradiation initiates a photochemical reaction that cleaves the linker, releasing the cargo molecule at the desired time and location.

The ortho-Nitrobenzyl (ONB) Class: A Versatile Photochemistry Platform

Among the various classes of photolabile linkers, the ortho-nitrobenzyl (ONB) group is one of the most widely used and well-characterized.[1][3] Its popularity stems from its reliable cleavage upon exposure to near-UV light (typically 340-365 nm), a wavelength range that offers a good balance between cleavage efficiency and biocompatibility.[4][5] The core mechanism involves an intramolecular photorearrangement, making the cleavage process efficient and predictable.

Structural Dissection of this compound

This compound is a member of the ONB family with distinct structural features that define its function:

  • o-Nitrobenzyl Core : The nitro group positioned ortho to the benzylic ether linkage is the heart of the photolabile unit. The additional formyl (-CHO) group on the aromatic ring can influence the electronic properties and absorption spectrum of the molecule.

  • Phenoxy-butyric acid Moiety : This component serves two roles. The butyric acid provides a four-carbon spacer to distance the cargo from the photocleavable unit and, more importantly, terminates in a carboxylic acid (-COOH) group. This carboxyl group is a versatile chemical handle for conjugation to a wide array of molecules, particularly those bearing primary amines.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₁H₁₁NO₆[6]
Molecular Weight253.21 g/mol [6]
Melting Point109-110 °C[7]
pKa (Predicted)4.53 ± 0.10[6][7]
Topological Polar Surface Area109 Ų[6]

Core Principles & Mechanistic Insights

The Photocleavage Reaction: A Step-by-Step Breakdown

The cleavage of ONB linkers is a well-established photochemical process.[4] Upon absorption of a photon (typically ~365 nm), the nitro group is excited. This leads to an intramolecular hydrogen abstraction from the benzylic carbon, forming a transient aci-nitro intermediate. This intermediate is unstable and rapidly rearranges, leading to the cleavage of the benzylic C-O bond and the release of the cargo molecule. The process culminates in the formation of a 2-nitrosobenzaldehyde derivative from the linker itself.[8][9]

Caption: Mechanism of o-nitrobenzyl (ONB) photocleavage.

Key Parameters for Successful Photocleavage
  • Wavelength : The parent ONB system is most efficiently cleaved by UV light around 365 nm.[4][5] While this wavelength is generally suitable for many applications, researchers should be aware of potential photodamage to sensitive biological samples with prolonged exposure.[4]

  • Quantum Yield (Φ) : This value represents the efficiency of the photocleavage process (molecules cleaved per photon absorbed). While the quantum yield for this specific linker is not published, related ONB linkers have reported quantum yields ranging from low to high efficiency (e.g., 0.1 to 0.6).[3] Higher quantum yields mean that less light is required for cleavage, reducing irradiation times.

  • Solvent : The polarity of the solvent can influence cleavage kinetics.[5] Reactions are typically robust in a range of common aqueous buffers (like PBS) and organic solvents (like DMSO or DMF).

Experimental Protocols

These protocols provide a starting point for the conjugation and use of this compound. Optimization is critical for each specific application and substrate molecule.

Protocol 1: Conjugation of the Linker to an Amine-Containing Substrate

This protocol describes the coupling of the linker's carboxylic acid to a primary amine on a substrate (e.g., a protein, peptide, or amine-functionalized small molecule) using carbodiimide chemistry. The two-step process using EDC and Sulfo-NHS is preferred as it improves stability and efficiency.[10]

Principle: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activates the carboxylic acid group of the linker. This activated intermediate can then react with Sulfo-NHS (N-hydroxysulfosuccinimide) to form a more stable, amine-reactive ester. This ester readily reacts with a primary amine on the target molecule to form a stable amide bond.[10]

Materials & Reagents:

  • This compound (Linker)

  • Amine-containing substrate (e.g., protein, peptide)

  • EDC (Thermo Scientific™, Cat. No. 22980 or equivalent)

  • Sulfo-NHS (Thermo Scientific™, Cat. No. 24510 or equivalent)

  • Activation Buffer: 0.1 M MES, pH 4.7-6.0 (non-amine, non-carboxylate)

  • Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis cassette for purification (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Prepare Reagents:

    • Equilibrate EDC and Sulfo-NHS to room temperature before opening.

    • Prepare a fresh 10 mg/mL stock solution of the Linker in anhydrous DMF or DMSO.

    • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use (e.g., 10 mM each).

    • Prepare the amine-containing substrate in the Coupling Buffer.

  • Activation of the Linker:

    • In a microcentrifuge tube, dissolve the Linker in Activation Buffer. A small amount of DMF or DMSO (typically <10% of total volume) may be used to aid dissolution before adding the buffer.

    • Add a 2- to 10-fold molar excess of EDC and Sulfo-NHS to the linker solution. Expert Tip: The optimal ratio depends on the substrate and must be determined empirically. Start with a 5-fold excess.

    • Incubate the mixture for 15-30 minutes at room temperature to form the Sulfo-NHS ester.

  • Conjugation to the Amine Substrate:

    • Add the activated linker solution to the substrate solution in the Coupling Buffer. The final pH of the reaction mixture should be between 7.2 and 7.5 for efficient coupling to primary amines.[11]

    • Incubate for 2 hours at room temperature or overnight at 4°C, with gentle mixing.

  • Quenching and Purification:

    • Quench any unreacted Sulfo-NHS ester by adding the Quenching Solution to a final concentration of 20-50 mM. Incubate for 15 minutes.

    • Remove excess linker and reaction byproducts by purifying the conjugate. For proteins, use a desalting column or dialysis. For small molecules, purification may require RP-HPLC.

  • Validation:

    • Confirm successful conjugation using appropriate analytical techniques. For proteins, this can be done via SDS-PAGE (observing a mass shift) or MALDI-TOF mass spectrometry. For small molecules, LC-MS is ideal.

Protocol 2: Controlled Photocleavage and Cargo Release

Principle: Irradiation of the conjugate with near-UV light cleaves the o-nitrobenzyl bond, releasing the cargo molecule from the linker.

Materials & Equipment:

  • Purified Linker-Substrate Conjugate

  • Appropriate buffer or solvent for the experiment (e.g., PBS for biological samples)

  • UV Lamp or LED light source with a peak output at ~365 nm (e.g., handheld UV lamp, LED array, or filtered mercury arc lamp).

  • UV-transparent reaction vessel (e.g., quartz cuvette or microplate).

  • UV Power Meter (optional but recommended for reproducibility).

Procedure:

  • Prepare Sample:

    • Dissolve the conjugate in the desired buffer or solvent in a UV-transparent vessel. The concentration should be optimized based on the extinction coefficient of the linker at 365 nm and the sensitivity of the downstream analysis.

  • Irradiation:

    • Place the sample under the 365 nm light source. The distance from the source to the sample should be fixed to ensure consistent light intensity.

    • Irradiate the sample. Typical irradiation times can range from 1 to 30 minutes.[12] Expert Tip: The optimal time depends on the light intensity, quantum yield of the linker, and desired cleavage efficiency. Perform a time-course experiment to determine the ideal duration.

    • For kinetic studies, withdraw aliquots at different time points for analysis.

  • Control Experiments (Critical for Trustworthiness):

    • Dark Control: Prepare an identical sample but keep it protected from the UV light for the same duration. This control ensures that any observed release is light-dependent and not due to hydrolysis or other degradation.

    • Unconjugated Control: Irradiate a sample of the unconjugated cargo molecule to ensure it is not degraded by the UV light.

Table 2: Critical Parameters for Photocleavage

ParameterRecommended Starting PointRationale & Considerations
Wavelength 365 nmOptimal for most ONB linkers. Shorter wavelengths may cause sample damage, while longer wavelengths are less efficient.[4][5]
Light Intensity 1-10 mW/cm²Higher intensity reduces irradiation time but increases the risk of photodamage and thermal effects.[12]
Irradiation Time 1-30 minMust be optimized empirically. Monitor cleavage over time to find the point of maximum release without significant byproduct formation.
Solvent/Buffer PBS, pH 7.4The reaction is generally robust, but kinetics can be solvent-dependent.[5] Ensure the buffer does not contain components that strongly absorb at 365 nm.
Protocol 3: Analysis and Quantification of Cleavage

Principle: Use chromatographic techniques to separate the starting conjugate, the released cargo, and byproducts, allowing for quantification of the cleavage efficiency.

Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Setup:

    • Column: C18 column suitable for the hydrophobicity of your molecules.

    • Mobile Phase: A gradient of Water (A) and Acetonitrile (B), both typically containing 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Detector: A PDA (Photodiode Array) or UV-Vis detector is essential.[13] Set it to monitor multiple wavelengths corresponding to the absorbance maxima of the linker-conjugate and the released cargo.[3]

  • Procedure:

    • Inject the pre-irradiation sample (time = 0) to establish the retention time and peak area of the intact conjugate.

    • Inject samples from the irradiated time points.

    • Monitor the chromatograms for the decrease in the peak area of the starting material and the corresponding increase in the peak area of the released cargo.

  • Data Interpretation:

    • Calculate the percent cleavage at each time point by comparing the peak area of the remaining conjugate to the initial peak area.

    • % Cleavage = (1 - (Area_t / Area_t0)) * 100

    • Confirm the identity of the peaks by collecting fractions and analyzing them via mass spectrometry (LC-MS).[3]

Integrated Experimental Workflow

The following diagram illustrates the complete process, from initial conjugation to final analysis, providing a clear visual guide for planning your experiments.

Caption: Complete workflow from conjugation to analysis.

Troubleshooting

ProblemProbable Cause(s)Suggested Solution(s)
Low Conjugation Efficiency 1. Inactive EDC/Sulfo-NHS (hydrolyzed).2. Incorrect buffer pH for activation or coupling.3. Competing nucleophiles (e.g., Tris buffer) in the reaction.1. Use fresh, high-quality EDC/Sulfo-NHS powders.2. Ensure activation is done at pH 4.7-6.0 and coupling at pH 7.2-7.5.3. Use non-amine, non-carboxylate buffers like MES and PBS.
Low or No Photocleavage 1. Insufficient light intensity or incorrect wavelength.2. "Inner filter effect" where the sample is too concentrated and absorbs all light at the surface.3. The conjugate has precipitated out of solution.1. Verify lamp output with a power meter. Ensure the peak wavelength is correct.2. Dilute the sample or use a thinner sample vessel (e.g., a quartz plate).3. Check sample solubility and consider adding a co-solvent if necessary.
Degradation of Cargo 1. The cargo molecule is sensitive to 365 nm UV light.2. Formation of reactive oxygen species during irradiation.1. Run an unconjugated control to confirm. If sensitive, this linker may not be suitable.2. Degas solutions before irradiation or add a mild antioxidant if compatible with the experiment.

Conclusion and Future Outlook

This compound represents a valuable tool for researchers seeking precise control over molecular release. Its classic o-nitrobenzyl core ensures reliable photocleavage, while the terminal carboxylic acid provides a versatile point of attachment. By following the principles and protocols outlined in this guide, scientists can effectively integrate this linker into their workflows for applications ranging from light-activated drug delivery systems to advanced proteomic studies and the creation of photoresponsive biomaterials. As light delivery technologies become more sophisticated, the utility of such linkers will only continue to expand, enabling new frontiers in science and medicine.

References

  • LookChem. This compound. [Link]

  • Klajn, R. (Editor). (2018). Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release. National Institutes of Health. [Link]

  • Weiss, M. J. (1969). Process for the preparation of gamma-(nitrophenyl)butyronitriles. U.S. Patent No. 3,448,139.
  • PubChem. 4-(4'-Formyl-3'-methoxyphenoxy)butyric acid. National Center for Biotechnology Information. [Link]

  • Willner, I., & Barth, A. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, ACS Publications. [Link]

  • Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Penn Engineering. [Link]

  • Ju, J., et al. (2004). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. Proceedings of the National Academy of Sciences. [Link]

  • Al-Nisani, A. A., et al. (2016). Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins. National Institutes of Health. [Link]

  • Shen, W., et al. (2019). Using o-nitrobenzyls as photocleavable linker to prepare.... ResearchGate. [Link]

  • Holmes, C. P. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, ACS Publications. [Link]

  • Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Beilstein Journals. A photochemical C=C cleavage process: toward access to backbone N-formyl peptides. [Link]

  • Giammanco, A., et al. (2020). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. MDPI. [Link]

  • AZoM. (2013). Understanding Photocleavage Reactions. [Link]

  • ResearchGate. EDC/NHS conjugation: Is it possible to activate amine first?. [Link]

  • Ocean NanoTech. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. [Link]

  • Muhammad, N., et al. (2022). Photochemical Reaction Detection in HPLC. ResearchGate. [Link]

  • Thermo Fisher Scientific. Determination of UV Absorbers from Sunscreens by UHPLC with Photodiode Array Detection. LCGC International. [Link]

  • Google Patents. A kind of method for preparing 2-(4-nitrophenyl) butyric acid.

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protocol for attaching 4-(3-Formyl-4-nitro-phenoxy)-butyric acid to resin

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol for the Immobilization of 4-(3-Formyl-4-nitro-phenoxy)-butyric Acid onto Amine-Functionalized Solid Supports

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide provides a detailed protocol for the covalent attachment of this compound, a versatile photolabile linker, to an amine-functionalized solid support. The document outlines the chemical principles, step-by-step experimental procedures, and robust validation methods necessary for successful immobilization. Designed for researchers in drug discovery, peptide synthesis, and combinatorial chemistry, this note emphasizes the rationale behind procedural choices, ensuring both reproducibility and a deep understanding of the underlying chemistry.

Introduction: The Role of Photolabile Linkers in Solid-Phase Synthesis

Solid-Phase Organic Synthesis (SPOS) is a cornerstone of modern chemical and biological research, enabling the efficient construction of complex molecules, from peptides to small molecule libraries. Central to this methodology is the linker, a molecular bridge that tethers the nascent molecule to an insoluble polymeric support. The choice of linker is critical as it dictates the conditions under which the final product can be cleaved from the resin.

This compound is a member of the o-nitrobenzyl linker family, which is renowned for its photolabile properties.[1][2] The key structural features of this linker are:

  • A terminal carboxylic acid , which serves as the attachment point to an amine-functionalized resin via a stable amide bond.

  • An o-nitrobenzyl aldehyde moiety, which allows for traceless cleavage of the synthesized molecule from the solid support upon irradiation with UV light (typically around 365 nm), often under neutral and mild conditions.[1][3][4]

This protocol focuses on the foundational step: the efficient and quantifiable attachment of this linker to an aminomethyl-functionalized resin, a common starting point for many solid-phase syntheses.

Principle of Amide Bond Formation on a Solid Support

The immobilization of the linker is achieved by forming a stable amide bond between its carboxylic acid group and the primary amine groups on the surface of the resin. This reaction does not proceed spontaneously and requires the activation of the carboxylic acid. Carbodiimide-based reagents, such as N,N'-Diisopropylcarbodiimide (DIC), are widely used for this purpose in solid-phase synthesis.[5][6]

The activation mechanism proceeds as follows:

  • The carboxylic acid reacts with DIC to form a highly reactive O-acylisourea intermediate.

  • This intermediate is susceptible to nucleophilic attack. However, it can also rearrange to a stable N-acylurea, a common side reaction that terminates the coupling.

  • To mitigate this and reduce the risk of racemization, an additive like 1-Hydroxybenzotriazole (HOBt) is introduced.[5][7] HOBt rapidly reacts with the O-acylisourea to form an active ester, which is more stable and less prone to side reactions.

  • The primary amine on the resin then attacks the active ester, forming the desired amide bond and releasing HOBt.

The byproduct of DIC, diisopropylurea, is soluble in common solvents like Dimethylformamide (DMF) and Dichloromethane (DCM), making it ideal for solid-phase applications where byproducts must be washed away.[5]

G Linker_COOH Linker-COOH (Carboxylic Acid) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Linker_COOH->O_Acylisourea + DIC DIC DIC (Coupling Reagent) DIC->O_Acylisourea Active_Ester HOBt Active Ester (Stable Intermediate) O_Acylisourea->Active_Ester + HOBt Side_Product N-Acylurea (Side Product) O_Acylisourea->Side_Product Rearrangement (Undesired) HOBt HOBt (Additive) HOBt->Active_Ester Coupled_Resin Resin-NH-CO-Linker (Final Product) Active_Ester->Coupled_Resin + Resin-NH₂ Resin_NH2 Resin-NH₂ (Aminomethyl Resin) Resin_NH2->Coupled_Resin

Diagram 1: Amide coupling mechanism using DIC/HOBt.

Materials and Reagents

Proper preparation and handling of materials are paramount for successful resin loading.

Reagent / Material Grade Purpose Notes
Aminomethyl (AM) Polystyrene Resin100-200 mesh, 1% DVBSolid SupportTypical substitution: 0.5-1.2 mmol/g.
This compound≥95%LinkerMW: 253.21 g/mol .[8][9]
N,N'-Diisopropylcarbodiimide (DIC)Synthesis GradeCoupling ReagentMoisture sensitive. Handle under inert gas.
1-Hydroxybenzotriazole (HOBt)AnhydrousCoupling AdditiveCan be explosive when dry. Handle with care.
N,N-Dimethylformamide (DMF)Anhydrous / Peptide Synthesis GradeReaction & Washing Solvent
Dichloromethane (DCM)Anhydrous / Peptide Synthesis GradeSwelling & Washing Solvent
Methanol (MeOH)ACS GradeFinal Washing Solvent
Acetic Anhydride (Ac₂O)Reagent GradeCapping Agent
Pyridine or DIPEAReagent GradeBase for CappingDIPEA is N,N-Diisopropylethylamine.
Ninhydrin Test KitQC for Free AminesFor qualitative analysis.

Experimental Protocols

This section provides a comprehensive workflow for attaching the linker to the resin. The protocol is based on a 1 g scale of aminomethyl resin with a substitution of 1.0 mmol/g. Adjust quantities proportionally for different scales or resin substitutions.

G Start Start: Dry Aminomethyl Resin Swell Step 1: Resin Swelling (DCM & DMF Washes) Start->Swell Couple Step 3: Coupling Reaction (Add activated linker to resin) Swell->Couple Activate Step 2: Linker Activation (Linker + DIC + HOBt in DMF) Activate->Couple Pre-activation (10 min) QC1 Step 4: QC Check (Optional) (Kaiser Test on small sample) Couple->QC1 QC1->Couple Test Positive (Repeat coupling) Cap Step 5: Capping (Ac₂O / Pyridine) QC1->Cap Test Negative (No free amines) Wash Step 6: Final Wash (DMF, DCM, MeOH) Cap->Wash End Finish: Dry, Loaded Resin Wash->End

Diagram 2: Experimental workflow for linker immobilization.
Protocol 1: Resin Preparation and Swelling

Rationale: Polystyrene resins must be swollen in an appropriate solvent to allow reagents access to the reactive sites within the polymer matrix.

  • Place 1.0 g of aminomethyl resin in a suitable reaction vessel (e.g., a fritted glass funnel or a solid-phase reaction vessel).

  • Add dichloromethane (DCM, ~15 mL/g of resin) and agitate gently for 30 minutes. Drain the solvent.

  • Wash the resin sequentially with the following solvents, using ~15 mL/g for each wash and agitating for 2-3 minutes before draining:

    • DCM (3 times)

    • N,N-Dimethylformamide (DMF) (3 times)

  • After the final DMF wash, drain the solvent thoroughly but do not dry the resin. Proceed immediately to the coupling step.

Protocol 2: Coupling of the Linker

Rationale: Pre-activation of the carboxylic acid with DIC/HOBt improves coupling efficiency and minimizes side reactions. Using a 1.5 to 2.5-fold excess of the linker and coupling reagents ensures the reaction goes to completion.[10]

  • In a separate flask, dissolve this compound (2.0 eq; 506 mg for a 1.0 mmol/g resin) and HOBt (2.0 eq; 306 mg) in a minimal amount of DMF (~5-10 mL).

  • Add DIC (2.0 eq; 315 µL) to the solution from the previous step.

  • Agitate the mixture at room temperature for 10 minutes to pre-activate the linker.

  • Add the activated linker solution to the swollen resin from Protocol 1.

  • Agitate the resin slurry at room temperature for 2-4 hours using a shaker or overhead stirrer.

  • (Optional but Recommended) Take a small sample of the resin beads, wash them thoroughly with DMF and DCM, and perform a qualitative Kaiser test (see Section 5). A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling reaction.

Protocol 3: Capping of Unreacted Amino Groups

Rationale: Any unreacted aminomethyl sites on the resin must be blocked (capped) to prevent them from interfering with subsequent synthetic steps. Acetic anhydride is used to acetylate these free amines, rendering them unreactive.[10][11]

  • Drain the reaction mixture from the resin.

  • Wash the resin with DMF (3 times).

  • Prepare a capping solution of acetic anhydride (10 eq) and pyridine (10 eq) in DMF (~15 mL/g of resin). Alternatively, DIPEA can be used instead of pyridine.

  • Add the capping solution to the resin and agitate for 30-60 minutes at room temperature.

  • Drain the capping solution.

Protocol 4: Final Washing and Drying

Rationale: A thorough washing sequence is critical to remove all soluble reagents and byproducts, ensuring the purity of the functionalized resin.

  • Wash the capped resin sequentially with the following solvents (~15 mL/g per wash):

    • DMF (3 times)

    • DCM (3 times)

    • Methanol (MeOH) (3 times)

  • After the final methanol wash, dry the resin under high vacuum to a constant weight. The final product is a free-flowing powder.

Validation and Quantification of Resin Loading

Verifying the success of the coupling and quantifying the final loading (in mmol/g) is a critical quality control step.

Qualitative Analysis: The Kaiser (Ninhydrin) Test

The Kaiser test is a highly sensitive colorimetric assay for detecting free primary amines.[10]

  • Procedure : To a few washed resin beads in a test tube, add 2-3 drops each of the three Kaiser test reagents (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine). Heat at 100°C for 5 minutes.

  • Interpretation :

    • Dark Blue/Purple Beads : Indicates the presence of free primary amines (incomplete coupling or capping).

    • Yellow/Colorless Beads : Indicates the absence of free primary amines (successful reaction).

Quantitative Analysis of Resin Loading

Determining the exact amount of linker attached per gram of resin is crucial for calculating reagent stoichiometry in future synthetic steps.

Method Principle Advantages Disadvantages
Gravimetric Analysis Calculation of loading based on the weight gain of the resin after linker attachment.[10][12]Simple, fast, and requires no special equipment.Can be inaccurate due to residual solvent or incomplete drying. Not suitable for low loading levels.
Elemental Analysis Measures the increase in the percentage of nitrogen in the resin, which corresponds to the attached nitro-containing linker.[12][13]Highly accurate and precise.Requires specialized instrumentation; destructive test.
Photometric Cleavage Assay A known mass of dried resin is suspended in a solvent (e.g., DMF/water) and irradiated with UV light (365 nm) to cleave the linker. The concentration of the released aldehyde-containing molecule in the supernatant is then quantified by UV-Vis spectroscopy or HPLC against a standard curve.Highly accurate; directly confirms the photolabile nature of the linkage; provides a functional loading value.More time-consuming; requires a spectrophotometer or HPLC and a pure standard of the cleaved product.

Recommendation : For routine synthesis, gravimetric analysis combined with a negative Kaiser test is often sufficient. For methods requiring precise quantification, the photometric cleavage assay is the most robust and informative technique.

Troubleshooting

Problem Potential Cause Recommended Solution
Positive Kaiser test after coupling 1. Insufficient reagents (linker, DIC, HOBt).2. Inefficient activation (moisture).3. Short reaction time.1. Use a higher excess of reagents (e.g., 3.0 eq).2. Ensure all solvents and reagents are anhydrous.3. Increase reaction time to 6-12 hours or repeat the coupling step.
Low loading (determined quantitatively) 1. Steric hindrance.2. Poor resin swelling.3. Inactive coupling reagents.1. Consider a more potent coupling system like HATU/DIPEA.[14][15]2. Ensure adequate swelling time and solvent volume.3. Use fresh, high-quality coupling reagents.
Resin clumping Static electricity or inadequate agitation during reaction/washing.Use an anti-static gun on glassware. Ensure sufficient solvent volume and vigorous agitation to maintain a free-flowing slurry.

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • DIC is a potent sensitizer and should be handled with care.

  • DMF is a reproductive toxin; avoid inhalation and skin contact.

  • Pyridine has a strong, unpleasant odor and is flammable.

  • HOBt is a flammable solid and can be explosive when completely dry.

Conclusion

This application note provides a robust and well-validated protocol for the immobilization of the photolabile linker this compound onto an aminomethyl resin. By understanding the chemical principles behind each step and incorporating the recommended quality control checks, researchers can confidently prepare high-quality functionalized resins, setting a solid foundation for subsequent solid-phase synthesis endeavors.

References

  • Technical Support Information Bulletin 1035 - Aminomethyl Resin. Aapptec Peptides.
  • Peptide Resin Loading Protocols. Sigma-Aldrich.
  • An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. University of Glasgow.
  • Calculating Resin Functionalization in Solid-Phase Peptide Synthesis Using a Standardized Method based on Fmoc Determination. Spiral - University of Minho Repository.
  • Loading protocols. Peptideweb.com.
  • Six new photolabile linkers for solid phase synthesis. 2. Coupling of various building blocks and photolytic cleavage . Molecular Diversity. [Link]

  • Quantitative Determination of Resin Loading in Solid-Phase Organic Synthesis Using 13 C MAS NMR . Journal of Combinatorial Chemistry. [Link]

  • Quantitative Determination of Resin Loading in Solid-Phase Organic Synthesis Using (13)C MAS NMR . Journal of Combinatorial Chemistry. [Link]

  • Coupling Reagents. Aapptec Peptides.
  • Photolabile Linkers for Solid-Phase Synthesis . ACS Combinatorial Science. [Link]

  • Peptide Coupling Reagents, More than a Letter Soup . Chemical Reviews. [Link]

  • Photolabile Linkers for Solid-Phase Synthesis . ACS Combinatorial Science. [Link]

  • Part I: Solid-phase synthesis of peptides using photolabile linkers... . Purdue University. [Link]

  • Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin . Aapptec Peptides. [Link]

  • This compound . LookChem. [Link]

  • Coupling reagent and method for coupling amines with carboxylic acids.

Sources

Application Notes and Protocols for the Cleavage of 4-(3-Formyl-4-nitro-phenoxy)-butyric acid Linker

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role and Chemistry of a Reductively Cleavable Linker

The 4-(3-Formyl-4-nitro-phenoxy)-butyric acid moiety is a versatile linker primarily employed in bioconjugation and drug delivery systems. Its utility stems from its conditional lability; the ether linkage, stable under physiological conditions, can be selectively cleaved upon reduction of the nitro group. This feature allows for the controlled release of conjugated molecules, such as therapeutic agents, from a carrier molecule (e.g., an antibody, polymer, or solid support) in a specific, reducing environment.

The cleavage mechanism is predicated on the electronic properties of the aromatic ring. The electron-withdrawing nature of the nitro group stabilizes the phenoxy ether linkage. However, upon reduction of the nitro group to an aniline, the resulting electron-donating amino group destabilizes the ether bond, facilitating its cleavage through a self-immolative or "traceless" mechanism. This process is particularly advantageous in drug delivery, as it can be triggered by the reducing environment of the cytoplasm or specific tissues, leading to the release of the payload in its native, unmodified form.

Cleavage Mechanism: A Two-Step Reductive Elimination

The cleavage of the this compound linker proceeds via a two-step mechanism initiated by the reduction of the aromatic nitro group.

Cleavage_Mechanism Start Linker-Payload Conjugate (Nitro Form) Intermediate Aniline Intermediate Start->Intermediate Step 1: Nitro Reduction Products Released Payload + Linker Byproduct Intermediate->Products Step 2: Spontaneous 1,6-Elimination Reagent Reducing Agent (e.g., Sodium Dithionite) Reagent->Start Reduction

Figure 1. Proposed cleavage mechanism of the this compound linker.

Step 1: Reduction of the Nitro Group. The process is initiated by a reducing agent, such as sodium dithionite (Na₂S₂O₄), which reduces the nitro group (-NO₂) to an amino group (-NH₂). This transformation is the key trigger for the subsequent cleavage.

Step 2: 1,6-Elimination. The newly formed aniline is a strong electron-donating group. This electronic shift destabilizes the phenoxy ether bond, leading to a spontaneous 1,6-elimination reaction. This results in the release of the conjugated payload and the formation of a quinone-methide-like byproduct derived from the linker.

Experimental Protocols

Protocol 1: Reductive Cleavage of a Solubilized Conjugate

This protocol describes the cleavage of the this compound linker from a molecule in solution.

Materials:

  • Conjugate of interest dissolved in a suitable organic solvent (e.g., DMF, DMSO, or a mixture with aqueous buffer)

  • Sodium dithionite (Na₂S₂O₄)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

  • Ethyl acetate or other suitable extraction solvent

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Analytical HPLC system with UV detector

  • Mass spectrometer (optional, for product confirmation)

Procedure:

  • Preparation of the Reaction Mixture:

    • Dissolve the conjugate in a minimal amount of an organic solvent (e.g., DMF or DMSO) to ensure solubility.

    • Dilute the solution with an aqueous buffer, such as PBS (pH 7.4), to the desired final concentration. The final solvent composition should be optimized to maintain the solubility of both the conjugate and the reducing agent. A typical starting point is a 1:1 to 1:4 ratio of organic solvent to aqueous buffer.

  • Preparation of the Reducing Agent Solution:

    • Freshly prepare a solution of sodium dithionite in deionized water. A stock solution of 1 M is recommended. Note that sodium dithionite solutions are not stable and should be prepared immediately before use.

  • Initiation of the Cleavage Reaction:

    • Add the freshly prepared sodium dithionite solution to the stirred solution of the conjugate. A final concentration of sodium dithionite in the range of 50-200 mM is typically effective. The optimal concentration may need to be determined empirically.

    • The reaction is generally performed at room temperature (20-25 °C).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by analytical HPLC. Withdraw small aliquots from the reaction mixture at regular intervals (e.g., 15, 30, 60, and 120 minutes).

    • Quench the reaction in the aliquots immediately by dilution with an appropriate mobile phase or by acidification (e.g., with a small amount of acetic acid) to prevent further reaction before analysis.

    • Analyze the aliquots by reverse-phase HPLC, monitoring the disappearance of the starting conjugate and the appearance of the released payload.

  • Work-up and Isolation:

    • Once the reaction is complete (as determined by HPLC analysis), quench the reaction by adding an excess of an oxidizing agent (e.g., hydrogen peroxide) or by exposing the solution to air for an extended period to consume the remaining dithionite.

    • If the released payload is organic-soluble, extract the aqueous reaction mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x volume of the aqueous phase).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification and Characterization:

    • Purify the crude product by an appropriate method, such as flash column chromatography or preparative HPLC.

    • Characterize the purified product by standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.

Protocol 2: Cleavage from a Solid Support

This protocol is applicable for the release of molecules synthesized on a solid phase via the this compound linker.

Materials:

  • Resin-bound substrate

  • Reaction vessel (e.g., a fritted syringe or a solid-phase synthesis vessel)

  • Sodium dithionite (Na₂S₂O₄)

  • Aqueous buffer (e.g., 0.1 M phosphate buffer, pH 7.5)

  • Organic co-solvent (e.g., DMF or NMP)

  • Cleavage cocktail collection vessel

  • Dichloromethane (DCM) for washing

  • Methanol (MeOH) for washing

  • Nitrogen or argon gas for drying

Procedure:

  • Resin Preparation:

    • Place the resin-bound substrate in a suitable reaction vessel.

    • Swell the resin in an appropriate solvent (e.g., DMF or DCM) for 30-60 minutes.

    • Wash the resin thoroughly with the solvent used for swelling, followed by the organic co-solvent to be used in the cleavage reaction.

  • Preparation of the Cleavage Cocktail:

    • Prepare a solution of sodium dithionite in an aqueous buffer (e.g., 0.1 M phosphate buffer, pH 7.5). A concentration of 0.5 M to 1 M is a good starting point.

    • Mix the aqueous dithionite solution with an organic co-solvent (e.g., DMF) to ensure efficient wetting of the resin. A typical ratio is 1:1 (v/v) aqueous buffer to organic solvent.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the swollen resin. Ensure the resin is fully submerged in the solution.

    • Gently agitate the resin slurry at room temperature for 2-4 hours. The optimal time may vary depending on the substrate and should be determined empirically.

  • Collection of the Cleaved Product:

    • Drain the cleavage solution from the reaction vessel into a collection flask.

    • Wash the resin with several portions of the cleavage cocktail (without the dithionite) or a mixture of the organic co-solvent and water.

    • Combine all the filtrates.

  • Work-up and Isolation:

    • Follow the work-up and isolation procedure described in Protocol 1 (steps 5 and 6) to isolate and purify the cleaved product from the collected filtrate.

Analytical Monitoring of Cleavage

The efficiency and kinetics of the linker cleavage should be carefully monitored to ensure complete release of the payload and to optimize reaction conditions. High-Performance Liquid Chromatography (HPLC) is the primary technique for this purpose.

HPLC_Workflow Start Reaction Aliquot Quench Quench Reaction Start->Quench Inject Inject onto HPLC Quench->Inject Separate Reverse-Phase Separation Inject->Separate Detect UV Detection Separate->Detect Analyze Data Analysis (Peak Integration) Detect->Analyze

The Strategic Intermediate: Application and Synthesis Protocols for 4-(3-Formyl-4-nitro-phenoxy)-butyric acid in Advanced Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Key Building Block

In the intricate landscape of pharmaceutical synthesis, the strategic selection of intermediates is paramount to achieving efficient, scalable, and economically viable drug manufacturing processes. 4-(3-Formyl-4-nitro-phenoxy)-butyric acid, a seemingly unassuming molecule, has emerged as a critical building block, most notably in the synthesis of the novel antidepressant, Vilazodone.[1][2][3][4][5] This application note provides an in-depth exploration of this versatile intermediate, offering detailed protocols for its synthesis and subsequent utilization, tailored for researchers, medicinal chemists, and drug development professionals. Beyond a mere recitation of steps, this guide elucidates the chemical rationale behind the methodologies, ensuring a comprehensive understanding for robust application in the laboratory.

The significance of this compound lies in its unique trifunctional architecture: a reactive aldehyde, an electron-withdrawing nitro group, and a carboxylic acid-terminated aliphatic chain. This combination allows for sequential and regioselective transformations, making it an ideal precursor for complex molecular scaffolds. Its primary application to date has been in the multi-step synthesis of Vilazodone, a dual-acting antidepressant that functions as both a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A serotonin receptor.[3] This dual mechanism is believed to contribute to a faster onset of action and a favorable side-effect profile compared to traditional SSRIs.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.

PropertyValueReference
CAS Number 94193-36-9[6][7]
Molecular Formula C₁₁H₁₁NO₆[6][7]
Molecular Weight 253.21 g/mol [6][7]
Melting Point 109-110 °C[8]
Boiling Point 514.9 °C at 760 mmHg[7][8]
Appearance Off-white to yellow crystalline solid[9]
Solubility Soluble in organic solvents such as DMF, DMSO, and alcohols.

Safety Precautions: As with any nitro-aromatic compound, this compound should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Synthetic Protocol for this compound

The synthesis of the title compound is efficiently achieved via a Williamson ether synthesis, a classic and reliable method for forming ethers.[10][11][12][13] This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion. In this specific application, the phenolic hydroxyl group of 5-hydroxy-2-nitrobenzaldehyde reacts with ethyl 4-bromobutyrate, followed by saponification of the resulting ester to yield the desired carboxylic acid.

Diagram of the Synthetic Pathway

Synthesis_of_Intermediate cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Saponification 5-hydroxy-2-nitrobenzaldehyde 5-Hydroxy-2-nitrobenzaldehyde intermediate_ester Ethyl 4-(3-formyl-4-nitro-phenoxy)butanoate 5-hydroxy-2-nitrobenzaldehyde->intermediate_ester K₂CO₃, DMF, Heat ethyl_4-bromobutyrate Ethyl 4-bromobutyrate ethyl_4-bromobutyrate->intermediate_ester final_product This compound intermediate_ester_2 Ethyl 4-(3-formyl-4-nitro-phenoxy)butanoate intermediate_ester_2->final_product 1. NaOH, EtOH/H₂O 2. HCl (aq) Vilazodone_MoA cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT Serotonin Transporter (SERT) 5HT1A_auto 5-HT1A Autoreceptor Serotonin_vesicle Serotonin Vesicles Serotonin Serotonin (5-HT) Serotonin_vesicle->Serotonin Release Serotonin->SERT Reuptake Serotonin->5HT1A_auto Negative Feedback 5HT1A_post Postsynaptic 5-HT1A Receptor Serotonin->5HT1A_post Signal Transduction Other_5HT Other 5-HT Receptors Serotonin->Other_5HT Vilazodone Vilazodone Vilazodone->SERT Inhibits Vilazodone->5HT1A_post Partial Agonist

Sources

Application Notes and Protocols: The Strategic Utility of 4-(3-Formyl-4-nitro-phenoxy)-butyric Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 4-(3-Formyl-4-nitro-phenoxy)-butyric acid. This document provides an in-depth exploration of its potential as a versatile building block in the synthesis of novel therapeutic agents. The protocols and insights herein are grounded in established chemical principles and are designed to be both explanatory and immediately actionable in a laboratory setting.

Introduction: A Multifunctional Scaffold for Drug Discovery

This compound is a unique trifunctional chemical entity. Its utility in medicinal chemistry is derived from the distinct reactivity of its three key functional groups: the aromatic aldehyde (formyl), the nitro group, and the carboxylic acid. This combination allows for a modular and strategic approach to drug design, enabling its use as a core scaffold, a linker for targeted therapies, or a precursor for more complex heterocyclic systems. The strategic positioning of these groups—an ortho-nitro-substituted aldehyde and a para-alkoxy-carboxylic acid—offers a rich landscape for chemical derivatization.

The aldehyde provides a reactive handle for the introduction of diversity elements through reactions such as reductive amination or Wittig olefination. The nitro group, an electron-withdrawing moiety, can modulate the reactivity of the aromatic ring and the aldehyde. Furthermore, it can serve as a precursor to an amino group, opening up another avenue for derivatization or for its potential role in bio-reductive activation. The butyric acid side chain offers a flexible linker and a terminal carboxylic acid that can be used for amide bond formation, esterification, or as a key pharmacophoric element for interacting with biological targets.

Core Applications and Strategic Considerations

As a Versatile Building Block for Library Synthesis

The primary application of this compound lies in its use as a scaffold for the rapid generation of compound libraries. The differential reactivity of the aldehyde and carboxylic acid groups allows for sequential or orthogonal derivatization strategies.

Key Strategic Advantages:

  • Sequential Derivatization: The aldehyde can be selectively modified under conditions that do not affect the carboxylic acid, and vice versa. This allows for a controlled, step-wise elaboration of the molecular structure.

  • Diversity-Oriented Synthesis: The formyl group can be used to introduce a wide range of substituents via reductive amination with a diverse set of primary and secondary amines. The resulting secondary or tertiary amine can be a key feature for biological activity.

  • Scaffold Rigidity and Flexibility: The phenoxy-butyric acid moiety provides a balance of rigidity from the aromatic ring and flexibility from the alkyl chain, which can be advantageous for optimizing binding to protein targets.

Experimental Protocols

Protocol: Reductive Amination for Library Generation

This protocol details the general procedure for the reductive amination of this compound with a representative primary amine. This reaction is a cornerstone of combinatorial chemistry and is highly effective for generating a diverse library of substituted amine derivatives.

Rationale:

Reductive amination is a robust and high-yielding reaction that proceeds in two steps: the formation of a Schiff base (imine) followed by its reduction to an amine. The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often preferred as it is a mild and selective reducing agent that is stable in a variety of solvents and does not reduce the aldehyde starting material at an appreciable rate.

Diagrammatic Workflow:

G A This compound + Primary Amine (R-NH2) B Schiff Base Formation (Imine Intermediate) A->B DCM, rt C Reduction with NaBH(OAc)3 B->C Addition of Reducing Agent D Final Product: 4-(3-((R-amino)methyl)-4-nitro-phenoxy)-butyric acid C->D

Caption: Reductive Amination Workflow

Materials:

  • This compound

  • Primary amine of choice (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (optional, as catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add the primary amine (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. A small amount of acetic acid (0.1 eq) can be added to catalyze this step.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM.

  • Slowly add the STAB slurry to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted amine.

Self-Validation and Troubleshooting:

  • Incomplete reaction: If the reaction stalls, a small amount of additional STAB can be added. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the imine intermediate and decompose the reducing agent.

  • Side products: Over-reduction is generally not an issue with STAB. However, if a stronger reducing agent like sodium borohydride is used, reduction of the nitro group or the carboxylic acid may occur.

  • Purification: The product, containing both an acidic and a basic center, may be challenging to purify by chromatography. A careful choice of eluent system (e.g., DCM/MeOH with a small amount of acetic acid or ammonia) is crucial.

Protocol: Reduction of the Nitro Group to an Amine

The nitro group can be selectively reduced to an amine, providing a new site for derivatization. This transformation is fundamental for converting an electron-withdrawing group into an electron-donating and nucleophilic group, which can dramatically alter the biological properties of the molecule.

Rationale:

Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups. Palladium on carbon (Pd/C) is a commonly used catalyst. This method is generally high-yielding and the workup is straightforward. Alternative methods, such as using tin(II) chloride or iron in acidic media, can also be employed, especially if other functional groups are sensitive to hydrogenation.

Diagrammatic Workflow:

G A This compound B Catalytic Hydrogenation (H2, Pd/C) A->B Methanol or Ethanol, rt C Final Product: 4-(4-Amino-3-formyl-phenoxy)-butyric acid B->C

Caption: Nitro Group Reduction Workflow

Materials:

  • This compound

  • Palladium on carbon (10% w/w)

  • Methanol or Ethanol

  • Hydrogen gas (balloon or hydrogenation apparatus)

  • Celite®

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask.

  • Carefully add 10% Pd/C (5-10 mol%).

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Once the starting material is consumed, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with additional solvent (methanol or ethanol).

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • The resulting 4-(4-Amino-3-formyl-phenoxy)-butyric acid is often used in the next step without further purification.

Self-Validation and Troubleshooting:

  • Catalyst poisoning: Ensure the starting material is pure, as sulfur-containing impurities can poison the catalyst.

  • Incomplete reduction: If the reaction is sluggish, ensure good mixing and a fresh source of hydrogen. The catalyst may need to be replaced if it has lost activity.

  • Over-reduction: The aldehyde is generally stable under these conditions, but with more active catalysts or harsher conditions (high pressure/temperature), it could be reduced to an alcohol.

Advanced Applications: PROTACs and Bio-reductive Prodrugs

As a Linker in Proteolysis-Targeting Chimeras (PROTACs)

The structure of this compound is well-suited for its incorporation as a linker in PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.

Diagrammatic Representation:

G A Warhead (Binds to Target Protein) B Linker (Derived from this compound) A->B C E3 Ligase Ligand B->C

Caption: PROTAC Structure

The carboxylic acid can be coupled to a ligand for an E3 ligase (e.g., derivatives of thalidomide for Cereblon, or VHL ligands). The aldehyde, after conversion to an amine via reductive amination, can be acylated with a warhead that binds to the protein of interest. The phenoxy-butyric acid moiety provides a flexible and metabolically stable linker.

As a Precursor for Bio-reductive Prodrugs

The nitroaromatic group is a classic feature of bio-reductive prodrugs. In the hypoxic environment of solid tumors, nitroreductase enzymes can reduce the nitro group to a cytotoxic amine or hydroxylamine. This selective activation in the tumor microenvironment can reduce systemic toxicity. This compound can be incorporated into a larger molecule where the nitro group acts as the trigger for activation.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of the parent compound, which are important considerations for its use in drug design.

PropertyValue (Predicted)Significance in Drug Design
Molecular Weight253.21 g/mol Good starting point for further elaboration, staying within Lipinski's rule of five.
pKa (Carboxylic Acid)~4.5The acidic nature can be used for salt formation to improve solubility and bioavailability.
cLogP~2.1Indicates moderate lipophilicity, a good balance for membrane permeability and solubility.
Hydrogen Bond Donors1The carboxylic acid proton.
Hydrogen Bond Acceptors5The carbonyl oxygen, ether oxygen, and the two oxygens of the nitro group.

Note: These values are estimations from chemical software and should be experimentally verified.

Conclusion

This compound represents a highly versatile and strategically valuable building block for medicinal chemistry. Its trifunctional nature allows for a wide range of synthetic manipulations, making it an ideal starting point for the generation of diverse compound libraries, the construction of complex targeted therapies like PROTACs, and the design of innovative prodrug strategies. The protocols and insights provided in these application notes are intended to empower researchers to fully exploit the potential of this and structurally related scaffolds in their drug discovery endeavors.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Rylander, P. N. (2002). Hydrogenation of Nitro Compounds. In Catalytic Hydrogenation in Organic Syntheses (pp. 179-202). Elsevier. [Link]

  • Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras (PROTACs) as Therapeutic Tools for the Treatment of Cancer. Chemical Reviews, 120(15), 8492–8514. [Link]

  • Denny, W. A. (2002). Nitroaromatic-based bioreductive drugs. Future Oncology, 5(5), 555-560. [Link]

Application Notes & Protocols: COMU and OxymaPure, Versatile Agents for Low-Racemization Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Chiral Integrity in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the routine assembly of complex sequences that are crucial for research and therapeutic development.[1][2] The core of SPPS is the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[2] A critical step in each cycle is the formation of a new peptide bond, a reaction that involves the activation of the C-terminus of an incoming amino acid. However, this activation process carries an inherent risk: racemization.

Racemization, the conversion of a chiral amino acid from its desired L-configuration to an undesired D-configuration, is a major side reaction that can compromise the purity, structure, and biological activity of the final peptide.[3] The primary mechanism for this loss of chiral integrity during coupling is the formation of a 5(4H)-oxazolone intermediate.[4][5] This intermediate can easily tautomerize, leading to epimerization at the α-carbon. This challenge has driven the development of advanced coupling reagents designed to facilitate rapid and efficient amide bond formation while minimizing the window for oxazolone formation.

This guide focuses on a superior class of oxime-based reagents, OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate) and its uronium salt derivative, COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate), which have emerged as the gold standard for achieving high coupling efficiency with exceptionally low levels of racemization.[6][7][8]

The Mechanism of Action: How OxymaPure Suppresses Racemization

To appreciate the efficacy of OxymaPure and COMU, it is essential to understand the underlying chemistry of peptide coupling and the specific point at which racemization occurs.

When a standard carbodiimide like N,N'-diisopropylcarbodiimide (DIC) is used alone to activate a carboxylic acid, it forms a highly reactive O-acylisourea intermediate. While this intermediate is necessary for the reaction, its high reactivity is also its downfall. It is unstable and prone to two detrimental side reactions:

  • Rearrangement to an inactive N-acylurea.

  • Cyclization to the problematic 5(4H)-oxazolone, the main pathway to racemization.[4][7][9]

This is where coupling additives play a crucial role. Additives like OxymaPure intercept the highly reactive O-acylisourea intermediate, converting it into a more stable, yet still highly reactive, active ester.[7] This Oxyma-ester is an excellent acylating agent that readily reacts with the N-terminal amine of the peptide chain. Crucially, the formation of this stable active ester effectively outcompetes the intramolecular cyclization reaction that leads to the oxazolone intermediate, thereby preserving the chiral integrity of the amino acid.[4][9]

COMU, as a standalone reagent, incorporates the OxymaPure moiety directly into its structure.[8][10] As a uronium salt, it is inherently more reactive than traditional aminium salts like HBTU and HATU.[10][11] Upon reaction with the carboxylate of the amino acid, COMU directly forms the highly efficient Oxyma-ester, ensuring rapid coupling and minimal opportunity for racemization.[10]

Visualizing the Mechanism

The following diagram illustrates how OxymaPure acts as an additive with a carbodiimide (e.g., DIC) to prevent the formation of the racemization-prone oxazolone intermediate.

G cluster_activation Carboxylic Acid Activation cluster_racemization Racemization Pathway (Undesired) cluster_oxyma OxymaPure Pathway (Desired) AA_COOH Nα-Protected Amino Acid (R-COOH) O_acylisourea O-Acylisourea Intermediate (Highly Reactive) AA_COOH->O_acylisourea + DIC DIC Carbodiimide (DIC) Oxazolone 5(4H)-Oxazolone (Racemization Prone) O_acylisourea->Oxazolone Intramolecular Cyclization Oxyma_Ester Oxyma-Active Ester (Stable & Reactive) O_acylisourea->Oxyma_Ester + OxymaPure (Rapid Trapping) Racemized_Peptide Racemized Peptide Oxazolone->Racemized_Peptide + Peptide-NH2 Oxyma OxymaPure Desired_Peptide Desired Peptide (Chirally Pure) Oxyma_Ester->Desired_Peptide + Peptide-NH2

Mechanism of OxymaPure in suppressing racemization.

Comparative Analysis: Performance Against Traditional Reagents

The choice of coupling reagent is a critical determinant of yield, purity, and overall efficiency.[10] While benzotriazole-based reagents like HBTU and HATU have been standards for decades, Oxyma-based reagents consistently demonstrate superior or comparable performance, especially in minimizing racemization, with the added benefit of a significantly better safety profile (they are not explosive like HOBt and its derivatives).[8][10]

FeatureCOMUOxymaPure/DICHATUHBTU
Reagent Type Uronium SaltAdditive/CarbodiimideAminium SaltAminium Salt
Leaving Group OxymaPureOxymaPureHOAtHOBt
Reactivity Very HighHighVery HighHigh
Racemization Extremely Low Very Low LowLow to Moderate
Safety Profile Non-explosive, reduced allergenic potential.[10]Non-explosive.[7]Potentially explosive.Potentially explosive.
Solubility High in common SPPS solvents.[8]GoodGoodGood
Byproducts Water-soluble, easy to remove.[12]Soluble urea derivative.Benzotriazole derivatives.Benzotriazole derivatives.
Ideal Use Case Difficult sequences, sterically hindered couplings, rapid protocols.[6]General purpose, cost-effective, high-purity synthesis.Sterically hindered couplings.[13]Standard couplings.

Data synthesized from multiple sources.[3][8][10][12][14]

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the application of COMU and OxymaPure/DIC in a standard Fmoc-based Solid-Phase Peptide Synthesis workflow.

Visualizing the General SPPS Workflow

This diagram outlines the fundamental cycle of solid-phase peptide synthesis.

SPPS_Workflow Start Start: Fmoc-AA-Resin Deprotection Step 1: Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Wash1 Step 2: Washing (DMF) Deprotection->Wash1 Coupling Step 3: Amino Acid Coupling (Fmoc-AA-OH + Activator) Wash1->Coupling Wash2 Step 4: Washing (DMF) Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Repeat->Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No (Sequence Complete) Cleavage Final Step: Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) Final_Deprotection->Cleavage End Purified Peptide Cleavage->End

General workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Protocol 1: Peptide Coupling using COMU

This protocol is highly effective for both standard and sterically hindered amino acids.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Nα-Fmoc protected amino acids

  • COMU

  • N,N-Diisopropylethylamine (DIEA)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Standard SPPS reaction vessel and shaker

Procedure:

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes in the reaction vessel.[15]

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh aliquot of 20% piperidine/DMF solution and agitate for 10 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.

  • Preparation of Coupling Solution (Pre-activation):

    • In a separate vial, dissolve the Nα-Fmoc amino acid (3-5 equivalents relative to resin loading) in DMF.

    • Add COMU (3-5 equivalents) to the amino acid solution.

    • Add DIEA (6-10 equivalents). Note: COMU performs well with only 1 equivalent of base in many cases, but an excess is standard practice, especially for in-situ neutralization protocols.[8]

    • Allow the solution to pre-activate for 2-5 minutes at room temperature. The solution may change color, which is normal.

  • Coupling Reaction:

    • Drain the final DMF wash from the deprotected resin.

    • Immediately add the pre-activated coupling solution to the resin.

    • Agitate the mixture at room temperature for 30-60 minutes. For known difficult couplings (e.g., Aib-Aib, N-methylated amino acids), the coupling time can be extended to 2 hours or a double coupling can be performed.[13]

  • Washing:

    • Drain the coupling solution from the resin.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Cycle Continuation: The resin is now ready for the next Fmoc deprotection cycle. Repeat steps 2-5 for each amino acid in the sequence.

Protocol 2: Peptide Coupling using OxymaPure/DIC

This protocol is a robust and cost-effective method for routine peptide synthesis.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Nα-Fmoc protected amino acids

  • OxymaPure

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Standard SPPS reaction vessel and shaker

Procedure:

  • Resin Preparation & Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Coupling Reaction (In-situ Activation):

    • Drain the final DMF wash from the deprotected resin.

    • In a separate vial, dissolve the Nα-Fmoc amino acid (3 equivalents) and OxymaPure (3 equivalents) in DMF.

    • Add this solution to the deprotected resin and agitate briefly.

    • Add DIC (3 equivalents) to the resin slurry.

    • Agitate the mixture at room temperature for 1-2 hours.

    • Alternative Pre-activation: For amino acids prone to racemization, such as Cys and His, pre-activation is recommended.[16] Mix the Fmoc-amino acid, OxymaPure, and DIC in DMF for 2-5 minutes before adding the mixture to the resin.[16]

  • Washing:

    • Drain the coupling solution from the resin.

    • Wash the resin thoroughly with DMF (3-5 times).

  • Cycle Continuation: The resin is now ready for the next Fmoc deprotection cycle. Repeat steps 1-3 for each amino acid in the sequence.[17]

Application Spotlight: Synthesizing "Difficult Peptides" with COMU

"Difficult sequences" are those prone to aggregation due to the formation of inter- or intra-chain hydrogen bonds, often leading to incomplete coupling and deprotection reactions.[11] These sequences typically include hydrophobic residues, β-sheet forming regions, or sterically hindered amino acids like α,α-disubstituted residues (e.g., Aib).[18][19]

COMU has proven to be an exceptionally powerful tool for overcoming these challenges.[6] Its high reactivity can drive sterically hindered couplings to completion where other reagents fail.[13] Furthermore, the rapid kinetics of COMU-mediated couplings can help minimize the time the growing peptide chain is exposed to conditions that might favor aggregation. For particularly challenging sequences, coupling at elevated temperatures (e.g., 50-75°C) with COMU can further enhance efficiency by disrupting secondary structures.

Conclusion

The preservation of chiral integrity is paramount in peptide synthesis. OxymaPure and its uronium salt derivative, COMU, represent a significant advancement over traditional coupling reagents. By forming a stable, highly reactive Oxyma-ester, they effectively suppress the oxazolone formation pathway responsible for racemization. COMU, in particular, offers a superior combination of reactivity, safety, and efficiency, making it an invaluable agent for the synthesis of both simple and complex, "difficult" peptide sequences. By incorporating these reagents and the detailed protocols provided in this guide, researchers can significantly enhance the yield and purity of their synthetic peptides, accelerating progress in drug discovery and scientific research.

References

  • Ghara, J., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. [Link]

  • Luxembourg Bio Technologies Ltd. (n.d.). OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant For Peptide And Small Molecule Synthesis. [Link]

  • Ghara, J., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. [Link]

  • Abdel Rahman, S., et al. (2007). Optimization of solid-phase synthesis of difficult peptide sequences via comparison between different improved approaches. Amino Acids. [Link]

  • Manne, S. R., et al. (2020). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Digital.CSIC. [Link]

  • Luna, O., et al. (2024). Toward sustainable solid-phase peptide synthesis strategy – in situ Fmoc removal. Taylor & Francis Online. [Link]

  • Manne, S. R., et al. (2021). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters. [Link]

  • Luxembourg Bio Technologies Ltd. (n.d.). Peptide/Amide bond Synthesis – OxymaPure®. [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]

  • Manne, S. R., et al. (2021). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. PMC - NIH. [Link]

  • Kumar, A., et al. (n.d.). Supporting Information. Digital.CSIC. [Link]

  • Giraud, M., et al. (2016). The road to the synthesis of “difficult peptides”. Chemical Society Reviews. [Link]

  • WPMU DEV. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. [Link]

  • Zinieris, N., et al. (2006). Improved solid-phase peptide synthesis of 'difficult peptides' by altering the microenvironment of the developing sequence. Semantic Scholar. [Link]

  • Biovera. (2025). Solid-Phase Peptide Synthesis Methods: Complete Guide. [Link]

  • GenScript. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]

  • Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. ResearchGate. [Link]

  • Amblard, M., et al. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. ResearchGate. [Link]

Sources

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 4-(3-Formyl-4-nitro-phenoxy)-butyric acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. The strategic selection of a starting material rich in versatile functional groups is paramount to accessing a diverse range of molecular architectures. 4-(3-Formyl-4-nitro-phenoxy)-butyric acid is one such privileged starting material. Its constituent parts—an aromatic aldehyde, a nitro group amenable to reduction, and a flexible butyric acid side chain—offer a powerful toolkit for the construction of complex heterocyclic systems. This guide provides a detailed exploration of several synthetic pathways originating from this compound, complete with in-depth protocols and mechanistic insights.

The strategic positioning of the formyl and nitro groups ortho to each other on the phenyl ring, combined with the phenoxy-butyric acid moiety, allows for a variety of intramolecular cyclization strategies. These reactions can be broadly categorized into two main approaches:

  • Reductive Cyclization: In-situ reduction of the nitro group to an amine is a key transformation, unlocking the potential for intramolecular condensation with the adjacent formyl group or cyclization involving the butyric acid side chain.

  • Cyclization Involving the Butyric Acid Side Chain: The butyric acid moiety can act as a nucleophile or an electrophile after suitable functional group manipulation, leading to the formation of fused ring systems.

This document will detail the synthesis of three important classes of heterocyclic compounds from this compound:

  • Dibenz[b,f][1][2]oxazepine Derivatives: A tricyclic system of significant interest in medicinal chemistry.

  • Quinolone-Furan Hybrid Scaffolds: Combining two privileged heterocyclic motifs.

  • Phenoxy-Fused γ-Lactams: A core structure found in numerous biologically active molecules.

Each section will provide a theoretical background, a detailed experimental protocol, and a discussion of the underlying reaction mechanisms.

Synthesis of Dibenz[b,f][1][2]oxazepine Derivatives via Reductive Cyclization

The dibenzo[b,f][1][2]oxazepine core is a key structural feature in a number of centrally acting therapeutic agents. The synthesis of this tricyclic system from this compound proceeds via a domino reaction involving an initial reductive cyclization to form a transient benzodiazepine intermediate, which then undergoes further transformation. A common approach for the synthesis of dibenzo[b,f][1][2]oxazepines involves the condensation of 2-aminophenols with 2-halobenzaldehydes[1][3]. In our case, the functionalities are present in a single molecule, facilitating an intramolecular approach.

Reaction Pathway Overview

The synthesis commences with the reduction of the nitro group to an amine. This newly formed amine can then undergo an intramolecular reaction. One plausible pathway involves an intramolecular cyclization to form a seven-membered ring.

G start This compound intermediate1 4-(3-Formyl-4-amino-phenoxy)-butyric acid start->intermediate1 Reduction (e.g., Fe/AcOH) intermediate2 Dibenz[b,f][1,4]oxazepine derivative intermediate1->intermediate2 Intramolecular Cyclization

Caption: Reductive cyclization pathway to Dibenz[b,f][1][2]oxazepines.

Experimental Protocol

Protocol 1: One-Pot Reductive Cyclization to a Dibenz[b,f][1][2]oxazepine Derivative

  • Materials:

    • This compound (1.0 eq)

    • Iron powder (Fe, <100 mesh, 5.0 eq)

    • Glacial acetic acid

    • Ethyl acetate

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of this compound (1.0 eq) in glacial acetic acid (20 mL/g of starting material), add iron powder (5.0 eq) portion-wise at room temperature under a nitrogen atmosphere.

    • Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

    • Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts. Wash the filter cake with ethyl acetate.

    • Carefully neutralize the filtrate with a saturated sodium bicarbonate solution until the effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure dibenz[b,f][1][2]oxazepine derivative.

Mechanistic Insights

The reaction proceeds through a cascade of transformations. The iron in acetic acid reduces the nitro group to an amine. The resulting ortho-amino-formyl functionality is now primed for intramolecular cyclization. The butyric acid side chain can participate in this cyclization, potentially leading to the formation of the seven-membered oxazepine ring.

Synthesis of Quinolone-Furan Hybrid Scaffolds

The quinolone and furan rings are both prevalent in a vast number of pharmaceuticals and natural products. A synthetic route that forges a hybrid of these two scaffolds from a single starting material is of considerable interest. This pathway leverages the Perkin reaction conditions for the cyclization of a derivative of the starting material[4].

Reaction Pathway Overview

This synthesis involves a multi-step sequence, starting with the esterification of the butyric acid, followed by a Perkin-like cyclization.

G start This compound intermediate1 Methyl 4-(3-formyl-4-nitro-phenoxy)butanoate start->intermediate1 Esterification (MeOH, H+) product Quinolone-Furan Hybrid intermediate1->product Perkin-like Cyclization (Ac2O, NaOAc) G start This compound intermediate1 4-(3-Formyl-4-amino-phenoxy)-butyric acid start->intermediate1 Reduction (e.g., H2, Pd/C) product Phenoxy-Fused γ-Lactam intermediate1->product Intramolecular Amidation (Heat or coupling agent)

Sources

Application Notes and Protocols for 4-(3-Formyl-4-nitro-phenoxy)-butyric acid in Combinatorial Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Photolabile Linkers in Modern Drug Discovery

In the landscape of high-throughput screening and combinatorial chemistry, the ability to rapidly generate vast libraries of small molecules is paramount. Solid-phase organic synthesis (SPOS) has emerged as a cornerstone technology in this endeavor, offering streamlined purification and the potential for automation.[1] Central to the success of SPOS is the choice of a linker—a molecular bridge that tethers the nascent compound to an insoluble resin support during the synthetic sequence.[2] The ideal linker must be stable to a wide range of reaction conditions yet susceptible to cleavage under specific, mild conditions to release the final product in high purity.

Among the various classes of linkers, photolabile linkers have garnered significant attention.[3] These linkers can be cleaved by irradiation with light, often in the UV range, providing a traceless and reagent-free method of product release. This is particularly advantageous as it avoids the harsh acidic or basic conditions required for many other linkers, which can be detrimental to sensitive functional groups on the target molecule.[3][4] The ortho-nitrobenzyl scaffold is a well-established photolabile motif, and linkers incorporating this group are valued for their stability and predictable cleavage characteristics.[5][6]

This application note provides a detailed guide to the use of 4-(3-Formyl-4-nitro-phenoxy)-butyric acid , a versatile photolabile linker for combinatorial chemistry. We will delve into its chemical properties, provide step-by-step protocols for its application in solid-phase synthesis, and discuss methods for monitoring reaction progress and characterizing the final products.

Chemical Profile of this compound

This compound is a bifunctional molecule designed for solid-phase synthesis. Its key structural features and their respective roles are outlined below:

FeatureStructureFunction
Carboxylic Acid -COOHProvides the primary attachment point to an amino-functionalized solid support (e.g., aminomethyl polystyrene).
Butyric Acid Spacer -(CH₂)₃-Offers flexibility and spatial separation between the growing molecule and the resin backbone, which can improve reaction kinetics.
Formyl Group -CHOServes as the point of diversification, allowing the attachment of the first building block, typically a primary amine, via reductive amination.
o-Nitrobenzyl Ether Confers the photolabile nature to the linker, enabling cleavage of the final product from the support upon UV irradiation.

Physicochemical Properties:

PropertyValue
CAS Number 94193-36-9
Molecular Formula C₁₁H₁₁NO₆
Molecular Weight 253.21 g/mol
Melting Point 109-110 °C
Boiling Point 514.9 °C at 760 mmHg

Experimental Protocols

Part 1: Immobilization of the Linker onto Solid Support

The first step in utilizing this compound is its covalent attachment to a suitable solid support. Aminomethylated polystyrene resin is a common choice due to its robustness and compatibility with a wide range of organic solvents.

Protocol 1: Attachment to Aminomethyl Polystyrene Resin

Materials:

  • Aminomethyl polystyrene resin (100-200 mesh, 1% DVB, ~1.0 mmol/g loading)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Swell the aminomethyl polystyrene resin (1.0 g, 1.0 mmol) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.

  • Drain the solvent.

  • In a separate flask, dissolve this compound (506 mg, 2.0 mmol), HOBt (270 mg, 2.0 mmol) in DMF (5 mL).

  • Add DIC (310 µL, 2.0 mmol) to the solution from step 3 and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the activated linker solution to the swollen resin.

  • Agitate the mixture at room temperature for 12-16 hours.

  • Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under high vacuum to a constant weight.

  • Verification of Loading: The disappearance of the free amino groups on the resin can be confirmed by a negative Kaiser test.[7][8]

Diagram 1: Linker Immobilization Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Swell Resin Swell Aminomethyl Polystyrene Resin in DMF Couple Linker Couple Activated Linker to Resin (12-16h) Swell Resin->Couple Linker Activate Linker Pre-activate Linker with DIC/HOBt in DMF Activate Linker->Couple Linker Wash Resin Sequential Washing: DMF, DCM, MeOH Couple Linker->Wash Resin Dry Resin Dry Resin under Vacuum Wash Resin->Dry Resin Verify Verify Loading (Kaiser Test) Dry Resin->Verify G cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction R_CHO Resin-Linker-CHO Imine Resin-Linker-CH=NR' R_CHO->Imine + R'-NH₂ R_NH2 R'-NH₂ H2O + H₂O Imine2 Resin-Linker-CH=NR' Amine Resin-Linker-CH₂-NHR' Imine2->Amine + [H⁻] NaBH3CN [NaBH₃CN]

Caption: Two-step mechanism of reductive amination on the solid support.

Part 3: Elaboration of the Molecular Scaffold

Following the attachment of the first building block, further synthetic transformations can be carried out on the solid support to build the desired molecular library. The choice of reactions will depend on the nature of the building blocks and the target structures. It is crucial that the linker remains stable under the chosen reaction conditions. The o-nitrobenzyl ether linkage is generally stable to a wide range of acidic and basic conditions commonly used in SPOS. [5]

Part 4: Photolytic Cleavage and Product Isolation

The final step is the release of the synthesized molecules from the solid support. This is achieved by irradiating the resin with UV light.

Protocol 3: Photochemical Cleavage

Materials:

  • Product-bound resin

  • A suitable solvent (e.g., methanol, dioxane, or a buffer solution)

  • A UV lamp with an output at ~365 nm (e.g., a preparative photolysis reactor or a simple UV lamp in a suitable container)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Place the dry, product-bound resin (e.g., 100 mg) in a quartz or borosilicate glass reaction vessel.

  • Add a suitable solvent (e.g., 5 mL of methanol) to swell the resin.

  • Purge the suspension with an inert gas for 15-20 minutes to remove oxygen, which can sometimes interfere with the cleavage reaction.

  • Irradiate the suspension with a 365 nm UV lamp with gentle agitation. The reaction time can vary from a few hours to 24 hours, depending on the specific linker structure and the light intensity. [5]5. After the cleavage is complete, filter the resin and wash it with the cleavage solvent (3 x 2 mL).

  • Combine the filtrate and the washings.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product as needed using standard techniques such as HPLC or column chromatography.

Causality of Cleavage Conditions: The photolytic cleavage of o-nitrobenzyl ethers proceeds via an intramolecular redox reaction upon absorption of UV light. [5]The efficiency of this process can be influenced by the solvent and the presence of substituents on the aromatic ring. [5]Methanol and dioxane are often good solvent choices. The reaction is typically carried out at room temperature.

Diagram 3: Photolytic Cleavage Mechanism

G cluster_cleavage Photocleavage at 365 nm Start Resin-O-CH₂-Ar(NO₂)-O-Molecule Excited [Excited State] Start->Excited Intermediate Acire-nitro Intermediate Excited->Intermediate Intramolecular H-abstraction Products Resin-O-C(=O)-Ar(NO) + HO-Molecule Intermediate->Products Rearrangement

Caption: Simplified mechanism of o-nitrobenzyl ether photolytic cleavage.

Analytical Techniques for Reaction Monitoring

Monitoring the progress of reactions on the solid support is crucial for ensuring high yields and purity. Several techniques can be employed:

  • Kaiser Test: This colorimetric test is highly sensitive for the detection of primary amines. [7][9]A small sample of the resin is treated with ninhydrin reagents. A blue color indicates the presence of free primary amines, signifying an incomplete coupling reaction. A negative test (colorless or yellow) indicates that the reaction has gone to completion.

  • FT-IR Spectroscopy: Fourier-transform infrared spectroscopy can be used to monitor the appearance and disappearance of key functional groups on the resin-bound molecule. [10]For example, the disappearance of the aldehyde C=O stretch at ~1700 cm⁻¹ during reductive amination is a clear indicator of reaction progress.

  • Cleavage and Analysis: A small aliquot of the resin can be subjected to the cleavage conditions, and the released material can be analyzed by LC-MS or NMR to confirm the identity and purity of the intermediate product.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete linker loading (positive Kaiser test after coupling) Insufficient activation of the carboxylic acid; Steric hindrance on the resin.Increase the equivalents of coupling reagents and/or reaction time. Use a resin with a lower loading capacity.
Incomplete reductive amination Inactive reducing agent; Sterically hindered amine.Use fresh sodium cyanoborohydride. Increase the reaction time and/or temperature. Consider using a different reducing agent like sodium triacetoxyborohydride.
Low yield after photolytic cleavage Insufficient irradiation time or intensity; Inappropriate solvent; Quenching of the excited state.Increase the irradiation time. Use a more powerful UV source. Try a different solvent (e.g., dioxane). Ensure the reaction is purged with an inert gas to remove oxygen.

Conclusion

This compound is a valuable tool for combinatorial chemists, offering a reliable and versatile platform for the solid-phase synthesis of small molecule libraries. Its photolabile nature allows for mild, reagent-free cleavage, preserving the integrity of sensitive functional groups in the final products. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this linker in drug discovery and development programs.

References

  • Holmes, C. P. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 62(8), 2370–2380. [Link]

  • Iris Biotech. (n.d.). Hydroxyethyl photolinker – A photocleavable linker for the preparation of carboxylic acids. Retrieved from [Link]

  • Aapptec. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Retrieved from [Link]

  • Butler University Digital Commons. (2015). Solid Supported Synthesis of Secondary Amines via Staudinger and microwave aza-Wittig Reactions. Retrieved from [Link]

  • CSBio. (n.d.). A Practical Guide to Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Comb-i-Chem. (n.d.). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. Retrieved from [Link]

  • Semantic Scholar. (2018). Photolabile Linkers for Solid-Phase Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • Pels, K., & Kodadek, T. (2015). Solid-phase synthesis of diverse peptide tertiary amides by reductive amination. ACS combinatorial science, 17(3), 152–155. [Link]

  • Mikkelsen, R. J., Grier, K. E., & Nielsen, T. E. (2018). Photolabile Linkers for Solid-Phase Synthesis. ACS combinatorial science, 20(7), 361–383. [Link]

  • Kölle, P., Nogueira, J., & Miller, A. K. (2021). A photochemical C=C cleavage process: toward access to backbone N-formyl peptides. Organic & biomolecular chemistry, 19(2), 266–270. [Link]

  • Google Patents. (1987). Solid phase peptide synthesis. EP0209379A2.
  • ResearchGate. (2020). Kaiser test (ninhydrin-based) for the detection of primary amine groups... Retrieved from [Link]

  • ResearchGate. (2014). Silane-based reductive amination on solid phase. Reagents and conditions. Retrieved from [Link]

  • ResearchGate. (2004). A triazene-based new photolabile linker in solid phase chemistry. Retrieved from [Link]

  • Wiley Online Library. (2020). Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]

  • SciELO. (2023). Peptides, solid-phase synthesis and characterization. Retrieved from [Link]

  • Arora, P. S., & Kirshenbaum, K. (2004). Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach. Nature protocols, 5(10), 1649–1657. [Link]

  • Budin, G., & Seeberger, P. H. (2025). Photolabile Linkers for Solid-Phase Synthesis of Oligosaccharides. Methods in molecular biology (Clifton, N.J.), 2815, 435–451. [Link]

  • ResearchGate. (2018). The synthesis of a typical new linker 4. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-(3-Formyl-4-nitro-phenoxy)-butyric acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(3-Formyl-4-nitro-phenoxy)-butyric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this specific chemical synthesis. Our goal is to empower you with the scientific understanding and practical knowledge to overcome common challenges and optimize your reaction conditions for a successful outcome.

Introduction: The Synthetic Pathway

The synthesis of this compound is typically achieved in a two-step process. The first step involves a Williamson ether synthesis between 5-hydroxy-2-nitrobenzaldehyde and an alkyl 4-halobutyrate (commonly ethyl 4-bromobutyrate) to form the corresponding ester intermediate. The second step is the hydrolysis of this ester to yield the final carboxylic acid product.

This guide is structured to address potential issues you may encounter at each stage of this synthesis.

Troubleshooting Guide: From Starting Materials to Final Product

This section is formatted in a question-and-answer format to directly address specific issues.

Step 1: Williamson Ether Synthesis

Question 1: My Williamson ether synthesis reaction is showing low or no product formation. What are the likely causes and how can I fix it?

Answer:

Low or no product formation in the Williamson ether synthesis is a common issue that can often be resolved by systematically evaluating your reaction parameters. Here are the most probable causes and their solutions:

  • Ineffective Deprotonation of the Phenol: The Williamson ether synthesis requires the formation of a phenoxide ion to act as a nucleophile.[1][2][3] If the base you are using is not strong enough to deprotonate the 5-hydroxy-2-nitrobenzaldehyde, the reaction will not proceed. The nitro group's electron-withdrawing nature increases the acidity of the phenolic proton compared to phenol itself, but a sufficiently strong base is still crucial.

    • Troubleshooting:

      • Choice of Base: If you are using a weak base like sodium bicarbonate (NaHCO₃), consider switching to a stronger base such as potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK). For nitrophenols, potassium carbonate is often a good starting point as it is less harsh than hydrides.[4]

      • Anhydrous Conditions: If using a moisture-sensitive base like NaH, ensure your solvent and glassware are scrupulously dry. Any moisture will quench the base.

  • Inappropriate Solvent Choice: The choice of solvent is critical for an S(_N)2 reaction like the Williamson ether synthesis.[5]

    • Troubleshooting:

      • Use a Polar Aprotic Solvent: Solvents like dimethylformamide (DMF), acetonitrile (MeCN), or acetone are ideal.[4][5] These solvents solvate the cation of the base, leaving the phenoxide anion more nucleophilic. Protic solvents like ethanol or water can solvate the phenoxide, reducing its nucleophilicity and slowing down the reaction.

  • Insufficient Reaction Temperature or Time: S(_N)2 reactions are sensitive to temperature.

    • Troubleshooting:

      • Increase Temperature: If your reaction is proceeding slowly at room temperature, consider heating it. A typical temperature range for this type of reaction is 50-100 °C.[5]

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting materials. This will give you a clear indication of when the reaction is complete.

Question 2: I am observing the formation of side products in my Williamson ether synthesis. What are they and how can I minimize them?

Answer:

The most common side reaction in this step is the E2 elimination of the alkyl halide, especially if reaction conditions are not optimal.

  • E2 Elimination: The phenoxide is a strong base and can promote the elimination of HBr from ethyl 4-bromobutyrate to form ethyl crotonate.

    • Troubleshooting:

      • Use a Primary Alkyl Halide: The use of ethyl 4-bromobutyrate, a primary alkyl halide, already minimizes the risk of elimination. Avoid secondary or tertiary alkyl halides.[1][3]

      • Control Temperature: Higher temperatures can favor elimination over substitution.[5] Use the lowest temperature at which the reaction proceeds at a reasonable rate.

      • Slow Addition of Alkyl Halide: Adding the ethyl 4-bromobutyrate slowly to the reaction mixture can help to maintain a low concentration of the electrophile, which can disfavor the bimolecular elimination reaction.

  • C-Alkylation: Phenoxides are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, some C-alkylation may occur.

    • Troubleshooting:

      • Solvent Choice: The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents generally favor O-alkylation.

Step 2: Ester Hydrolysis

Question 3: My ester hydrolysis is incomplete or proceeding very slowly. What could be the reason?

Answer:

Incomplete hydrolysis can be due to several factors, including steric hindrance and the choice of hydrolysis conditions.

  • Steric Hindrance: The presence of substituents on the aromatic ring can sterically hinder the approach of the hydroxide ion to the ester carbonyl group, slowing down the rate of hydrolysis.[6][7]

    • Troubleshooting:

      • Increase Reaction Time and/or Temperature: Allow the reaction to stir for a longer period or gently heat the reaction mixture. Monitor the reaction by TLC until all the starting ester has been consumed.

      • Use a Co-solvent: Adding a co-solvent like methanol or ethanol to the aqueous base can improve the solubility of the ester and facilitate the reaction.[8]

  • Insufficient Base: A stoichiometric amount of base is required to neutralize the resulting carboxylic acid. An excess is often used to drive the reaction to completion.

    • Troubleshooting:

      • Use Excess Base: Employing a 2-3 fold excess of the base (e.g., NaOH or KOH) is common practice.

Question 4: I am having difficulty purifying the final product. What are the common impurities and how can I remove them?

Answer:

Common impurities can include unreacted starting materials, side products from the Williamson ether synthesis, and byproducts from the hydrolysis.

  • Unreacted 5-hydroxy-2-nitrobenzaldehyde: If the Williamson ether synthesis did not go to completion, this starting material may be carried through.

    • Purification: This can be removed by washing the organic extract of the final product with a mild aqueous base (e.g., sodium bicarbonate solution). The acidic phenol will be deprotonated and move into the aqueous layer, while the desired carboxylic acid will also be deprotonated. After re-acidification of the aqueous layer, both will precipitate. Further purification by column chromatography or recrystallization may be necessary.

  • Unreacted Ethyl 4-(3-formyl-4-nitro-phenoxy)butanoate: If the hydrolysis is incomplete, the ester will be a major impurity.

    • Purification: The ester is neutral and will remain in the organic phase during an acid-base extraction. After acidifying the aqueous layer to precipitate the carboxylic acid, the unreacted ester will not precipitate.

  • Purification Strategy: A standard workup for purifying the final carboxylic acid involves:

    • After hydrolysis, acidify the reaction mixture with an acid like HCl to a pH of 1-2.[9]

    • The carboxylic acid product will precipitate out of the aqueous solution.

    • Collect the solid by filtration.

    • Wash the solid with cold water to remove any inorganic salts.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure this compound.

Frequently Asked Questions (FAQs)

Q1: What is the role of the nitro group in this synthesis?

A1: The nitro group plays a crucial dual role. Firstly, its electron-withdrawing nature increases the acidity of the phenolic proton of 5-hydroxy-2-nitrobenzaldehyde, making it easier to deprotonate. Secondly, it activates the aromatic ring towards nucleophilic attack, which is relevant in the context of the Williamson ether synthesis mechanism.

Q2: Can I use a different alkyl halide, for example, ethyl 4-chlorobutyrate?

A2: Yes, however, the reactivity of alkyl halides in S(_N)2 reactions follows the trend I > Br > Cl > F. Therefore, ethyl 4-bromobutyrate is generally more reactive than ethyl 4-chlorobutyrate and may lead to shorter reaction times or higher yields under the same conditions. If you use ethyl 4-chlorobutyrate, you may need to use more forcing conditions (higher temperature or longer reaction time).

Q3: How can I confirm the identity and purity of my final product?

A3: The identity and purity of this compound can be confirmed using a combination of analytical techniques:

  • Melting Point: The melting point of the pure compound is reported to be 109-110 °C.[10][11] A sharp melting point in this range is a good indicator of purity.

  • NMR Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for structural elucidation. You can compare the obtained spectra with predicted spectra or data from similar compounds.

  • Infrared (IR) Spectroscopy: Look for characteristic peaks for the aldehyde C=O stretch (around 1700 cm-1), the carboxylic acid C=O stretch (around 1710 cm-1), the broad O-H stretch of the carboxylic acid (around 2500-3300 cm-1), and the N-O stretches of the nitro group (around 1530 and 1350 cm-1).

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product and to quantify any impurities.[12][13]

Q4: What are the key safety precautions I should take during this synthesis?

A4: Always consult the Safety Data Sheet (SDS) for all reagents used. Key safety precautions include:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Work in a well-ventilated fume hood, especially when handling volatile solvents like DMF and acetone.

  • Bases like sodium hydride are highly reactive and flammable; handle with extreme care under an inert atmosphere.

  • Be cautious when quenching reactions and during extractions, as pressure can build up.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-(3-formyl-4-nitro-phenoxy)butanoate

This protocol is based on a general procedure for Williamson ether synthesis with substituted phenols.[4][14]

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-hydroxy-2-nitrobenzaldehyde (1 equivalent) and potassium carbonate (1.5 equivalents).

  • Add anhydrous dimethylformamide (DMF) as the solvent.

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add ethyl 4-bromobutyrate (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting phenol.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Protocol 2: Synthesis of this compound

This protocol is a general procedure for the hydrolysis of an ester.[8][15]

  • Dissolve the purified ethyl 4-(3-formyl-4-nitro-phenoxy)butanoate (1 equivalent) in a mixture of ethanol and water.

  • Add sodium hydroxide (2-3 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 2-4 hours, or until TLC analysis shows the disappearance of the starting ester.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated HCl.

  • A precipitate of the carboxylic acid will form.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Dry the solid product. For higher purity, recrystallize from a suitable solvent like an ethanol/water mixture.

Data Presentation

Table 1: Troubleshooting Guide Summary for Williamson Ether Synthesis

Problem Possible Cause Suggested Solution
Low/No ProductIneffective deprotonationUse a stronger base (e.g., K₂CO₃, NaH). Ensure anhydrous conditions if using NaH.
Inappropriate solventUse a polar aprotic solvent (e.g., DMF, MeCN, acetone).[5]
Insufficient temperature/timeIncrease temperature (50-100 °C) and monitor by TLC.[5]
Side ProductsE2 EliminationUse a primary alkyl halide. Control temperature. Add alkyl halide slowly.
C-AlkylationUse a polar aprotic solvent.

Table 2: Key Reagents and Their Roles

Reagent Role
5-hydroxy-2-nitrobenzaldehydeStarting material (nucleophile precursor)
Ethyl 4-bromobutyrateStarting material (electrophile)
Potassium Carbonate (or other base)Deprotonates the phenol to form the active nucleophile.
Dimethylformamide (DMF)Polar aprotic solvent to facilitate the S(_N)2 reaction.
Sodium HydroxideBase for the hydrolysis of the ester.
Hydrochloric AcidTo acidify the reaction mixture and precipitate the carboxylic acid product.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Ester Hydrolysis A 5-hydroxy-2-nitrobenzaldehyde R1 R1 A->R1 Reaction B Ethyl 4-bromobutyrate B->R1 Reaction C Base (e.g., K₂CO₃) C->R1 Reaction D Solvent (e.g., DMF) D->R1 Reaction E Ethyl 4-(3-formyl-4-nitro-phenoxy)butanoate F Ethyl 4-(3-formyl-4-nitro-phenoxy)butanoate R1->E R2 R2 F->R2 Hydrolysis G Base (e.g., NaOH) G->R2 Hydrolysis H Acid (e.g., HCl) I This compound Workup Workup R2->Workup Acidification Workup->I

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Williamson_Ether Start Low Yield in Williamson Ether Synthesis? Base Is the base strong enough? Start->Base Check Base Solvent Is the solvent polar aprotic? Base->Solvent Yes SolutionBase Use a stronger base (e.g., K₂CO₃, NaH) Base->SolutionBase No Conditions Are temperature and time sufficient? Solvent->Conditions Yes SolutionSolvent Use DMF, MeCN, or acetone Solvent->SolutionSolvent No SolutionConditions Increase temperature (50-100 °C) and monitor reaction Conditions->SolutionConditions No

Caption: Troubleshooting flowchart for low yield in the Williamson ether synthesis step.

References

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  • Reddit. (2022, November 11). Why does this not work? Williamson ether synthesis is terrible. r/OrganicChemistry. Retrieved January 18, 2026, from [Link]

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  • The Royal Society of Chemistry. (n.d.). Aldehydes can switch the chemoselectivity of electrophiles in protein labeling. Retrieved January 18, 2026, from [Link]

  • Quora. (2014, October 12). Why can't the Williamson synthesis be used to prepare diphenyl ether? Retrieved January 18, 2026, from [Link]

  • SIELC Technologies. (n.d.). Separation of 4-(4-Nitrophenyl)butyric acid on Newcrom R1 HPLC column. Retrieved January 18, 2026, from [Link]

  • PubMed. (2021, March 25). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Retrieved January 18, 2026, from [Link]

  • Semantic Scholar. (n.d.). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Retrieved January 18, 2026, from [Link]

  • ScienceDirect. (2021, May 21). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (2025, November 3). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved January 18, 2026, from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0218368). Retrieved January 18, 2026, from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000039). Retrieved January 18, 2026, from [Link]

  • SpectraBase. (n.d.). Butanoic acid, 4-(3-nitrophenoxy)- - Optional[1H NMR] - Spectrum. Retrieved January 18, 2026, from [Link]

  • Organic Syntheses. (2018, August 10). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Retrieved January 18, 2026, from [Link]

  • Google Patents. (n.d.). EP1097919A2 - Process for producing 4-amino-3-oxo-butanoic acid ester.
  • Longdom Publishing. (n.d.). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Retrieved January 18, 2026, from [Link]

  • PMC. (n.d.). 4-(3-Methoxyphenoxy)butyric acid. Retrieved January 18, 2026, from [Link]

  • PubChem. (n.d.). 4-(4'-Formyl-3'-methoxyphenoxy)butyric acid. Retrieved January 18, 2026, from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Acrylic Acid and 4- Methoxyphenol on Primesep B Column. Retrieved January 18, 2026, from [Link]

Sources

Navigating the Reactivity of 4-(3-Formyl-4-nitro-phenoxy)-butyric acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(3-Formyl-4-nitro-phenoxy)-butyric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for preventing unwanted side reactions during its use. This molecule, with its distinct functional groups—an aldehyde, a nitro group, a carboxylic acid, and an ether linkage—presents a unique set of challenges and opportunities in multi-step organic synthesis. This document will equip you with the knowledge to anticipate and mitigate potential issues, ensuring the successful progression of your research.

Understanding the Molecule: A Multi-Functional Building Block

This compound (CAS No. 94193-3-9) is a versatile building block.[1][2][3][][5][6] Its utility stems from the presence of multiple reactive sites that can be selectively targeted. However, this same multi-functionality can be a source of unintended side reactions if not carefully managed. The primary reactive centers are the electrophilic aldehyde, the reducible nitro group, and the acidic carboxylic acid proton. The aromatic ring is activated towards nucleophilic aromatic substitution due to the electron-withdrawing nitro group, while the ether linkage is generally stable but should not be overlooked.[7]

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and concerns encountered when working with this compound.

Q1: I am trying to reduce the nitro group to an amine. What are the best conditions to avoid reducing the aldehyde?

A1: This is a classic chemoselectivity challenge. The key is to choose a reducing agent that is selective for the nitro group over the aldehyde. Catalytic hydrogenation with Pd/C can be effective, but over-reduction of the aldehyde to an alcohol is a risk.[8] Milder, chemoselective reagents are often preferred.

  • Recommended Method: The use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethanol or ethyl acetate is a highly reliable method for selectively reducing aromatic nitro groups in the presence of aldehydes.[9] Iron powder (Fe) in the presence of a mild acid like acetic acid or ammonium chloride is another robust and selective option.[8][9][10]

Q2: My reaction conditions are basic, and I'm seeing decomposition of my starting material. What could be happening?

A2: The presence of the acidic proton on the carboxylic acid (pKa ≈ 4.5) means that in the presence of a strong base, the carboxylate anion will be formed.[3] While this is not inherently a problem, the aldehyde group, ortho to the strongly electron-withdrawing nitro group, is susceptible to nucleophilic attack. Under strongly basic conditions, side reactions like Cannizzaro-type disproportionation or aldol condensations (if other enolizable carbonyls are present) can occur. Additionally, the aromatic ring is activated towards nucleophilic aromatic substitution, and strong nucleophiles could potentially displace the nitro group or other substituents, although this is less common under typical basic workup conditions.

Q3: I want to perform a reaction with the carboxylic acid, for example, forming an amide. How can I prevent the aldehyde from interfering?

A3: The aldehyde is a highly reactive electrophile and can react with nucleophiles intended for the carboxylic acid. To avoid this, you have two main strategies:

  • Activate the Carboxylic Acid Selectively: Use a carbodiimide coupling reagent (e.g., EDC, DCC) in the presence of an activating agent (e.g., HOBt, HOAt) to form an active ester in situ. This active ester will then react with your desired amine to form the amide. This is often selective enough to avoid side reactions with the aldehyde.

  • Protect the Aldehyde: If the first strategy is not sufficiently selective, you can protect the aldehyde as an acetal (e.g., using ethylene glycol and a catalytic amount of acid). Acetal formation is reversible, and the aldehyde can be regenerated after the reaction with the carboxylic acid is complete.[11][12]

Troubleshooting Guide: Common Issues and Solutions

This section provides a more in-depth look at potential side reactions and how to troubleshoot them.

Issue 1: Unwanted Reduction of the Aldehyde during Nitro Group Reduction
Symptom Potential Cause Troubleshooting Steps & Solutions
Formation of a product with a hydroxylmethyl group instead of a formyl group.The reducing agent is too harsh or not selective enough.1. Switch to a milder, chemoselective reducing agent. As mentioned in the FAQ, SnCl₂·2H₂O or Fe/NH₄Cl are excellent choices.[8][9][10] 2. Optimize reaction conditions. If using catalytic hydrogenation, lower the hydrogen pressure, reduce the catalyst loading, and monitor the reaction closely by TLC or LC-MS to stop it once the starting material is consumed.
Complex mixture of products, some with reduced nitro group and some with reduced aldehyde.Incomplete reaction or competing reaction pathways.1. Ensure complete conversion. Increase the equivalents of the reducing agent or the reaction time. 2. Re-evaluate the chosen reducing agent. Some reagents may have borderline selectivity, leading to a mixture of products.
Issue 2: Side Reactions Involving the Aldehyde Group
Symptom Potential Cause Troubleshooting Steps & Solutions
Formation of dimeric or polymeric byproducts.Self-condensation or other intermolecular reactions of the aldehyde.1. Protect the aldehyde. As discussed in the FAQ, convert the aldehyde to an acetal or another suitable protecting group before proceeding with subsequent reactions.[11] 2. Control reaction conditions. Lower the reaction temperature and concentration to disfavor intermolecular reactions.
Unexpected substitution on the aromatic ring.The formyl group can be susceptible to substitution under certain conditions, especially in phenols with electron-donating groups.[13] While less likely here due to the nitro group, it's a possibility to consider.1. Carefully choose your reagents and conditions. Avoid harsh electrophilic or nucleophilic conditions that could lead to substitution.
Issue 3: Instability or Unexpected Reactivity of the Carboxylic Acid
Symptom Potential Cause Troubleshooting Steps & Solutions
Difficulty in isolating the product due to its high water solubility.Formation of the carboxylate salt during basic workup.1. Acidify the aqueous layer. After a basic wash, carefully acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of 2-3 to protonate the carboxylic acid, making it less water-soluble and extractable with an organic solvent.
Esterification or other reactions with solvent.The carboxylic acid can react with alcoholic solvents under acidic conditions.1. Choose an inert solvent. Use solvents like THF, DCM, or DMF for reactions where the carboxylic acid is not intended to participate.

Experimental Protocols

Protocol 1: Selective Reduction of the Nitro Group to an Amine

This protocol details the selective reduction of the nitro group in this compound to the corresponding amine using tin(II) chloride dihydrate.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add tin(II) chloride dihydrate (3-5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Carefully neutralize the reaction by adding a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • A precipitate of tin salts will form. Filter the mixture through a pad of celite.

  • Extract the filtrate with ethyl acetate (3 x volume of ethanol).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization as needed.

Protocol 2: Protection of the Aldehyde Group as a Dioxolane

This protocol describes the protection of the aldehyde functionality as a 1,3-dioxolane.

Materials:

  • This compound

  • Ethylene glycol

  • p-Toluenesulfonic acid (p-TSA) or other acid catalyst

  • Toluene

  • Dean-Stark apparatus

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a solution of this compound (1 equivalent) in toluene, add ethylene glycol (1.5-2 equivalents).

  • Add a catalytic amount of p-toluenesulfonic acid (0.05-0.1 equivalents).

  • Set up the reaction with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the reaction mixture with a saturated sodium bicarbonate solution to quench the acid catalyst.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude protected product can often be used in the next step without further purification.

Visualizing Reaction Pathways

The following diagrams illustrate key decision-making processes when working with this compound.

G cluster_nitro Nitro Reduction Strategy cluster_aldehyde Aldehyde Reaction Strategy cluster_acid Carboxylic Acid Reaction Strategy start Starting Material: This compound q1 Desired Transformation? start->q1 nitro_reduction Nitro to Amine q1->nitro_reduction Reduction aldehyde_reaction Aldehyde Reaction q1->aldehyde_reaction Aldehyde Chemistry acid_reaction Carboxylic Acid Reaction q1->acid_reaction Acid Chemistry q2 Is the aldehyde sensitive to the chosen conditions? nitro_reduction->q2 q3 Will other functional groups interfere? aldehyde_reaction->q3 q4 Is the aldehyde prone to side reactions? acid_reaction->q4 selective_reduction Use Chemoselective Reagents (e.g., SnCl2, Fe/NH4Cl) q2->selective_reduction No protect_aldehyde Protect Aldehyde First q2->protect_aldehyde Yes direct_reaction Direct Reaction with Aldehyde q3->direct_reaction No protect_others Protect Nitro and/or Carboxylic Acid q3->protect_others Yes selective_activation Selective Activation of Acid (e.g., EDC coupling) q4->selective_activation No protect_aldehyde_acid Protect Aldehyde First q4->protect_aldehyde_acid Yes

Caption: Decision workflow for transformations.

G start This compound CHO NO2 COOH path1_reagent SnCl2·2H2O EtOH, reflux start:f2->path1_reagent path2_reagent1 1. Ethylene Glycol, p-TSA Toluene, reflux start:f1->path2_reagent1 path1_product 4-(4-Amino-3-formyl-phenoxy)-butyric acid CHO NH2 COOH path1_reagent->path1_product:f2 path2_intermediate Protected Aldehyde Dioxolane NO2 COOH path2_reagent1->path2_intermediate:f1 path2_reagent2 2. H2, Pd/C path2_intermediate:f2->path2_reagent2 path2_product Protected Aldehyde, Reduced Nitro Dioxolane NH2 COOH path2_reagent2->path2_product:f2 path2_reagent3 3. H3O+ path2_product:f1->path2_reagent3 path2_deprotected 4-(4-Amino-3-formyl-phenoxy)-butyric acid CHO NH2 COOH path2_reagent3->path2_deprotected:f1

Sources

purification methods for 4-(3-Formyl-4-nitro-phenoxy)-butyric acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this technical support guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions for purifying 4-(3-Formyl-4-nitro-phenoxy)-butyric acid and its derivatives. This guide moves beyond simple protocols to explain the reasoning behind each step, empowering you to troubleshoot effectively and optimize your purification strategy.

Introduction: Navigating the Purification of a Multifunctional Molecule

This compound is a molecule characterized by multiple polar functional groups: a carboxylic acid, a nitro group, and an aldehyde. This unique combination presents specific challenges for purification. The acidic proton can cause streaking on silica gel, the polar nature demands carefully chosen solvent systems, and the aldehyde group may be sensitive to certain conditions. This guide provides a structured approach to overcoming these challenges, ensuring high purity for your downstream applications.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and issues encountered during the purification of this compound class.

Q1: What is the best initial approach to purify my crude this compound?

The best approach depends on the purity and physical state of your crude material.

  • For solids with >90% purity (estimated by ¹H NMR or TLC): Recrystallization is often the most efficient method. It is faster, uses less solvent than chromatography, and can yield highly pure crystalline material.

  • For oils or solids with significant impurities (multiple spots on TLC): Flash column chromatography is the recommended method. It provides superior separation of components with different polarities, which is essential for removing starting materials, by-products, and other contaminants.[1]

Q2: My compound appears as a long streak on the TLC plate instead of a distinct spot. What does this mean and how can I fix it?

Streaking is a classic sign of a strong interaction between an acidic or basic compound and the silica gel stationary phase. In this case, the carboxylic acid group (-COOH) is acidic and binds strongly to the slightly acidic silica gel, causing it to smear down the plate rather than eluting cleanly.

Solution: To resolve this, you need to suppress the ionization of the carboxylic acid. Add a small amount of a volatile acid to your TLC developing solvent (eluent). A typical choice is adding 0.5-1% acetic acid to your ethyl acetate/hexane or methanol/dichloromethane solvent system. This acidic environment protonates the carboxylate, reducing its interaction with the silica and resulting in a well-defined spot.

Q3: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What should I do?

"Oiling out" occurs when the solid melts in the hot solvent or when its solubility is exceeded at a temperature above its melting point.[2] This is common with compounds that have relatively low melting points (the target molecule melts around 110 °C) or when significant impurities are present, which can cause melting point depression.[3][4]

Troubleshooting Steps:

  • Add More Solvent: Your solution might be too concentrated. Re-heat the mixture to dissolve the oil, then add more of the "good" (dissolving) solvent to decrease the saturation point. Let it cool slowly again.[2]

  • Lower the Cooling Temperature: Ensure your solution is cooling slowly. A rapid temperature drop encourages oiling. Let the flask cool to room temperature on the benchtop before moving it to an ice bath.

  • Change the Solvent System: The current solvent may not be ideal. If you are using a two-solvent system (e.g., ethanol/water), try a different pair like ethyl acetate/hexane. The goal is to find a system where the compound is soluble when hot but only sparingly soluble when cold.

Q4: During column chromatography, my product seems to be decomposing on the silica gel. How can I prevent this?

The aldehyde functional group can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation.[5]

Solutions:

  • Deactivate the Silica Gel: You can neutralize the acidic sites on the silica. Prepare a slurry of your silica gel in the chosen eluent system, but add 1-3% triethylamine (a volatile base). Flush the packed column with this solvent mixture before loading your compound. This deactivates the silica, making it much gentler on acid-sensitive compounds.[6]

  • Use an Alternative Stationary Phase: If decomposition persists, switch to a more neutral stationary phase like alumina (neutral or basic grade) or Florisil.[5] You will need to re-develop your TLC conditions on the corresponding plates.

  • Work Quickly: Do not let the compound sit on the column for an extended period. Elute the column promptly after loading the sample.

Q5: What are the common impurities I should expect and how can I remove them?

Impurities typically arise from unreacted starting materials, by-products from side reactions, or subsequent degradation.[7]

  • Unreacted Starting Materials: Depending on the synthesis, you might have residual 2-nitro-5-hydroxybenzaldehyde or an alkyl 4-bromobutyrate. These are typically less polar than the final product and can be separated by flash chromatography.

  • Hydrolyzed Ester Intermediate: If the final step is the hydrolysis of the ethyl ester, any remaining ester will be a major impurity. The ester is significantly less polar than the carboxylic acid product and is easily separated by flash chromatography.

  • Over-oxidation Product: The aldehyde group (-CHO) can be oxidized to a second carboxylic acid group (-COOH). This di-acid impurity is much more polar than your product and will likely remain at the baseline on a TLC plate or require a highly polar solvent system (like 10-20% methanol in dichloromethane) to elute from a column.

Section 2: In-Depth Troubleshooting Guides

Guide A: Flash Column Chromatography Troubleshooting
ProblemProbable Cause(s)Recommended Solution(s)
Compound won't elute from the column. 1. The solvent system is not polar enough. 2. The compound has irreversibly adsorbed or decomposed on the silica.[5]1. Gradually increase the polarity of the eluent (gradient elution).[6] A good starting point for this polar molecule is 50% Ethyl Acetate/Hexane, increasing to 100% Ethyl Acetate, and then to 5% Methanol/Dichloromethane if needed.[8] 2. Perform a small-scale stability test: spot your compound on a TLC plate, let it sit for an hour, then elute. If the spot disappears or changes, it's unstable. Switch to a deactivated or alternative stationary phase.[5]
Poor separation of product and impurities. 1. The wrong solvent system was chosen (ΔRf on TLC is too small). 2. The column was overloaded with crude material. 3. The column was packed improperly (channels or cracks).1. Re-optimize the solvent system using TLC to achieve an Rf for your product between 0.15 and 0.4, with a clear separation from impurities.[9] 2. Use an appropriate ratio of silica gel to crude product. For difficult separations, a ratio of 100:1 (silica:crude) may be necessary.[1] 3. Ensure the silica slurry is well-mixed and free of air bubbles before packing. Pack the column carefully to create a homogenous bed.[1]
Product elutes in the solvent front (high Rf). The solvent system is too polar.Re-run the column using a less polar eluent. If the compound is very nonpolar, consider if chromatography is necessary or if a simple filtration through a silica plug would suffice to remove baseline impurities.[5]
Guide B: Recrystallization Troubleshooting
ProblemProbable Cause(s)Recommended Solution(s)
No crystals form upon cooling. 1. The solution is not saturated (too much solvent was used). 2. The solution is supersaturated but requires nucleation to begin crystallization.1. Boil off some of the solvent to concentrate the solution and allow it to cool again.[2] 2. Try scratching the inside of the flask with a glass rod at the solvent-air interface. If that fails, add a "seed crystal" of your pure compound to initiate crystallization.[2]
Crystallization happens too quickly, trapping impurities. 1. The solution is too concentrated. 2. The solution was cooled too rapidly.1. Add a small amount (1-2 mL) of additional hot solvent to the dissolved compound, then allow it to cool slowly.[2] 2. Let the flask cool to room temperature on a non-conductive surface (like a cork ring) before moving to an ice bath. Slower cooling promotes the formation of larger, purer crystals.
Yield is very low. 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. The crystals were not collected properly or were dissolved during washing.1. Before discarding the filtrate (mother liquor), concentrate it by rotary evaporation and see if a second crop of crystals can be obtained. Note that this second crop may be less pure.[2] 2. When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid dissolving the product.

Section 3: Detailed Protocols

Protocol 1: Flash Column Chromatography Purification
  • TLC Analysis & Solvent Selection:

    • Dissolve a small amount of crude material in a suitable solvent (e.g., ethyl acetate).

    • Test various solvent systems. Good starting points for this polar molecule are Ethyl Acetate/Hexanes or Methanol/Dichloromethane.[8]

    • Add 0.5% acetic acid to the eluent to prevent streaking.

    • Aim for a solvent system that gives your target compound an Rf value of ~0.2-0.3 for optimal separation.[9]

  • Column Packing (Wet Packing):

    • Choose a column with an appropriate diameter for the amount of silica gel needed (a 50:1 to 100:1 ratio of silica:crude is common).[1]

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped.[1]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., acetone or dichloromethane).

    • Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.

    • Remove the solvent by rotary evaporation to obtain a free-flowing powder of your compound adsorbed onto the silica.

    • Carefully add this powder to the top of the packed column. Dry loading generally provides better resolution than liquid loading for compounds with moderate solubility.[9]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column and apply gentle pressure.

    • Collect fractions in an array of test tubes.

    • If using a gradient, gradually increase the proportion of the more polar solvent throughout the run.[6]

  • Analysis and Product Isolation:

    • Analyze the collected fractions using TLC to identify which ones contain your pure product.

    • Combine the pure fractions in a round-bottomed flask and remove the solvent using a rotary evaporator to yield the purified compound.

Protocol 2: Recrystallization
  • Solvent Selection:

    • Place a small amount of your crude solid in a test tube.

    • Add a potential solvent dropwise. An ideal solvent will not dissolve the compound at room temperature but will dissolve it completely when heated.

    • For this molecule, consider solvent systems like ethanol/water, acetone/water, or ethyl acetate/hexanes.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent required to fully dissolve the solid. If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization:

    • Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this process.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

    • Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Section 4: Visual Workflows & Data

Diagram 1: Purification Strategy Decision Tree

G start Crude Product (this compound) is_solid Is the product a solid? start->is_solid purity_check Is purity >90%? (by TLC/NMR) is_solid->purity_check Yes chromatography Perform Flash Column Chromatography is_solid->chromatography No (Oil) recrystallize Attempt Recrystallization purity_check->recrystallize Yes purity_check->chromatography No success Pure Product recrystallize->success failure Purification Failed (Re-evaluate strategy) recrystallize->failure Oiling out or no purification chromatography->success failure->chromatography Try alternative

Caption: Decision tree for selecting an initial purification method.

Diagram 2: Flash Chromatography Workflow

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation a 1. Select Solvent System via TLC b 2. Prepare Column (Wet Pack Silica) a->b c 3. Prepare Sample (Dry Loading) b->c d 4. Load Sample onto Column c->d e 5. Elute with Solvent d->e f 6. Collect Fractions e->f g 7. Analyze Fractions by TLC f->g h 8. Combine Pure Fractions g->h i 9. Evaporate Solvent h->i j Pure Product i->j

Caption: Step-by-step workflow for flash column chromatography.

Table 1: Recommended Solvent Systems for Chromatography
PolaritySolvent SystemModifier (if needed)Target Rf
Low-Medium 30-70% Ethyl Acetate in Hexanes0.5% Acetic Acid0.2-0.3
Medium-High 100% Ethyl Acetate0.5% Acetic Acid0.2-0.3
High 2-10% Methanol in Dichloromethane0.5% Acetic Acid0.2-0.3
Table 2: Recommended Solvents for Recrystallization
Solvent SystemComments
Ethanol / Water Dissolve in minimal hot ethanol, add hot water dropwise until cloudy, then add a drop of hot ethanol to clarify and cool slowly.
Ethyl Acetate / Hexanes Dissolve in minimal hot ethyl acetate, add hexanes dropwise until cloudy, then cool slowly.
Acetone / Water Similar procedure to Ethanol / Water. Good for moderately polar compounds.

References

  • Department of Chemistry, University of Rochester. Purification: Troubleshooting Flash Column Chromatography. [Link]

  • Sorbent Technologies, Inc. Flash Chromatography Basics. [Link]

  • Witt, E. R. (1972). Purification of aromatic polycarboxylic acids by recrystallization. U.S.
  • University of California, Davis. Recrystallization and Crystallization. [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Department of Chemistry, University of Rochester. Chromatography: Solvent Systems For Flash Column. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • The Dow Chemical Company. (2006). Oxidation and crystallization process for aromatic carboxylic acid production. U.S.
  • Department of Chemistry, University of Rochester. Purification: Tips for Flash Column Chromatography. [Link]

  • University of Alberta. Organic Laboratory Techniques: Recrystallisation. [Link]

  • LookChem. This compound. [Link]

  • Kubicki, M., & Codding, P. W. (2009). 4-(3-Methoxyphenoxy)butyric acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o778. [Link]

  • Sahu, P. K., et al. (2011). Recent trends in the impurity profile of pharmaceuticals. Journal of Applied Pharmaceutical Science, 1(2), 29-39. [Link]

Sources

Technical Support Center: Cleaving 4-(3-Formyl-4-nitro-phenoxy)-butyric acid Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the 4-(3-Formyl-4-nitro-phenoxy)-butyric acid linker. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile linker in their projects, particularly in the synthesis of Antibody-Drug Conjugates (ADCs). Here, we address common challenges and provide in-depth troubleshooting strategies to ensure successful and efficient cleavage of the linker and release of your valuable payload.

Section 1: Understanding the Linker and its Cleavage Mechanism

The this compound linker is a cleavable linker that plays a crucial role in the targeted delivery of therapeutic agents. Its stability in systemic circulation and susceptibility to cleavage under specific conditions make it a valuable tool in drug development.

###[1][2] 1.1 Key Structural Features

The linker's functionality is dictated by its unique chemical structure:

  • Aryl Ether Bond: Provides stability during circulation.

  • Nitro Group: An electron-withdrawing group that facilitates nucleophilic aromatic substitution, which is the key to its cleavage.

  • Formyl Group: A second electron-withdrawing group that further activates the aromatic ring for cleavage.

  • Butyric Acid Chain: Provides a point of attachment to the payload.

Cleavage Mechanism: A Step-by-Step Overview

Cleavage of this linker is typically achieved under mild basic conditions or through the use of specific nucleophiles. The electron-withdrawing nature of the nitro and formyl groups makes the aromatic ring susceptible to nucleophilic attack, leading to the scission of the aryl ether bond and release of the payload.

Below is a diagram illustrating the cleavage workflow.

CleavageWorkflow ADC ADC with Linker-Payload Incubation Incubation with Cleavage Reagent ADC->Incubation Step 1 Cleavage Linker Cleavage Incubation->Cleavage Step 2 Release Payload Release Cleavage->Release Step 3 Analysis Analysis (HPLC, LC-MS) Release->Analysis Step 4

Caption: A simplified workflow for the cleavage of the this compound linker.

Section 2: Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the cleavage of the this compound linker.

Q1: I am observing incomplete cleavage of my ADC. What are the possible causes and how can I improve the cleavage efficiency?

A1: Incomplete cleavage is a common challenge that can be attributed to several factors. Here's a systematic approach to troubleshooting this issue:

Possible Causes & Solutions

Cause Explanation Troubleshooting Steps
Suboptimal Reaction Conditions The cleavage reaction is sensitive to pH, temperature, and incubation time.Optimize pH: Ensure the pH of the reaction mixture is in the optimal basic range. Increase Temperature: A moderate increase in temperature can enhance the reaction rate. Extend Incubation Time: Allow the reaction to proceed for a longer duration.
Reagent Degradation The cleavage reagent may have degraded over time, leading to reduced activity.Use Fresh Reagent: Always prepare fresh cleavage solutions before each experiment.
Steric Hindrance The conjugation site on the antibody or the nature of the payload may sterically hinder the cleavage site.M[3][4]odify Linker Length: Consider using a longer linker to increase accessibility. Evaluate Conjugation Site: If possible, choose a more exposed conjugation site on the antibody.
[3][4]Insufficient Reagent ConcentrationThe concentration of the cleavage reagent may be too low to drive the reaction to completion.Increase Reagent Concentration: Gradually increase the concentration of the cleavage reagent while monitoring for any adverse effects on the payload.
Q2: I am observing degradation of my payload after cleavage. How can I minimize this?

A2: Payload degradation is a critical issue that can compromise the efficacy of your ADC. The l[5]abile nature of many payloads makes them susceptible to degradation under harsh cleavage conditions.

S[5]trategies to Minimize Payload Degradation

Strategy Description
Use Milder Cleavage Conditions Employ the mildest possible conditions (lower pH, temperature) that still achieve efficient cleavage.
Optimize Reaction Time Minimize the exposure of the payload to the cleavage conditions by optimizing the reaction time.
Include Scavengers In some cases, reactive species generated during cleavage can degrade the payload. The addition of scavengers can help mitigate this.
[6]Immediate PurificationPurify the released payload immediately after cleavage to remove it from the reaction mixture.
Q3: What are some common side reactions that can occur during cleavage, and how can they be avoided?

A3: Side reactions can lead to the formation of unwanted byproducts and reduce the yield of the desired payload.

Common Side Reactions and Mitigation Strategies

Side Reaction Description Mitigation Strategy
Modification of the Payload The cleavage reagent or byproducts may react with the payload, altering its structure and activity.Screen Different Cleavage Reagents: Test a panel of cleavage reagents to identify one that is selective for the linker and does not interact with the payload.
Reaction with Amino Acid Residues Certain amino acid residues in the antibody, such as cysteine, can be susceptible to modification during cleavage.U[7]se Protecting Groups: If necessary, protect sensitive amino acid residues before cleavage.
Formation of Adducts Reactive intermediates formed during cleavage can form adducts with the payload or other molecules in the reaction mixture.Optimize Reaction Conditions: Fine-tuning the reaction conditions can often minimize the formation of these intermediates.

Section 3: Experimental Protocols

This section provides a general protocol for the cleavage of the this compound linker. Note that this is a starting point, and optimization may be required for your specific ADC.

General Cleavage Protocol
  • Prepare the ADC solution: Dissolve the ADC in a suitable buffer at a concentration of 1-5 mg/mL.

  • Prepare the cleavage solution: Prepare a fresh solution of the chosen cleavage reagent (e.g., a mild base or a specific nucleophile) at the desired concentration.

  • Initiate the cleavage reaction: Add the cleavage solution to the ADC solution to initiate the reaction.

  • Incubate: Incubate the reaction mixture at the optimized temperature for the determined amount of time.

  • Quench the reaction: Stop the reaction by adding a quenching agent (e.g., an acid to neutralize the base).

  • Analyze the reaction mixture: Analyze the reaction mixture by HPLC or LC-MS to determine the cleavage efficiency and assess the integrity of the released payload.

Analytical Methods for Monitoring Cleavage
  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for monitoring the progress of the cleavage reaction. By comparing the chromatograms of the reaction mixture over time, you can determine the percentage of cleaved ADC and the amount of released payload.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides both separation and mass information, allowing you to confirm the identity of the released payload and detect any potential side products.

Below is a diagram illustrating the analytical workflow.

AnalyticalWorkflow Sample Reaction Sample HPLC HPLC Analysis Sample->HPLC Inject LCMS LC-MS Analysis Sample->LCMS Inject Data Data Interpretation HPLC->Data Chromatogram LCMS->Data Mass Spectra

Sources

Technical Support Center: Optimizing the Synthesis of 4-(3-Formyl-4-nitro-phenoxy)-butyric acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(3-Formyl-4-nitro-phenoxy)-butyric acid. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and improve reaction yields. We will explore the mechanistic underpinnings of the synthesis, troubleshoot common experimental hurdles, and provide a validated protocol for success.

Section 1: The Synthetic Pathway - A Mechanistic Overview

The synthesis of this compound is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction, a variant of the well-established Williamson ether synthesis.[1] The reaction involves the coupling of a substituted nitrophenol with an alkyl halide bearing a carboxylic acid or ester functionality.

The key to this reaction's success lies in the electronic properties of the aromatic ring. The nitro group (-NO₂) is a powerful electron-withdrawing group (EWG) that "activates" the ring, making it sufficiently electron-poor to be attacked by a nucleophile.[2] This activation is most effective when the EWG is positioned ortho or para to the leaving group, as this allows for the stabilization of the negatively charged reaction intermediate.[2][3][4]

In this specific synthesis, the starting material is 5-hydroxy-2-nitrobenzaldehyde. The nitro group is para to the hydroxyl group (which becomes the nucleophile after deprotonation), and the formyl group is ortho. Both EWGs contribute to the activation of the ring. The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

Caption: S(N)Ar Mechanism via Meisenheimer Complex

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<50%). Where should I start my investigation?

A low yield is the most frequent complaint and typically points to one of three areas: suboptimal reaction conditions, reagent impurity, or competing side reactions. A systematic approach is the most effective way to diagnose the issue.

Troubleshooting_Flowchart Figure 2: Troubleshooting Flowchart for Low Yield Start Low Yield Observed CheckTLC Analyze Crude Reaction Mixture by TLC Start->CheckTLC StartSM Significant Starting Material Remains? CheckTLC->StartSM MultipleSpots Multiple Unidentified Spots Present? StartSM->MultipleSpots  No IncompleteRxn Incomplete Reaction StartSM->IncompleteRxn  Yes SideRxns Side Reactions Dominating MultipleSpots->SideRxns  Yes Success Yield Improved MultipleSpots->Success  No (Purification Issue?) OptimizeConditions ACTION: - Increase Reaction Time/Temp - Use Stronger Base/Drier Solvent - Check Reagent Purity IncompleteRxn->OptimizeConditions AnalyzeSideProducts ACTION: - Lower Temperature - Use Milder Base (e.g., K₂CO₃) - Re-evaluate Solvent Choice SideRxns->AnalyzeSideProducts OptimizeConditions->Success AnalyzeSideProducts->Success

Caption: Troubleshooting Flowchart for Low Yield

Q2: How do I select the optimal base and solvent for this reaction?

The choice of base and solvent is critical and directly impacts reaction rate and the prevalence of side reactions.

  • Base Selection: The base must be strong enough to fully deprotonate the phenolic hydroxyl group of 5-hydroxy-2-nitrobenzaldehyde (pKa ≈ 7.2) but mild enough to avoid promoting side reactions.

    • Recommended: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) are excellent choices. They are sufficiently basic, have low solubility which can sometimes reduce side reactions, and are easy to handle.

    • Use with Caution: Stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used but increase the risk of side reactions, including hydrolysis of the ethyl butyrate ester and reactions involving the aldehyde.[1] Sodium hydride (NaH) is also effective but requires strictly anhydrous conditions.

  • Solvent Selection: The ideal solvent for SNAr reactions is polar and aprotic. These solvents solvate the cation of the base (e.g., K⁺) but do not strongly solvate the phenoxide nucleophile, leaving it highly reactive.[1][5]

    • Recommended: N,N-Dimethylformamide (DMF) and Acetonitrile (MeCN) are the most commonly used and effective solvents.[1]

    • Avoid: Protic solvents (e.g., ethanol, water) will solvate and deactivate the nucleophile, drastically slowing the reaction.[5] Apolar solvents (e.g., toluene, hexane) will not dissolve the ionic intermediates, preventing the reaction from proceeding.[5]

ParameterRecommendedUse with CautionRationale
Base K₂CO₃, Cs₂CO₃NaOH, KOH, NaHBalances reactivity with minimizing side reactions. Stronger bases risk ester hydrolysis.
Solvent DMF, AcetonitrileDMSOPolar aprotic solvents enhance nucleophilicity and reaction rate.[1][5][6]
Temperature 50-80 °C>100 °CProvides sufficient energy for reaction completion in a reasonable time (4-12 h). Higher temperatures favor elimination and decomposition.[1][5]

Q3: My TLC shows several byproducts. What are they and how can I prevent them?

The presence of multiple spots on a TLC plate, other than your starting materials and product, indicates competing reaction pathways.

  • Unreacted Starting Material: The most common issue. See Q1 for solutions related to incomplete reactions.

  • Ester Hydrolysis: If using a strong base like NaOH or high temperatures, the ethyl ester of your alkylating agent can be saponified to the corresponding carboxylate. This complicates the workup, as both your desired product and this byproduct are acids.

    • Solution: Use a milder base like K₂CO₃ and maintain the reaction temperature below 80 °C.[5]

  • C-Alkylation: Phenoxides are ambident nucleophiles, meaning they can react at the oxygen (O-alkylation, desired) or at a carbon on the ring (C-alkylation, undesired).[5]

    • Solution: O-alkylation is generally favored in polar aprotic solvents like DMF. This side reaction is usually minor but can be suppressed by ensuring a good-quality solvent.

  • Aldehyde Degradation: Under strongly basic conditions and high heat, the aldehyde group can undergo various reactions, such as the Cannizzaro reaction or other condensations, leading to complex impurities.

    • Solution: Stick to the recommended milder bases and moderate temperatures.

Q4: Can the aldehyde group be selectively reduced or oxidized during the reaction?

Yes, the aldehyde group is a reactive functional handle.[7] If your workup or reaction conditions are not carefully controlled, it can be affected. For instance, some reducing agents used to work up other reactions could potentially reduce the aldehyde. Similarly, strong oxidizing agents or exposure to air over long periods can oxidize the aldehyde to a carboxylic acid.[7] Ensure that any subsequent reagents added to the reaction mixture are compatible with the aldehyde functionality.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for purifying the final product?

The typical procedure involves a two-stage process: workup and purification.

  • Workup (Post-Saponification): After the ether formation is complete, the ethyl ester is hydrolyzed to the desired carboxylic acid by adding a solution of NaOH or KOH and heating. Once the saponification is complete, the reaction mixture is cooled and diluted with water. The solution is washed with a non-polar solvent (like diethyl ether or ethyl acetate) to remove any neutral impurities. The aqueous layer is then cooled in an ice bath and carefully acidified (e.g., with 2M HCl) to a pH of ~2-3. The acidic product, this compound, is sparingly soluble in acidic water and will precipitate out as a solid.

  • Purification: The crude solid is collected by vacuum filtration. Further purification is typically achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.[8] Column chromatography can also be used if recrystallization is ineffective.[8]

Q2: Are there any special handling or storage considerations for this compound?

  • Handling: Standard laboratory personal protective equipment (gloves, safety glasses, lab coat) should be worn. Handle the compound in a well-ventilated area or fume hood.

  • Storage: this compound is a relatively stable solid.[9] However, like many nitroaromatic compounds, it should be protected from excessive heat and light.[10] Aldehydes can be prone to slow oxidation upon prolonged exposure to air. For long-term storage, it is best kept in a tightly sealed container in a cool, dark, and dry place, potentially under an inert atmosphere (e.g., nitrogen or argon).[11]

Q3: Why is it better to start with ethyl 4-bromobutyrate instead of 4-bromobutyric acid?

Starting with 4-bromobutyric acid directly is problematic because the reaction is performed under basic conditions. The base would deprotonate the carboxylic acid, forming a carboxylate. This dianion (carboxylate and phenoxide) would be less soluble and could lead to competing reactions or require a large excess of base. Using the ethyl ester (ethyl 4-bromobutyrate) effectively protects the carboxylic acid group during the ether synthesis. The ester is then easily removed in a final hydrolysis step to yield the target molecule. This is a common and effective protecting group strategy in organic synthesis.

Section 4: Optimized Experimental Protocol

This protocol provides a reliable method for the synthesis of the ester precursor, followed by hydrolysis to the final product.

Part A: Synthesis of Ethyl 4-(3-formyl-4-nitrophenoxy)butanoate

  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-hydroxy-2-nitrobenzaldehyde (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and 100 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Reagent Addition: Stir the mixture at room temperature for 15 minutes. Add ethyl 4-bromobutyrate (1.2 eq) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 60-70 °C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete in 6-12 hours.

  • Initial Workup: Once the starting phenol is consumed, cool the mixture to room temperature. Pour the reaction mixture into 400 mL of ice-cold water and stir. A precipitate or oil should form. Extract the aqueous mixture three times with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude ethyl ester, which can be used directly in the next step or purified further by column chromatography if necessary.

Part B: Hydrolysis to this compound

  • Saponification: Dissolve the crude ethyl ester from Part A in a mixture of ethanol (50 mL) and a 2M aqueous solution of sodium hydroxide (NaOH, 3.0 eq).

  • Reaction: Stir the mixture at 50 °C for 1-2 hours, monitoring the disappearance of the ester spot by TLC.

  • Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any neutral impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and slowly add 4M HCl with stirring until the pH is approximately 2. A pale yellow solid should precipitate.

  • Isolation: Continue stirring the mixture in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry it under vacuum to yield the final product. The typical melting point is around 109-110 °C.[12][13]

References

  • Benchchem. (2025). Technical Support Center: Troubleshooting Low Yields in Nucleophilic Aromatic Substitution with Azides. Benchchem.
  • Benchchem. (2025). Troubleshooting low yields in nucleophilic substitution of the 3-bromo position. Benchchem.
  • Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. [Link]

  • Benchchem. (2025). Improving reaction conditions for Williamson ether synthesis. Benchchem.
  • LookChem. (n.d.). This compound. LookChem. [Link]

  • Gannett, P. (2021). How to do Williamson ether synthesis while I have tertiary amine in my compound. Quora. [Link]

  • Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Chemistry LibreTexts. [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

  • Spain, J. C. (2009). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 73(4), 523-552. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS): Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. [Link]

  • Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. Jack Westin. [Link]

  • Klotz, I. M., & Weber, F. (2018). 4-(3-Methoxyphenoxy)butyric acid. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 4), 521–524. [Link]

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stability of 4-(3-Formyl-4-nitro-phenoxy)-butyric acid under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical guide provides in-depth information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of 4-(3-Formyl-4-nitro-phenoxy)-butyric acid under acidic conditions. This molecule is a key intermediate in various research and development applications, and understanding its stability profile is critical for experimental success, ensuring data integrity, and preventing the formation of unwanted byproducts. This document is intended for researchers, chemists, and drug development professionals who utilize this compound in acidic environments for synthesis, purification, or formulation.

Molecular Structure & Potential Acidic Liabilities

A thorough understanding of the molecule's structure is the first step in predicting its stability. The key functional groups are highlighted below, each with different potential sensitivities to acidic conditions.

cluster_molecule This compound cluster_legend Stability Legend mol mol A Aryl Ether Linkage (Potential Cleavage Site) B Nitro Group (Generally Stable) C Formyl (Aldehyde) Group (Generally Stable) D Carboxylic Acid (Stable) L1 Primary Concern L2 Generally Stable

Caption: Molecular structure and stability assessment of key functional groups.

The primary point of vulnerability under strong acidic conditions is the aryl ether linkage. While ethers are generally robust, they are susceptible to cleavage under forcing conditions (e.g., strong acid and heat).[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound in acidic solutions?

The main concern is the acid-catalyzed cleavage of the ether bond. This reaction is typically slow at room temperature but can be accelerated by strong acids and elevated temperatures.[2] The reaction involves the protonation of the ether oxygen, which converts it into a good leaving group. A nucleophile present in the medium (e.g., water or a halide ion) can then attack the alkylic carbon adjacent to the ether oxygen, breaking the C-O bond.[3][4] The butyric acid moiety, nitro group, and formyl group are generally stable under most acidic conditions encountered in routine lab work.

Q2: Under what specific acidic conditions does degradation become significant?

Significant degradation is not expected under mild acidic conditions (e.g., pH 3-6) at ambient temperature. However, the risk of ether cleavage increases substantially under the following conditions:

  • Strong Mineral Acids: The use of concentrated, strong acids like HBr, HI, or H₂SO₄ significantly promotes cleavage.[1][3] Hydrochloric acid (HCl) is less reactive but can still cause cleavage under rigorous conditions.[2]

  • Elevated Temperatures: Heating the acidic solution is a major factor. Ether cleavage reactions often require refluxing or heating to proceed at an appreciable rate.[1]

  • Presence of Strong Nucleophiles: Acids like HBr and HI are particularly effective because bromide and iodide ions are excellent nucleophiles that facilitate the cleavage via an Sₙ2 mechanism.[5]

Q3: What are the expected degradation products from acid-catalyzed cleavage?

If the ether linkage is cleaved, the reaction will yield two primary products: 3-formyl-4-nitrophenol and a derivative of the butyric acid side chain. The specific side-chain product depends on the nucleophile present.

G parent 4-(3-Formyl-4-nitro-phenoxy)- butyric acid condition Strong Acid (HX) + Heat parent->condition prod1 3-Formyl-4-nitrophenol condition->prod1 prod2 4-halobutanoic acid (X = Br, I) or γ-butyrolactone (with H₂O) condition->prod2

Caption: Primary degradation pathway via acid-catalyzed ether cleavage.

In the presence of aqueous non-nucleophilic acids (like H₂SO₄), the side chain may cyclize to form γ-butyrolactone.

Q4: How can I monitor the stability of the compound during my experiment?

The most reliable method for monitoring the stability of the parent compound and detecting the formation of degradation products is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector.

  • Why HPLC? The aromatic nature of this compound and its primary degradation product, 3-formyl-4-nitrophenol, makes them strongly UV-active, allowing for sensitive detection. A reversed-phase method (e.g., using a C18 column) can effectively separate the more polar degradation products from the less polar parent compound.

  • Methodology: Periodically take aliquots from your reaction mixture, quench the acid if necessary, and inject the sample into the HPLC. Monitor the decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products.

See the "Experimental Protocols" section for a detailed starting method.

Q5: What are the recommended storage conditions for this compound in an acidic stock solution?

If you must store the compound in an acidic solution, we recommend the following to maximize its shelf-life:

  • Use a Buffered Solution: If possible, use a buffer to maintain a mildly acidic pH (e.g., pH 4-5) rather than a strong, unbuffered acid.

  • Low Temperature: Store the solution at low temperatures (2-8°C).[6] Avoid freezing if it causes the buffer salts or the compound to precipitate.

  • Protect from Light: While the primary instability is acid hydrolysis, nitroaromatic compounds can be sensitive to light. Store solutions in amber vials or protect them from light.

  • Short-Term Storage: Prepare acidic solutions fresh whenever possible. Avoid long-term storage for periods exceeding a few days without re-validating the concentration and purity via HPLC.

Troubleshooting Guide

Problem ObservedPossible CauseRecommended Solution
Rapid loss of starting material in HPLC analysis. The acidic conditions (concentration, temperature) are too harsh, causing rapid ether cleavage.Reduce the acid concentration, switch to a weaker acid, or lower the reaction temperature. Monitor the reaction more frequently to establish a stability timeline.
A new, more polar peak appears in the chromatogram. This is likely the 3-formyl-4-nitrophenol degradation product resulting from ether cleavage.Confirm the identity of the new peak by LC-MS or by comparing its retention time to a standard, if available. Adjust experimental conditions to minimize its formation.
The reaction solution develops a yellow color. Nitro-phenols, such as the 3-formyl-4-nitrophenol degradation product, are often yellow, especially in their deprotonated (phenoxide) form. This color may indicate that degradation has occurred.Use HPLC to quantify the extent of degradation. A slight yellow tinge may be acceptable depending on the application, but significant color change warrants investigation.
Inconsistent or non-reproducible experimental results. Degradation of the starting material is leading to lower effective concentrations and the presence of interfering byproducts.Implement a stability testing protocol (see below) to define the operational limits for the compound in your specific acidic medium. Ensure stock solutions are fresh or have been tested for purity.

Experimental Protocols

Protocol 1: HPLC Method for Stability Assessment

This protocol provides a robust starting point for monitoring the stability of this compound.

Objective: To quantify the parent compound and detect degradation products over time in an acidic medium.

Instrumentation & Materials:

  • HPLC system with UV-Vis Detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Diluent: 50:50 Water:Acetonitrile

Method:

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or scan for optimal wavelength)

  • Injection Volume: 10 µL

  • Sample Preparation: At each time point (e.g., t=0, 1h, 4h, 24h), withdraw an aliquot of the acidic reaction mixture. Dilute it 100-fold (or as appropriate) with the Sample Diluent to stop the reaction and bring the concentration into the detector's linear range.

  • Analysis: Monitor the peak area of the parent compound. A decrease in its area and the appearance of new peaks (especially earlier-eluting, more polar ones) indicates degradation.

Caption: Workflow for HPLC-based stability monitoring.

References

  • Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

  • Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]

  • Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Cleavage of Ethers with Acids. Retrieved from [Link]

  • YouTube. (2019, January 15). mechanism of ester hydrolysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.5: Acidic Cleavage of Ethers. Retrieved from [Link]

  • Chemguide. (n.d.). THE MECHANISM FOR THE ACID CATALYSED HYDROLYSIS OF ESTERS. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

  • Khan Academy. (n.d.). Acid-catalyzed ester hydrolysis. Retrieved from [Link]

Sources

Technical Support Center: Managing Impurities in the Synthesis of 4-(3-Formyl-4-nitro-phenoxy)-butyric acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-(3-Formyl-4-nitro-phenoxy)-butyric acid is a valuable bifunctional molecule, often utilized as a chemical linker or intermediate in pharmaceutical and materials science research. Its synthesis, typically involving a two-step process of Williamson ether synthesis followed by ester hydrolysis, is robust yet susceptible to the formation of characteristic impurities. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, empowering researchers to identify, manage, and prevent these impurities, thereby ensuring high purity and batch-to-batch consistency.

Section 1: The Synthetic Pathway - A Foundational Overview

The synthesis of this compound is generally accomplished in two key stages. Understanding the mechanism of each step is critical to diagnosing potential issues.

Step A: Williamson Ether Synthesis This step involves the formation of an ether linkage via an SN2 reaction.[1][2] The phenoxide of 5-hydroxy-2-nitrobenzaldehyde, generated in situ with a base, acts as a nucleophile, attacking the electrophilic carbon of an ethyl 4-halobutyrate (typically the bromide). The nitro group's strong electron-withdrawing nature increases the acidity of the phenolic proton, facilitating its removal.[3]

Step B: Saponification (Ester Hydrolysis) The ethyl ester intermediate from Step A is hydrolyzed under basic conditions (e.g., using NaOH or KOH), followed by an acidic workup. This saponification reaction cleaves the ester to yield the desired carboxylic acid product.[4]

cluster_0 Step A: Williamson Ether Synthesis cluster_1 Step B: Saponification A 5-Hydroxy-2-nitrobenzaldehyde C Ethyl 4-(3-formyl-4-nitrophenoxy)butanoate A->C Base (e.g., K₂CO₃) Solvent (e.g., DMF) B Ethyl 4-bromobutyrate B->C D Ethyl 4-(3-formyl-4-nitrophenoxy)butanoate E This compound D->E 1. NaOH, EtOH/H₂O 2. H₃O⁺ workup

Caption: High-level overview of the two-stage synthesis.

Section 2: Troubleshooting Guide - Impurity Identification & Mitigation

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My final product is an oil or has a low, broad melting point, instead of the expected crystalline solid (m.p. ~109-110°C). What is the likely cause?[4][5]

A: This is a classic sign of incomplete hydrolysis. The most common impurity is the unreacted intermediate, ethyl 4-(3-formyl-4-nitrophenoxy)butanoate . This ester is typically an oil or a low-melting solid, and even small amounts can significantly depress the melting point of your final product and inhibit crystallization.

  • Causality: The saponification reaction may be incomplete due to insufficient reaction time, too low a temperature, or a sub-stoichiometric amount of base.

  • Troubleshooting Steps:

    • TLC Analysis: Spot your crude product against a sample of your intermediate from Step A on a silica plate. The unhydrolyzed ester will have a higher Rf value (be less polar) than the carboxylic acid product.

    • Acid-Base Extraction: This is the most effective purification method. Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Wash with a mild aqueous base like sodium bicarbonate (NaHCO₃). The desired carboxylic acid will deprotonate and move to the aqueous layer, while the neutral ester impurity remains in the organic layer. Separate the layers, and then carefully re-acidify the aqueous layer with HCl to precipitate your pure product.

    • Process Optimization: If the issue persists, consider increasing the hydrolysis reaction time, raising the temperature (e.g., to reflux), or using a slight excess of NaOH.

Q2: My HPLC analysis shows a significant peak corresponding to an unreacted starting material from Step A. Why didn't the reaction go to completion?

A: The presence of unreacted 5-hydroxy-2-nitrobenzaldehyde or ethyl 4-bromobutyrate points to an inefficient Williamson ether synthesis.

  • Causality: This issue often stems from the choice of reagents and conditions.

    • Base Strength: A weak base like potassium carbonate (K₂CO₃) may not be sufficient to fully deprotonate the phenol, especially in protic solvents. Stronger bases like sodium hydride (NaH) in an aprotic solvent (like THF or DMF) are more effective but require anhydrous conditions.[2]

    • Solvent Choice: Polar aprotic solvents (DMF, acetonitrile) are generally superior for SN2 reactions as they solvate the cation of the base without hydrogen-bonding to the nucleophile, thus increasing its reactivity.[2][3]

    • Leaving Group: While bromide is a good leaving group, iodide is better. If yields are stubbornly low, consider using ethyl 4-iodobutyrate.

    • Moisture: Water in the reaction mixture can consume the base and hinder the formation of the phenoxide nucleophile. Ensure your solvent and reagents are dry, especially when using strong bases like NaH.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Ensure your base is not old or "killed" by atmospheric moisture. Check the purity of the alkylating agent.

    • Optimize Conditions: If using K₂CO₃, switch to a polar aprotic solvent like DMF and increase the temperature (e.g., 80-100 °C). If using NaH, ensure strictly anhydrous conditions.

    • Purification: Unreacted 5-hydroxy-2-nitrobenzaldehyde can be removed similarly to the final product using a basic wash during workup, but it is best to drive the reaction to completion.

Q3: I have an unknown impurity with a mass that is 2 units higher than my product. What could it be?

A: An impurity with a mass of (M+2) often suggests the reduction of the aldehyde group to a primary alcohol, yielding 4-(3-(hydroxymethyl)-4-nitrophenoxy)butanoic acid .

  • Causality: This can occur if a reducing agent is inadvertently introduced or generated during the reaction. While uncommon, some sources of base (e.g., old or impure NaH) can contain reducing species. It can also occur during workup if, for example, sodium borohydride were used in a subsequent step in the same glassware without proper cleaning.

  • Troubleshooting Steps:

    • Characterization: Use ¹H NMR to look for a new signal around 4.5-4.8 ppm (benzylic -CH₂OH) and the disappearance of the aldehyde proton signal (~10.4 ppm).

    • Prevention: Ensure high-purity reagents. Review your workup procedure to eliminate any potential cross-contamination with reducing agents.

    • Purification: This impurity has a polarity very similar to the desired product, making it difficult to remove. Column chromatography is the most likely method to achieve separation.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What is the best all-around method for purifying the final product?

    • A: A two-stage process is recommended for achieving high purity (>98%). First, perform an acid-base extraction as described in Q1 to remove neutral impurities like the unhydrolyzed ester. Second, recrystallize the precipitated solid from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture, to remove other polar impurities.[3]

  • Q: How should I store the final product?

    • A: The compound should be stored in a cool, dry, and dark environment. Based on supplier recommendations for similar compounds, storage at 2°C - 8°C is advisable to ensure long-term stability.[5]

  • Q: Are there any specific safety precautions?

    • A: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The compound is classified as an irritant (H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation). Handle in a well-ventilated fume hood.[5]

  • Q: Can the reaction be monitored without HPLC?

    • A: Yes, Thin-Layer Chromatography (TLC) is an excellent and rapid tool. Use a mobile phase like 30-50% ethyl acetate in hexanes. The starting phenol is highly polar (low Rf), the intermediate ester is much less polar (high Rf), and the final acid product is polar again (low Rf, often with streaking which can be suppressed by adding a drop of acetic acid to the mobile phase).

Section 4: Protocols and Data

Protocol 4.1: Standard Synthesis and Purification
  • Step A: To a solution of 5-hydroxy-2-nitrobenzaldehyde (1.0 eq) in DMF, add anhydrous potassium carbonate (1.5 eq). Stir at room temperature for 30 minutes. Add ethyl 4-bromobutyrate (1.1 eq) and heat the mixture to 80°C for 4-6 hours, monitoring by TLC.

  • Workup A: Cool the reaction, pour it into water, and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to obtain the crude ester.

  • Step B: Dissolve the crude ester in a 3:1 mixture of ethanol and water. Add sodium hydroxide (1.5 eq) and stir at 50°C for 2 hours or until TLC shows complete consumption of the starting ester.

  • Workup B: Cool the mixture and concentrate to remove the ethanol. Dilute with water and wash with diethyl ether to remove any neutral impurities. Cool the aqueous layer in an ice bath and acidify to pH ~2 with 1M HCl.

  • Purification: Collect the resulting precipitate by vacuum filtration, wash the solid with cold water, and dry. For higher purity, recrystallize from an appropriate solvent.

Protocol 4.2: Standard HPLC Method for Purity Analysis
  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and re-equilibrate.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

Table 4.1: Common Impurities and Their Characteristics
Impurity NameStructureOriginExpected HPLC Elution Order (Relative)Identification Notes
5-Hydroxy-2-nitrobenzaldehydePhenolic Starting MaterialIncomplete Step A1 (Most Polar)Appears early. Can be confirmed by spiking with a standard.
This compound Desired Product N/A 2 Main product peak.
4-(3-(Hydroxymethyl)-4-nitrophenoxy)butanoic acidAldehyde ReductionSide Reaction3 (Slightly less polar than product)M+2 by MS. Absence of aldehyde proton in ¹H NMR.
Ethyl 4-(3-formyl-4-nitrophenoxy)butanoateEster IntermediateIncomplete Step B4 (Least Polar)Appears late. Can be confirmed by MS (M+28 vs. acid) and ¹H NMR (ethyl signals).

Section 5: Visual Troubleshooting Workflow

This diagram outlines a logical approach to diagnosing and solving impurity issues during your synthesis.

obs Observation (e.g., Low Yield, Oily Product, Extra HPLC/NMR peak) hyp Formulate Hypothesis (e.g., Incomplete Reaction, Side Product Formation) obs->hyp test Analytical Test (TLC, HPLC-MS, NMR) hyp->test confirm Hypothesis Confirmed? test->confirm remed Remediation Action (Purification, Re-run Reaction, Optimize Conditions) confirm->remed  Yes reassess Re-evaluate Hypothesis confirm->reassess No   remed->test Verify Fix end Problem Solved remed->end reassess->test

Caption: A systematic workflow for troubleshooting impurities.

References

  • LookChem. This compound. Available at: [Link]

  • Tetrahedron. This compound. Available at: [Link]

  • Wikipedia. Williamson ether synthesis. Available at: [Link]

  • Chemistry For Everyone. What Are The Limitations Of Williamson Ether Synthesis?. Available at: [Link]

  • Google Patents. EP1404638B1 - Synthesis of 4-phenylbutyric acid.
  • MDPI. 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL). Available at: [Link]

  • National Center for Biotechnology Information. 4-(3-Methoxyphenoxy)butyric acid. Available at: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]

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Technical Support Center: 4-(3-Formyl-4-nitro-phenoxy)-butyric acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(3-Formyl-4-nitro-phenoxy)-butyric acid. This guide is designed for researchers, scientists, and drug development professionals utilizing this versatile photolabile linker in Solid-Phase Peptide Synthesis (SPPS). Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the complexities of your experiments and ensure successful outcomes.

Introduction to the this compound Linker

This compound is a photolabile linker, belonging to the o-nitrobenzyl family, which is prized for its ability to be cleaved under mild, neutral conditions using UV light. This orthogonality to the acid- and base-labile protecting groups commonly used in Fmoc- and Boc-based SPPS makes it an invaluable tool for the synthesis of complex and sensitive peptides.

The linker possesses two key functionalities: a butyric acid group for attachment to an amino-functionalized solid support, and a formyl group that allows for the linkage of the first amino acid via a backbone amide bond through reductive amination. This "Backbone Amide Linker" (BAL) approach is particularly useful for synthesizing C-terminally modified peptides.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in SPPS?

A1: It serves as a photolabile linker for the solid-phase synthesis of peptides. Its key feature is the ability to release the synthesized peptide from the resin by photolysis, typically using UV light at around 365 nm.[1][2][3] This allows for cleavage under neutral conditions, which is beneficial for sensitive peptide sequences that might be compromised by harsh acidic cleavage cocktails.

Q2: To what type of resin is this linker typically attached?

A2: The carboxylic acid moiety of the linker is commonly coupled to an aminomethyl-functionalized resin, such as aminomethyl polystyrene or TentaGel amino resin.

Q3: How is the first amino acid attached to this linker?

A3: The first amino acid is attached to the formyl group of the resin-bound linker via reductive amination.[4][5] This forms a secondary amine linkage to the peptide's N-terminus, making it a "backbone amide linker".

Q4: Is this linker stable to standard Fmoc-SPPS conditions?

A4: Yes, the o-nitrobenzyl ester linkage is generally stable to the basic conditions used for Fmoc group removal (e.g., 20% piperidine in DMF) and the acidic conditions used for side-chain deprotection if a Boc/Bzl strategy is employed for side-chain protection.

Q5: What are the main byproducts of the photocleavage reaction?

A5: The primary byproduct of the photocleavage of o-nitrobenzyl esters is o-nitrosobenzaldehyde or a related derivative.[1] This reactive species can potentially form adducts with the cleaved peptide if not properly scavenged.

Troubleshooting Guide

This section addresses common issues encountered when using the this compound linker in SPPS.

Problem 1: Low Loading of the Linker onto the Aminomethyl Resin

Possible Causes:

  • Incomplete activation of the linker's carboxylic acid: Insufficient or inappropriate coupling reagents can lead to poor activation.

  • Steric hindrance: High-loaded resins or aggregation of resin beads can hinder the accessibility of the amino groups.

  • Poor resin swelling: The resin must be adequately swollen for efficient reaction.

Solutions:

  • Optimize Coupling Conditions:

    • Use a reliable coupling reagent cocktail such as diisopropylcarbodiimide (DIC) with 1-hydroxybenzotriazole (HOBt).[6][7]

    • Ensure a sufficient excess of the linker and coupling reagents (typically 2-4 equivalents relative to the resin's amino group loading).

    • Allow for adequate reaction time (typically 4-12 hours at room temperature).

  • Ensure Proper Resin Handling:

    • Thoroughly swell the aminomethyl resin in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF) for at least 30 minutes before coupling.

    • Use a resin with an appropriate loading capacity for your synthesis scale.

  • Verification of Loading:

    • Perform a quantitative ninhydrin (Kaiser) test on a small sample of the resin after coupling. A negative result (yellow beads) indicates successful coupling.

Experimental Protocol: Coupling of this compound to Aminomethyl Resin
  • Swell the aminomethyl resin (1 g, e.g., 1.0 mmol/g loading) in DMF (10 mL) for 30 minutes in a reaction vessel.

  • In a separate vial, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.

  • Add the linker/HOBt solution to the swollen resin.

  • Add DIC (3 equivalents) to the reaction vessel.

  • Agitate the mixture at room temperature for 4-12 hours.

  • Wash the resin thoroughly with DMF (3x), DCM (3x), and methanol (3x).

  • Dry the resin under vacuum.

  • Confirm the completion of the reaction using a Kaiser test.

Problem 2: Inefficient Reductive Amination of the First Amino Acid

Possible Causes:

  • Inefficient imine formation: The equilibrium between the aldehyde and the amino acid may not favor imine formation.

  • Incomplete reduction of the imine: The reducing agent may be weak or used in insufficient quantity.

  • Racemization of the amino acid: The reaction conditions may promote the loss of stereochemical integrity of the first amino acid.[4]

Solutions:

  • Optimize Reductive Amination Conditions:

    • Use a large excess of the Fmoc-protected amino acid (3-5 equivalents).

    • Employ a suitable reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB). NaBH₃CN is effective under slightly acidic conditions, while STAB can be used in the presence of a mild acid like acetic acid.

    • Monitor the reaction progress using a qualitative test for aldehydes on the resin.

Experimental Protocol: Reductive Amination of the First Amino Acid
  • Swell the linker-functionalized resin in 1% acetic acid in DMF.

  • Add the Fmoc-protected amino acid (3-5 equivalents).

  • Agitate the mixture for 1 hour at room temperature to facilitate imine formation.

  • Add sodium cyanoborohydride (NaBH₃CN) (5 equivalents) and continue to agitate for 2-4 hours.

  • Wash the resin with DMF (3x), DCM (3x), and methanol (3x).

  • Dry the resin under vacuum.

Problem 3: Low Peptide Yield After Photocleavage

Possible Causes:

  • Incomplete photocleavage: The UV light may not be penetrating the entire resin bed, or the irradiation time may be insufficient.[2]

  • Incorrect wavelength: The wavelength of the UV lamp must match the absorption maximum of the o-nitrobenzyl group (typically around 365 nm).[1][3]

  • Peptide degradation: Some amino acids, such as Tryptophan (Trp), Cysteine (Cys), and Methionine (Met), are sensitive to UV light and can be degraded during photolysis.[8]

  • Adduct formation with byproducts: The reactive o-nitrosobenzaldehyde byproduct can form adducts with the cleaved peptide.[1]

Solutions:

  • Optimize Photocleavage Conditions:

    • Ensure the resin is well-suspended in a UV-transparent solvent (e.g., methanol, acetonitrile, or aqueous buffers) during irradiation.

    • Use a UV lamp with a wavelength of 365 nm.[3]

    • Perform a time-course study on a small scale to determine the optimal irradiation time for complete cleavage without significant peptide degradation.

    • Consider using a flow photolysis setup for larger scale syntheses to ensure uniform irradiation.

  • Use of Scavengers:

    • Include a scavenger in the cleavage solution to trap the reactive o-nitrosobenzaldehyde byproduct. A common and effective scavenger is semicarbazide.[9] Other thiol-based scavengers like dithiothreitol (DTT) can also be used, especially to protect sensitive amino acids from oxidation.[10]

Experimental Protocol: Photocleavage of the Peptide from the Resin
  • Swell the peptide-resin in a suitable, UV-transparent solvent (e.g., a mixture of acetonitrile and water).

  • Add a scavenger, such as semicarbazide hydrochloride (10-20 equivalents), to the resin suspension.

  • Transfer the suspension to a quartz or borosilicate glass reaction vessel.

  • Irradiate the suspension with a 365 nm UV lamp with constant agitation.

  • Monitor the cleavage progress by taking small aliquots of the supernatant and analyzing by HPLC.

  • Once cleavage is complete, filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with the cleavage solvent to recover any remaining peptide.

  • Purify the peptide from the collected solution using standard techniques such as HPLC.

Problem 4: Presence of Side-Products in the Cleaved Peptide

Possible Causes:

  • Oxidation of sensitive amino acids: Met, Cys, and Trp residues are susceptible to oxidation during photolysis.

  • Adduct formation: The cleaved peptide can react with the o-nitrosobenzaldehyde byproduct.

  • Incomplete removal of side-chain protecting groups: If side-chain deprotection is performed after cleavage, residual protecting groups may be present.

Solutions:

  • Analytical Characterization:

    • Use High-Performance Liquid Chromatography (HPLC) to analyze the purity of the crude peptide.[11][12]

    • Employ Mass Spectrometry (MS) to identify the masses of the desired peptide and any side-products.[13][14] Tandem MS (MS/MS) can be used to sequence the peptide and pinpoint the location of modifications.

  • Preventive Measures:

    • Use appropriate scavengers during photocleavage to minimize oxidation and adduct formation.

    • Optimize the photocleavage time to minimize exposure to UV light.

    • Ensure complete removal of side-chain protecting groups before or after cleavage, depending on your synthetic strategy.

Data Presentation

IssuePossible CauseRecommended SolutionAnalytical Verification
Low Linker Loading Incomplete coupling reactionOptimize coupling reagents and timeQuantitative Kaiser Test
Low First AA Loading Inefficient reductive aminationUse excess amino acid and appropriate reducing agentQualitative aldehyde test on resin
Low Cleavage Yield Incomplete photolysisOptimize irradiation time and wavelength (365 nm)HPLC analysis of cleavage supernatant
Peptide Degradation UV sensitivity of amino acidsMinimize irradiation time, use scavengers (DTT)MS analysis to identify degradation products
Side-Product Formation Reaction with cleavage byproductsUse scavengers (semicarbazide)HPLC and MS/MS analysis

Visualizations

Linker Attachment and Peptide Cleavage Workflow

SPPS_Workflow Resin Aminomethyl Resin Linked_Resin Linker-Functionalized Resin Resin->Linked_Resin Coupling (DIC/HOBt) Linker 4-(3-Formyl-4-nitro- phenoxy)-butyric acid Linker->Linked_Resin Loaded_Resin First AA Loaded Resin Linked_Resin->Loaded_Resin Reductive Amination Fmoc_AA Fmoc-Amino Acid Fmoc_AA->Loaded_Resin SPPS_Cycles SPPS Cycles (Deprotection & Coupling) Loaded_Resin->SPPS_Cycles Peptide_Resin Peptide-Resin SPPS_Cycles->Peptide_Resin Cleavage Photocleavage (365 nm UV, Scavengers) Peptide_Resin->Cleavage Crude_Peptide Crude Peptide Solution Cleavage->Crude_Peptide Purification HPLC Purification Crude_Peptide->Purification Pure_Peptide Pure Peptide Purification->Pure_Peptide

Caption: Workflow for SPPS using the photolabile linker.

Troubleshooting Logic for Low Peptide Yield

Troubleshooting_Yield Start Low Peptide Yield Check_Loading Check Linker/First AA Loading (Kaiser/Aldehyde Test) Start->Check_Loading Loading_OK Loading OK Check_Loading->Loading_OK Loading_Low Loading Low Check_Loading->Loading_Low Check_SPPS Review SPPS Monitoring Data (e.g., Ninhydrin Tests) SPPS_OK SPPS OK Check_SPPS->SPPS_OK SPPS_Bad Incomplete Reactions Check_SPPS->SPPS_Bad Check_Cleavage Analyze Small-Scale Test Cleavage (HPLC/MS) Cleavage_OK Cleavage OK Check_Cleavage->Cleavage_OK Cleavage_Bad Incomplete Cleavage/ Degradation Check_Cleavage->Cleavage_Bad Loading_OK->Check_SPPS Fix_Loading Optimize Coupling/ Reductive Amination Loading_Low->Fix_Loading SPPS_OK->Check_Cleavage Fix_SPPS Optimize Coupling/ Deprotection Steps SPPS_Bad->Fix_SPPS End End Cleavage_OK->End Investigate Purification Fix_Cleavage Optimize Photocleavage (Time, Scavengers) Cleavage_Bad->Fix_Cleavage

Caption: Troubleshooting workflow for low peptide yield.

References

  • Hasan, T., et al. (1997). Photolabile Cages for Creatine Kinase. Biochemistry, 36(20), 6143-6152. [Link]

  • St-Gelais, M., et al. (2009). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. ACS Combinatorial Science, 11(4), 332-343. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Deiters, A., et al. (2005). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. Angewandte Chemie International Edition, 44(18), 2728-2731. [Link]

  • Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(15), 4007-4010. [Link]

  • Jivan. (n.d.). Mastering Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Google Patents. (n.d.). CA2915484C - Improved coupling method for peptide synthesis at elevated temperatures.
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • ChemRxiv. (n.d.). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Holmes, C. P., & Jones, D. G. (1995). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 60(8), 2318-2319. [Link]

  • Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(15), 4007-4010. [Link]

  • Lee, H. J., et al. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. *Penn Engineering. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2024). On-resin reductive amination techniques with SPPS. 22, 2229-2235. [Link]

  • Subiros-Funosas, R., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Amino Acids, 46(6), 1351-1367. [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Guthrie, D., et al. (2019). Supporting Information for Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor. The Royal Society of Chemistry. [Link]

  • Guthrie, D., et al. (2019). Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor. Reaction Chemistry & Engineering, 4(12), 2136-2141. [Link]

  • The Royal Society of Chemistry. (2014). Experimental procedures Solid phase peptide synthesis (SPPS). Retrieved from [Link]

  • Fields, G. B., et al. (1994). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. Peptide Research, 7(1), 28-35. [Link]

  • van der Woude, H., et al. (2003). Electrochemical Oxidation and Cleavage of Peptides Analyzed With On-Line Mass Spectrometric Detection. Journal of the American Society for Mass Spectrometry, 14(4), 378-386. [Link]

  • Jagannadham, M. V., et al. (2019). Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. Journal of Biomolecular Techniques, 30(3), 66-79. [Link]

  • Zhang, Z., & Guan, S. (2010). Overview of peptide and protein analysis by mass spectrometry. Current Protocols in Protein Science, Chapter 16, Unit16.1. [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

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Technical Support Center: Reactivity and Experimental Guidance for 4-(3-Formyl-4-nitro-phenoxy)-butyric acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 4-(3-Formyl-4-nitro-phenoxy)-butyric acid (CAS No. 94193-36-9). This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth insights into the reactivity of this molecule, with a specific focus on the profound impact of the ortho-nitro group. Here, we address common experimental challenges through a series of troubleshooting guides and detailed FAQs, grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the nitro group on the reactivity of this molecule?

The nitro group (-NO₂) is the dominant electronic feature on the aromatic ring of this molecule. Its influence is twofold:

  • Activation of the Aldehyde Group: The nitro group is a powerful electron-withdrawing group, acting through both inductive (-I) and resonance (-R or -M) effects.[1][2][3][4] This withdrawal of electron density from the aromatic ring makes the carbonyl carbon of the adjacent formyl (aldehyde) group significantly more electron-deficient (electrophilic). Consequently, the aldehyde is highly activated towards nucleophilic attack.[5][6][7] Reactions such as condensations (Knoevenagel, Perkin), Wittig reactions, and reductive aminations are expected to proceed more readily compared to non-nitrated analogues.[5][8]

  • Deactivation of the Aromatic Ring: The same electron-withdrawing properties that activate the aldehyde strongly deactivate the aromatic ring towards electrophilic aromatic substitution (EAS).[1][4][9][10] The ring is rendered electron-poor, making it less likely to attack an incoming electrophile.

Q2: I am planning a nucleophilic addition to the aldehyde. What should I expect?

You should expect a relatively facile reaction due to the enhanced electrophilicity of the carbonyl carbon, as explained in Q1. However, the ortho position of the bulky nitro group relative to the aldehyde can introduce some steric hindrance, which may slightly temper the reaction rate, especially with large nucleophiles.[5] For most standard nucleophilic additions, the electronic activation is the overriding factor.

Q3: Is it feasible to perform electrophilic aromatic substitution (e.g., nitration, halogenation) on the benzene ring?

Attempting electrophilic aromatic substitution on this substrate is strongly discouraged and likely to fail. The aromatic ring is severely deactivated by the combined electron-withdrawing effects of both the nitro group and the formyl group.[4][9][10] Forcing conditions (high temperatures, strong Lewis acids) would likely lead to decomposition rather than the desired substitution.

Q4: How does the butyric acid chain influence the molecule's overall reactivity?

The 4-phenoxy-butyric acid moiety primarily provides a flexible, acidic handle. The ether linkage is generally stable under most conditions. The carboxylic acid group (-COOH) will undergo its characteristic reactions (e.g., esterification, amide coupling) and imparts acidic properties to the molecule, with a predicted pKa of approximately 4.53.[11][12][13] Its electronic influence on the reactivity of the aromatic aldehyde is minimal due to its distance.

Physicochemical Data Summary

For your convenience, key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 94193-36-9[11][12][13][14]
Molecular Formula C₁₁H₁₁NO₆[11][12][13][14]
Molecular Weight 253.21 g/mol [11][13][14]
Melting Point 109-110 °C[12][13][14]
Boiling Point 514.9 °C (Predicted)[12][13][14]
pKa 4.53 ± 0.10 (Predicted)[11][12][13]

Troubleshooting Guides & Experimental Protocols

Issue 1: Selective Reduction of the Nitro Group

A frequent objective is the reduction of the nitro group to an amine, yielding 4-(4-Amino-3-formyl-phenoxy)-butyric acid. This transformation is challenging due to the presence of the reducible aldehyde group.

Common Problem: During the reduction of the nitro group, the aldehyde is also reduced to an alcohol or even fully deoxygenated, leading to a mixture of products.

Causality: Many common reducing agents, such as catalytic hydrogenation with Pd/C under standard conditions or strong hydride reagents like LiAlH₄, are not chemoselective and will reduce both functional groups. The key is to choose a reagent that selectively reduces the nitro group under conditions that leave the aldehyde intact.[15]

Troubleshooting Workflow: Nitro Group Reduction

This workflow will guide your selection of an appropriate reducing agent.

G A Goal: Reduce Nitro Group B Is the Aldehyde group required in the final product? A->B E Use Chemoselective Reagents: - SnCl2·2H2O in EtOH/EtOAc - Fe powder in NH4Cl or AcOH - Sodium Dithionite (Na2S2O4) B->E YES F Use Non-Selective, Strong Reagents: - Catalytic Hydrogenation (H2, Pd/C) - Strong Hydride Reagents (e.g., LiAlH4) B->F NO C YES D NO G Monitor reaction carefully by TLC to avoid over-reduction. E->G

Caption: Decision workflow for selective nitro group reduction.

Protocol: Selective Reduction of the Nitro Group using Tin(II) Chloride

This protocol is a reliable method for selectively reducing the nitro group to an amine while preserving the aldehyde.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Setup: In a round-bottom flask, dissolve 1 equivalent of this compound in ethanol (approx. 10-15 mL per gram of starting material).

  • Reagent Addition: Add 4-5 equivalents of tin(II) chloride dihydrate to the solution.

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (40-50 °C) to increase the reaction rate.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The product, being an aniline derivative, will have a different Rf value and may be visualized with a UV lamp or specific stains.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Carefully pour the mixture into a beaker containing an ice-cold saturated solution of sodium bicarbonate. Caution: Gas evolution (CO₂) may occur.

  • pH Adjustment: Stir the resulting suspension until the pH is neutral to slightly basic (pH 7-8). A thick white precipitate of tin salts will form.

  • Filtration & Extraction: Filter the suspension through a pad of celite to remove the tin salts, washing the pad with the extraction solvent (DCM or EtOAc). Transfer the filtrate to a separatory funnel and perform a liquid-liquid extraction.

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 4-(4-Amino-3-formyl-phenoxy)-butyric acid can be purified by column chromatography or recrystallization as needed.

Issue 2: Low Yields in Aldehyde Condensation Reactions

Common Problem: When performing reactions like a Knoevenagel or Wittig condensation, yields are lower than expected, or significant amounts of starting material remain.

Causality: While the aldehyde is electronically activated, several factors can lead to poor outcomes:

  • Base Sensitivity: The presence of the acidic carboxylic acid proton can interfere with the basic catalysts often used in these reactions. The base may be consumed in an acid-base neutralization rather than catalyzing the condensation.

  • Steric Hindrance: As mentioned, the ortho-nitro group can sterically hinder the approach of bulky nucleophiles.[5]

  • Solubility Issues: The molecule has varied functional groups, which might lead to poor solubility in certain solvent systems, slowing down the reaction.

Troubleshooting & Optimization Strategies
  • Protect the Carboxylic Acid: Consider converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) prior to the condensation reaction. This removes the acidic proton, preventing interference with basic catalysts. The ester can be hydrolyzed back to the carboxylic acid in a subsequent step.

  • Choice of Base: Use a milder, non-nucleophilic base like piperidine or triethylamine (Et₃N) for condensations. For Wittig reactions, ensure the ylide is fully formed before adding the aldehyde.

  • Solvent Optimization: Use a polar aprotic solvent like DMF or DMSO to ensure all reactants are fully dissolved.

  • Increase Reaction Time/Temperature: If steric hindrance is suspected, gently heating the reaction and allowing for longer reaction times may be necessary to achieve full conversion.

Mechanistic Visualization: The Role of the Nitro Group

The diagram below illustrates the powerful electron-withdrawing effects of the nitro group, which are central to understanding the molecule's reactivity.

G cluster_0 A Powerful Electron Withdrawal (-I, -R Effects) B Increased Electrophilicity (More Reactive Aldehyde) A->B C Decreased Nucleophilicity (Deactivated Ring) A->C D Facilitates Nucleophilic Attack (e.g., Wittig, Condensation) B->D E Inhibits Electrophilic Attack (e.g., Nitration, Halogenation) C->E

Caption: Impact of the nitro group on molecular reactivity.

References

  • Benchchem. An In-depth Technical Guide to the Reaction Mechanisms of 2-Nitrobenzaldehyde in Organic Chemistry.
  • Benchchem. A Comparative Analysis of the Reactivity of 2-Nitrobenzaldehyde and 4-Nitrobenzaldehyde.
  • Quora. What will be the effects of the presence of the nitro group or hydroxyl group on benzene further substitution of the ring?
  • Chemistry LibreTexts.
  • Chemistry LibreTexts. Substituent Effects in Electrophilic Substitutions.
  • Vedantu. In electrophilic aromatic substitution reaction the nitro group is meta directing because it.
  • Filo. p-Nitrobenzaldehyde is more reactive toward nucleophilic additions than p-methoxybenzaldehyde. Explain.
  • Benchchem. Challenges in the selective reduction of the nitro group.
  • Wikipedia.
  • Study.com. p-nitrobenzaldehyde is more reactive toward nucleophilic additions than p-methoxybenzaldehyde. Explain why.
  • Guidechem. This compound 94193-36-9 wiki.
  • LookChem. This compound.
  • Biosynth. This compound | 94193-36-9 | FEA00391.
  • ECHEMI. Buy 4-(3-formyl-4-nitrophenoxy)
  • Tetrahedron. This compound | 94193-36-9.
  • NIH.

Sources

Technical Support Center: Optimizing Photolytic Cleavage of 4-(3-Formyl-4-nitro-phenoxy)-butyric acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the photolytic cleavage of 4-(3-Formyl-4-nitro-phenoxy)-butyric acid. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this photocleavable molecule in their work. Here, we move beyond simple protocols to explore the underlying photochemical principles, troubleshoot common experimental hurdles, and provide a framework for optimizing your reaction outcomes.

Foundational Principles: Understanding the Photochemistry

The molecule this compound is designed as a "caged" compound, where a photolabile protecting group masks the functionality of the butyric acid moiety until it is released by light. The core of this system is the nitroaromatic chromophore. However, a critical structural detail governs its efficiency: the position of the nitro group relative to the cleavable ether linkage.

In the world of photolabile protecting groups, the ortho-nitrobenzyl (ONB) moiety is the gold standard for efficient cleavage.[1] Upon UV irradiation, the ortho-nitro group undergoes an intramolecular hydrogen abstraction from the benzylic carbon, initiating a rapid rearrangement that releases the caged molecule.[1][2]

Your molecule, this compound, possesses a para-nitrobenzyl-like structure, where the nitro group is on the opposite side of the benzene ring from the ether linkage. This spatial separation prevents the efficient intramolecular hydrogen abstraction that is fundamental to the ONB mechanism.[1] Consequently, the photolytic cleavage of para-nitroaromatic compounds is significantly less efficient and proceeds through different, often lower-yield, pathways.[1][3] Understanding this inherent limitation is the first step toward optimization and troubleshooting.

Caption: Comparison of ortho- vs. para-Nitrobenzyl Photolysis Pathways.

General Protocol for Photolytic Cleavage

This protocol provides a robust starting point for your experiments. Optimization will require adjusting parameters based on your specific setup and desired outcome, as detailed in the troubleshooting section.

G Experimental Workflow for Photolysis prep 1. Sample Preparation - Dissolve compound in appropriate solvent. - Use quartz cuvette/plate. - Prepare analytical standards. deox 2. Deoxygenation (Optional but Recommended) - Sparge solution with N2 or Ar for 15-30 min. prep->deox irrad 3. Irradiation - Set up light source (e.g., 365 nm LED). - Place sample at a fixed distance. - Start irradiation and timer. deox->irrad monitor 4. Reaction Monitoring - At time points, take aliquots. - Analyze by HPLC or TLC against standards. irrad->monitor workup 5. Work-up & Analysis - Pool irradiated solution. - Analyze final yield and purity. monitor->workup Reaction Complete optimize 6. Optimization - Adjust time, intensity, or solvent based on monitoring results. monitor->optimize optimize->irrad Iterate

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Validation & Comparative

A Researcher's Guide to Photolabile Linkers: A Comparative Analysis of 4-(3-Formyl-4-nitro-phenoxy)-butyric acid

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of dynamic chemical biology and advanced drug delivery, photolabile linkers, or photocleavable linkers, have emerged as indispensable tools. Their ability to break and release a payload upon light irradiation offers unparalleled spatiotemporal control over biological processes and therapeutic agent delivery. This guide provides a deep, comparative analysis of 4-(3-Formyl-4-nitro-phenoxy)-butyric acid, a member of the well-established ortho-nitrobenzyl linker family, and contrasts its potential performance with other mainstream photolabile linkers.

The Principle of Photocleavage: A Light-Switch for Molecular Release

Photolabile linkers are molecular constructs that incorporate a photosensitive moiety. When irradiated with light of a specific wavelength, this moiety absorbs energy and undergoes a photochemical reaction that results in the cleavage of a covalent bond, thereby releasing a conjugated molecule. The choice of a photolabile linker is dictated by several key parameters: the cleavage wavelength, the quantum yield (a measure of the efficiency of the photocleavage process), the chemical stability of the linker, and the nature of the cleavage byproducts.

A Closer Look at this compound

This compound belongs to the o-nitrobenzyl (ONB) class of photolabile linkers. The core of its photocleavable unit is the 2-nitrobenzyl group. Upon irradiation with UV light, typically in the range of 300-365 nm, an intramolecular rearrangement occurs, leading to the cleavage of the benzylic carbon-oxygen bond.[1][2]

The key structural features of this particular linker are the butyric acid chain, which provides a carboxylic acid handle for conjugation to amine-containing molecules, and the formyl group on the aromatic ring. The substitution pattern on the nitrobenzyl ring is known to influence the photochemical properties of the linker.

The Landscape of Photolabile Linkers: Key Competitors

The field of photolabile linkers is dominated by a few major families, each with its own set of advantages and disadvantages. The primary alternatives to the o-nitrobenzyl family are the coumarin-based linkers.

The o-Nitrobenzyl (ONB) Family

The ONB group is one of the most widely used photocleavable moieties.[3] Its cleavage mechanism is well-understood and proceeds through the formation of an aci-nitro intermediate, which then rearranges to release the caged molecule and an o-nitrosobenzaldehyde byproduct.[3]

Advantages:

  • Well-established chemistry with a large body of literature.

  • Chemically stable under a wide range of conditions.

  • Cleavage wavelength is typically in the near-UV range (around 350 nm), which can be compatible with some biological applications.

Disadvantages:

  • The quantum yields can be relatively low.

  • The o-nitrosobenzaldehyde byproduct can be reactive and potentially cytotoxic.[4][5][6]

  • Requires UV light, which can cause damage to cells and tissues.

Coumarin-Based Linkers

Coumarin-based linkers represent a significant advancement in the field, primarily due to their more favorable photophysical properties. They often exhibit higher quantum yields and can be engineered to cleave at longer, more biocompatible wavelengths.[7][8] The cleavage mechanism involves a photo-induced heterolytic cleavage of the bond at the 4-position of the coumarin ring.

Advantages:

  • Higher quantum yields compared to many ONB derivatives.[7][8][9]

  • Cleavage wavelengths can be tuned to the visible light spectrum, reducing phototoxicity.

  • Generally considered to have more biocompatible byproducts.[10][11]

Disadvantages:

  • The synthesis of some coumarin derivatives can be more complex.

  • Can be susceptible to two-photon cleavage, which may not always be desirable.

Head-to-Head Comparison: Photochemical and Physicochemical Properties

A direct comparison of the key performance metrics is essential for selecting the appropriate linker for a given application.

PropertyThis compound (Predicted)Standard o-Nitrobenzyl LinkersCoumarin-Based Linkers
Cleavage Wavelength (λ_max) ~350-365 nm300-365 nm[1]350-450 nm (can be extended to >500 nm)[12]
Quantum Yield (Φ) Not reported, likely low to moderateGenerally low to moderate (0.01-0.2)[13]Moderate to high (can exceed 0.7)[7][8][9]
Cleavage Byproduct 3-Formyl-4-nitroso-phenol derivativeo-Nitrosobenzaldehyde derivativesHydroxylated coumarin derivatives
Biocompatibility of Byproducts Potentially cytotoxic due to the nitroso groupPotentially cytotoxic[4][5][6]Generally considered more biocompatible[10][11]
Chemical Stability HighHighGenerally good, can be sensitive to nucleophiles

Experimental Workflows and Protocols

The practical utility of a photolabile linker is determined by the ease and efficiency of its conjugation to the molecule of interest and the subsequent photocleavage.

Visualizing the Process

experimental_workflow cluster_conjugation Step 1: Conjugation cluster_photocleavage Step 2: Photocleavage cluster_analysis Step 3: Analysis Linker Photolabile Linker (e.g., this compound) Activation Activate Carboxylic Acid (e.g., with NHS/EDC) Linker->Activation Conjugate Protein-Linker Conjugate Activation->Conjugate React with Amine Protein Protein with Lysine (e.g., Lysozyme) Protein->Conjugate Irradiation Irradiate with Light (e.g., 365 nm UV) Conjugate->Irradiation Cleavage Cleavage of Linker Irradiation->Cleavage Released_Protein Released Protein Cleavage->Released_Protein Byproduct Linker Byproduct Cleavage->Byproduct HPLC HPLC Analysis Released_Protein->HPLC MassSpec Mass Spectrometry Released_Protein->MassSpec Byproduct->HPLC

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The Strategic Advantage of Photolability: A Comparative Guide to 4-(3-Formyl-4-nitro-phenoxy)-butyric Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of solid-phase peptide synthesis (SPPS), the choice of linker—the chemical anchor tethering the nascent peptide to the solid support—is a critical decision that dictates the entire synthetic strategy and ultimately influences the purity and yield of the final product. While traditional acid-labile linkers have long been the workhorses of SPPS, the demand for milder and more orthogonal cleavage methods has spurred the development of advanced linker technologies. Among these, photolabile linkers have emerged as a powerful tool, offering a gentle and highly specific means of releasing the synthesized peptide. This guide provides an in-depth technical comparison of a key photolabile linker, 4-(3-Formyl-4-nitro-phenoxy)-butyric acid , with conventional alternatives, supported by mechanistic insights and detailed experimental workflows.

The Principle of Orthogonality in SPPS: A Foundation for Success

Modern peptide synthesis, particularly utilizing Fluorenylmethyloxycarbonyl (Fmoc) chemistry, relies on the principle of orthogonality. This concept dictates that the various protecting groups used throughout the synthesis (Nα-amino, side-chain, and linker) must be cleavable under distinct chemical conditions, allowing for their selective removal without affecting the others.[1] A standard Fmoc-based strategy employs a base-labile Fmoc group for temporary Nα-protection and acid-labile groups for permanent side-chain protection. The final cleavage of the peptide from the resin is typically achieved with strong acid, which also removes the side-chain protecting groups.

However, this reliance on strong acid for the final cleavage step can be detrimental to sensitive peptide sequences or those incorporating acid-labile modifications. This is where the strategic advantage of photolabile linkers like this compound becomes evident. By introducing a third dimension of orthogonality—cleavage by light—researchers can liberate their peptides under neutral conditions, preserving the integrity of the final product.

Unveiling the Power of this compound: A Mechanistic Perspective

This compound belongs to the well-established class of o-nitrobenzyl photolabile linkers.[2][3] The key to its function lies in the specific arrangement of the nitro and formyl groups on the phenyl ring.

Figure 1: Chemical Structure of this compound.

The photocleavage mechanism is initiated by the absorption of UV light, typically in the range of 350-365 nm.[4][5] This excites the o-nitrobenzyl chromophore, leading to an intramolecular hydrogen abstraction from the benzylic position by the excited nitro group. This rearrangement forms a transient aci-nitro intermediate, which then undergoes a series of electronic rearrangements, ultimately leading to the cleavage of the ester bond connecting the peptide to the linker and the formation of a nitrosobenzaldehyde byproduct.[6]

G A Resin-Linker-Peptide (o-nitrobenzyl ester) B UV Light (hv) ~365 nm C Excited State B->C Excitation D Intramolecular H-Abstraction C->D E aci-Nitro Intermediate D->E F Rearrangement & Cleavage E->F G Cleaved Peptide (C-terminal acid) F->G H Nitrosobenzaldehyde Byproduct F->H

Figure 2: Simplified Photocleavage Mechanism of an o-Nitrobenzyl Linker.

Performance Comparison: this compound vs. Traditional Acid-Labile Linkers

The primary advantage of employing this compound lies in its orthogonality to the widely used acid-labile side-chain protecting groups in Fmoc-SPPS. This allows for a fundamentally different and gentler approach to peptide cleavage.

FeatureThis compound (Photolabile)Wang Resin (Acid-Labile)Rink Amide Resin (Acid-Labile)
Cleavage Condition UV Irradiation (e.g., 365 nm) in a neutral solventHigh concentration of strong acid (e.g., 95% TFA)High concentration of strong acid (e.g., 95% TFA)
Orthogonality Fully orthogonal to acid-labile side-chain protecting groupsNot orthogonal; simultaneous cleavageNot orthogonal; simultaneous cleavage
Mildness of Cleavage Very mild, avoids harsh acidic conditionsHarsh, can lead to side reactions with sensitive residuesHarsh, can lead to side reactions
Peptide Integrity Preserves acid-sensitive modifications and residuesRisk of degradation for sensitive peptidesRisk of degradation for sensitive peptides
Crude Purity Generally higher due to fewer side reactionsVariable, depends on peptide sequenceVariable, depends on peptide sequence
C-terminal Functionality Carboxylic AcidCarboxylic AcidAmide
Cleavage Byproducts Nitrosobenzaldehyde derivativesScavenged carbocationsScavenged carbocations

Table 1: Comparison of this compound with Common Acid-Labile Resins.

The use of photolabile linkers can lead to a significant improvement in the purity of the crude peptide product, reducing the need for extensive purification and thereby increasing the overall isolated yield of the desired peptide.

Experimental Protocols: A Guide to Implementation

The following protocols provide a generalized framework for the application of this compound in Fmoc-based solid-phase peptide synthesis. It is important to note that optimal conditions may vary depending on the specific peptide sequence and the solid support used.

Protocol 1: Attachment of this compound to an Amino-Functionalized Resin

G A Swell Amino-functionalized Resin in DMF B Prepare Linker Solution: This compound, HOBt, DIC in DMF C Add Linker Solution to Resin B->C D Couple for 2-4 hours at RT C->D E Wash Resin (DMF, DCM, MeOH) D->E F Dry Resin under Vacuum E->F

Figure 3: Workflow for Linker Attachment to Resin.

  • Resin Swelling: Swell the amino-functionalized solid support (e.g., aminomethyl-polystyrene) in N,N-dimethylformamide (DMF) for at least 1 hour.

  • Activation: In a separate vessel, dissolve 2 equivalents of this compound and 2 equivalents of a coupling additive such as 1-hydroxybenzotriazole (HOBt) in DMF. Add 2 equivalents of a carbodiimide coupling agent like N,N'-diisopropylcarbodiimide (DIC) and allow to pre-activate for 10-15 minutes.

  • Coupling: Add the activated linker solution to the swollen resin and agitate at room temperature for 2-4 hours.

  • Washing: Wash the resin extensively with DMF, dichloromethane (DCM), and methanol (MeOH) to remove excess reagents and byproducts.

  • Drying: Dry the resin under vacuum.

  • Capping (Optional): To block any unreacted amino groups on the resin, treat with a solution of acetic anhydride and a non-nucleophilic base like diisopropylethylamine (DIPEA) in DMF.

Protocol 2: Solid-Phase Peptide Synthesis using the Photolabile Linker-Resin

Standard Fmoc-SPPS protocols are to be followed for the elongation of the peptide chain.[8]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the linker's attachment point (if it was pre-functionalized with an Fmoc-amino acid) or the previously coupled amino acid.

  • Washing: Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Couple the next Fmoc-protected amino acid using a suitable coupling reagent (e.g., HBTU/DIPEA or HATU/DIPEA in DMF).

  • Washing: Wash the resin with DMF.

  • Repeat: Repeat steps 1-4 for each amino acid in the sequence.

Protocol 3: Photocleavage of the Peptide from the Resin
  • Resin Preparation: After the final Fmoc deprotection and washing, swell the peptide-resin in a UV-transparent solvent such as a mixture of acetonitrile and water or methanol. The choice of solvent can influence the cleavage efficiency.

  • Irradiation: Place the resin suspension in a suitable photocleavage apparatus equipped with a UV lamp emitting at approximately 365 nm.[4][5] The irradiation time can range from 1 to 6 hours, depending on the peptide sequence, the resin loading, and the intensity of the light source. Gentle agitation during irradiation is recommended to ensure uniform exposure.

  • Peptide Collection: After irradiation, filter the resin and collect the filtrate containing the cleaved peptide.

  • Washing: Wash the resin with the cleavage solvent to recover any remaining peptide.

  • Product Isolation: Combine the filtrate and washes. The solvent can be removed under reduced pressure, and the crude peptide can be precipitated with cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion: A Strategic Tool for Modern Peptide Synthesis

This compound represents a valuable addition to the peptide chemist's toolbox. Its photolabile nature offers a mild and orthogonal cleavage strategy that is highly advantageous for the synthesis of sensitive or modified peptides. By avoiding the harsh acidic conditions of traditional cleavage methods, this linker can lead to higher purity crude products and improved overall yields. While the initial investment in the linker and photocleavage equipment may be higher than for conventional methods, the benefits in terms of product integrity and reduced purification efforts make it a compelling choice for challenging synthetic targets in research, and drug discovery.

References

  • Mikkelsen, R. J. T., Grier, K. E., et al. (2018). Photolabile Linkers for Solid-Phase Synthesis.
  • Seeberger, P. H., et al. (2025). Photolabile Linkers for Solid-Phase Synthesis of Oligosaccharides. Methods in Molecular Biology. [Link]

  • Qvortrup, K., et al. (2015). A photolabile linker for the solid-phase synthesis of hydrazides and pyranopyrazoles.
  • Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Holmes, C. P., & Jones, D. G. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry. [Link]

  • Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Penn Engineering. [Link]

  • Barany, G., & Merrifield, R. B. (1996). p-NITROBENZYL SIDE-CHAIN PROTECTION FOR SOLID-PHASE SYNTHESIS.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research.
  • Qvortrup, K., et al. (2014). A Photolabile Linker for the Solid-Phase Synthesis of Peptide Hydrazides and Heterocycles. DTU Orbit. [Link]

  • O'Donnell, M. J., et al. (2017). Photochemical cleavage of an o-nitrobenzyl ester yielding an o-nitrosobenzaldehyde derivative and an API displaying a carboxylic acid. ResearchGate. [Link]

  • Lipton, M. A. (2010). A Photolabile Backbone Amide Linker for the Solid-Phase Synthesis of Cyclic Peptides and C-Terminal Thioesters. ResearchGate. [Link]

  • Lipton, M. A. (2018). Part I: Solid - phase synthesis of peptides using photolabile linkersPart II: Discovery of lead compounds by fragment screening to target pathogenic Gram-positive bacteria. Purdue University. [Link]

  • Lipton, M. A. (2010). A Photolabile Backbone Amide Linker for the Solid-Phase Synthesis of Cyclic Peptides and C-terminal Thioesters. ResearchGate. [Link]

  • Nielsen, T. E., et al. (2019). Photolabile Linkers for Solid-Phase Synthesis. CORE. [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. ResearchGate. [Link]

  • Becker, C. F. W., et al. (2021). Traceless parallel peptide purification by a first-in-class reductively cleavable linker system featuring a safety-release. National Institutes of Health. [Link]

  • Barany, G., et al. (2007). 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL). MDPI. [Link]

  • Aapptec. (2010). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Nowick, J. S. (2016). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • L'Air Liquide, S.A. pour l'Etude et l'Exploitation des Procedes Georges Claude, & Societe Chimique des Charbonnages. (2021). Solid phase synthesis of acylated peptides.
  • Lo, P. K., et al. (2020). Approaches for the Synthesis of o-Nitrobenzyl and Coumarin Linkers for use in Photocleavable Biomaterials and Bioconjugates and Their Biomedical Applications. ResearchGate. [Link]

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A Researcher's Guide to Cleavable Linkers: A Comparative Analysis of Cleavage Yields and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted therapeutics, particularly in the realm of Antibody-Drug Conjugates (ADCs), the linker connecting the targeting moiety to the potent payload is a critical determinant of both efficacy and safety.[1] The ideal linker must act as a stable bridge in systemic circulation to prevent premature drug release and off-target toxicity, yet efficiently liberate the active payload upon reaching the target site.[][] This guide provides an in-depth comparative analysis of the cleavage yields and underlying mechanisms of common cleavable linkers, offering researchers, scientists, and drug development professionals the foundational knowledge and practical protocols to inform their linker selection strategy.

The Rationale for Cleavable Linkers: Balancing Stability and Payload Release

The therapeutic index of a bioconjugate is intrinsically linked to the controlled release of its payload.[4] Cleavable linkers are designed to be severed by specific triggers prevalent in the target microenvironment, such as altered pH, a reducing potential, or the presence of specific enzymes.[5][6] This targeted release mechanism is paramount for maximizing the therapeutic effect on diseased cells while minimizing collateral damage to healthy tissues.[7]

A Comparative Overview of Major Cleavable Linker Classes

The choice of a cleavable linker is dictated by the desired release mechanism, the nature of the payload, and the biological context of the target. Here, we delve into the most prevalent classes of cleavable linkers, comparing their cleavage mechanisms, yields, and key characteristics.

Disulfide Linkers: Leveraging the Intracellular Reducing Environment

Disulfide linkers are designed to be cleaved in the reducing environment of the cytoplasm, where the concentration of glutathione (GSH) is significantly higher (1-10 mM) compared to the bloodstream (~5 µM).[] This differential in reducing potential provides a selective trigger for payload release.

Mechanism of Cleavage: The cleavage of a disulfide bond is a thiol-disulfide exchange reaction, primarily mediated by intracellular glutathione.[9] The introduction of steric hindrance, such as a methyl group adjacent to the disulfide bond, can enhance stability in circulation.[]

Disulfide_Cleavage ADC Antibody-Drug Conjugate (with Disulfide Linker) Internalization Internalization into Target Cell ADC->Internalization 1. Targeting & Binding GSH Glutathione (GSH) (High Intracellular Concentration) Cleaved_ADC Cleaved Linker + Released Payload GSH->Cleaved_ADC 3. Thiol-Disulfide Exchange Internalization->GSH 2. Entry into Cytoplasm

Cleavage Yields and Kinetics: The cleavage of disulfide linkers is generally efficient within the target cell. However, the stability in circulation can be a concern, with some disulfide-linked ADCs showing premature payload release.[1] The rate of cleavage is dependent on the steric accessibility of the disulfide bond and the intracellular GSH concentration.

Hydrazone Linkers: Exploiting the Acidic Microenvironment

Acid-labile linkers, such as those containing a hydrazone bond, are engineered to hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) following internalization.[][5]

Mechanism of Cleavage: The hydrazone bond undergoes acid-catalyzed hydrolysis, breaking the linker and releasing the payload. The rate of hydrolysis is pH-dependent, with significantly faster cleavage at lower pH values.[10]

Hydrazone_Cleavage ADC Antibody-Drug Conjugate (with Hydrazone Linker) Internalization Internalization into Target Cell ADC->Internalization 1. Targeting & Binding Endosome Acidic Environment (Endosome/Lysosome, pH 4.5-6.5) Cleaved_ADC Hydrolyzed Linker + Released Payload Endosome->Cleaved_ADC 3. Acid-Catalyzed Hydrolysis Internalization->Endosome 2. Endosomal Trafficking

Cleavage Yields and Kinetics: Hydrazone linkers can exhibit rapid payload release in the acidic intracellular compartments. For instance, some acyl hydrazone linkers show a half-life of approximately 4.4 hours at pH 5.0, while being significantly more stable at a neutral pH of 7.4 with a half-life of 183 hours.[11][] However, the stability of hydrazone linkers in plasma can be variable, with some studies showing hydrolysis rates in circulation of 1.5-2% per day.[13]

Peptide Linkers: Harnessing Enzymatic Activity

Enzyme-cleavable linkers, most commonly dipeptides like valine-citrulline (Val-Cit), are designed to be substrates for proteases, such as Cathepsin B, that are overexpressed in the lysosomal compartments of tumor cells.[14][15]

Mechanism of Cleavage: Upon internalization and trafficking to the lysosome, specific proteases recognize and cleave the peptide bond within the linker, leading to the release of the payload, often through a self-immolative spacer like para-aminobenzyl carbamate (PABC).[15][16]

Peptide_Cleavage ADC Antibody-Drug Conjugate (with Peptide Linker) Internalization Internalization into Target Cell ADC->Internalization 1. Targeting & Binding Lysosome Lysosome (High Cathepsin B Activity) Cleaved_ADC Cleaved Linker + Released Payload Lysosome->Cleaved_ADC 3. Enzymatic Cleavage Internalization->Lysosome 2. Lysosomal Trafficking

Cleavage Yields and Kinetics: Val-Cit linkers are known for their high cleavage efficiency by Cathepsin B.[14] In fact, modifications to the PABC spacer are well-tolerated by Cathepsin B, with studies showing 100% cleavage.[15][17] However, the stability of Val-Cit linkers can be species-dependent, with some studies indicating instability in mouse plasma due to the enzyme carboxylesterase 1c (Ces1c).[13][18] The cleavage rate of a Val-Ala linker is approximately half that of a Val-Cit linker by Cathepsin B.[13][14]

Ester-Based Linkers: Susceptibility to Esterases

Ester-containing linkers are cleaved by esterases, which are present in both the plasma and within cells. The utility of ester linkers in ADCs has been approached with caution due to the ubiquitous nature of esterases, which could lead to premature payload release.[19]

Mechanism of Cleavage: Ester bonds are hydrolyzed by esterases, releasing the payload. The rate of cleavage is dependent on the specific esterase and the steric hindrance around the ester bond.[20]

Cleavage Yields and Kinetics: The stability of ester linkers is highly dependent on the conjugation site. Esters at highly exposed sites on an antibody can be rapidly cleaved in plasma, while those at more hindered sites exhibit greater stability.[19] Studies have shown that ester-containing linkers are selectively but often inefficiently cleaved upon cellular uptake, likely by cytosolic esterases.[19] Interestingly, very little cleavage of ester-containing linkers occurs in the lysosome despite the high proteolytic activity.[19] Judicious design, such as incorporating a shielding isopropyl arm, has been shown to dramatically increase resistance to both spontaneous and esterase-mediated hydrolysis.[20]

Comparative Summary of Cleavage Yields and Stability

The selection of a cleavable linker requires a careful balance between stability in circulation and efficient cleavage at the target site. The following table provides a comparative summary of the key performance characteristics of the discussed linker types.

Linker TypeCleavage TriggerTypical Cleavage SiteStability in Circulation (pH 7.4)Cleavage Efficiency at TargetKey Considerations
Disulfide High Glutathione (GSH) ConcentrationCytoplasmModerate to High (steric hindrance improves stability)HighPotential for premature release via thiol exchange with serum proteins.[21]
Hydrazone Acidic pH (4.5-6.5)Endosome/LysosomeModerate (some hydrolysis can occur)HighVariable plasma stability can be a challenge.[13]
Peptide (Val-Cit) Proteases (e.g., Cathepsin B)LysosomeHigh in human plasma; lower in mouse plasma due to Ces1c.[13][18]Very HighSpecies-specific differences in plasma stability need to be considered.[13]
Ester EsterasesCytosol/PlasmaLow to Moderate (highly dependent on conjugation site and steric hindrance)ModerateProne to premature cleavage by plasma esterases.[19]
Photocleavable Light (specific wavelength)Site of IrradiationHigh (chemically stable in the dark)High (dependent on quantum yield and light intensity)Requires external light source for activation; tissue penetration of light can be a limitation.[22][23]

Experimental Protocols for Quantifying Cleavage Yields

Objective and reproducible quantification of linker cleavage is essential for the preclinical evaluation of any bioconjugate. Below are detailed protocols for assessing the cleavage of the most common linker types.

Protocol 1: Glutathione-Mediated Disulfide Linker Cleavage Assay

Objective: To determine the rate of disulfide linker cleavage in the presence of a physiological concentration of glutathione.

Materials:

  • Disulfide-linked bioconjugate

  • Glutathione (GSH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Reaction buffer (e.g., PBS with EDTA)

  • Quenching solution (e.g., N-ethylmaleimide in acetonitrile)

  • LC-MS system

Procedure:

  • Prepare a stock solution of the disulfide-linked bioconjugate in an appropriate solvent.

  • Prepare a stock solution of GSH in reaction buffer.

  • In a microcentrifuge tube, add the bioconjugate to the reaction buffer to a final concentration of 1-10 µM.

  • Initiate the reaction by adding GSH to a final concentration of 1-10 mM.

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to the quenching solution.

  • Analyze the samples by LC-MS to quantify the amount of intact bioconjugate and the released payload.

  • Plot the percentage of intact bioconjugate versus time to determine the cleavage kinetics.

dot graph TD { subgraph "Setup" A[Prepare Bioconjugate Stock] --> C; B[Prepare GSH Stock] --> C; end subgraph "Reaction" C[Mix Bioconjugate and GSH in Buffer] --> D{Incubate at 37°C}; end subgraph "Analysis" D --> E[Take Aliquots at Time Points]; E --> F[Quench Reaction]; F --> G[LC-MS Analysis]; G --> H[Quantify Intact Bioconjugate & Released Payload]; end H --> I[Plot Cleavage Kinetics]; } caption { label = "Figure 4: Workflow for Disulfide Linker Cleavage Assay"; fontsize = 10; fontname = "Arial"; }

Protocol 2: Acid-Catalyzed Hydrazone Linker Cleavage Assay

Objective: To determine the rate of hydrazone linker cleavage at an acidic pH mimicking the endosomal/lysosomal environment.

Materials:

  • Hydrazone-linked bioconjugate

  • Acidic buffer (e.g., sodium acetate buffer, pH 5.0)

  • Neutral buffer (e.g., PBS, pH 7.4) for control

  • Quenching solution (e.g., a basic buffer like Tris-HCl, pH 8.5)

  • LC-MS system

Procedure:

  • Prepare a stock solution of the hydrazone-linked bioconjugate.

  • In separate microcentrifuge tubes, dilute the bioconjugate into the acidic buffer and the neutral buffer to a final concentration of 1-10 µM.

  • Incubate the reaction mixtures at 37°C.

  • At various time points, withdraw an aliquot from each reaction mixture.

  • Immediately quench the hydrolysis by adding the aliquot to the quenching solution.

  • Analyze the samples by LC-MS to quantify the amount of intact bioconjugate and the released payload.

  • Compare the cleavage rates at pH 5.0 and pH 7.4 to determine the pH sensitivity of the linker.

Protocol 3: Cathepsin B-Mediated Peptide Linker Cleavage Assay

Objective: To determine the rate of peptide linker cleavage by the lysosomal protease Cathepsin B.

Materials:

  • Peptide-linked bioconjugate (e.g., Val-Cit linker)

  • Recombinant human Cathepsin B

  • Cathepsin B assay buffer (e.g., sodium acetate buffer, pH 5.5, containing a reducing agent like DTT)

  • Quenching solution (e.g., acetonitrile with formic acid)

  • LC-MS system

Procedure:

  • Prepare a stock solution of the peptide-linked bioconjugate.

  • Activate the Cathepsin B according to the manufacturer's instructions.

  • In a microcentrifuge tube, add the bioconjugate to the Cathepsin B assay buffer.

  • Initiate the reaction by adding the activated Cathepsin B.

  • Incubate the reaction mixture at 37°C.

  • At various time points, withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to the quenching solution.

  • Analyze the samples by LC-MS to quantify the amount of intact bioconjugate and the released payload.

  • Plot the percentage of intact bioconjugate versus time to determine the cleavage kinetics.[24][25]

Conclusion and Future Perspectives

The selection of a cleavable linker is a multifaceted decision that profoundly impacts the therapeutic window of a bioconjugate.[26] A thorough understanding of the cleavage mechanisms, yields, and in vitro stability of different linker classes is crucial for rational drug design.[] Disulfide and peptide linkers remain the workhorses in the field, offering a good balance of stability and efficient intracellular release. Hydrazone linkers, while effective under acidic conditions, require careful optimization to ensure adequate plasma stability. Ester-based linkers, though susceptible to premature cleavage, may find utility with site-specific conjugation and sterically hindered designs.

Future innovations in linker technology will likely focus on developing novel cleavage triggers that are even more specific to the tumor microenvironment, thereby further enhancing the therapeutic index of targeted therapies. The continued development of sophisticated analytical techniques will also be instrumental in providing a more comprehensive understanding of linker stability and cleavage in complex biological systems.

References

  • BOC Sciences. (n.d.). ADC Linker Technologies: Impact on Stability & Efficacy.
  • Strop, P., et al. (n.d.).
  • Beck, A., et al. (n.d.).
  • Sussman, D., et al. (2020). Improved translation of stability for conjugated antibodies using an in vitro whole blood assay. Taylor & Francis Online.
  • Soper, S. A., et al. (n.d.). Catch and Release: Designing Photocleavable Linkers for Attaching Antibodies (Abs) to Activated Polymeric Surfaces. Chemistry REU Program.
  • Labcorp. (2023). Role of ADC linker design in advancing cancer therapies. Retrieved from [Link]

  • Pillow, T. H., et al. (n.d.). Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates.
  • Anseth, K. S., et al. (n.d.).
  • Lo, J., et al. (2022).
  • Kim, J., et al. (2021). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. PubMed.
  • Ju, J., et al. (n.d.). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. PNAS.
  • Bargh, T., et al. (2023).
  • Bargh, T., et al. (2023).
  • Bargh, T., et al. (n.d.).
  • Kim, J., et al. (2025). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay.
  • (n.d.). The effect of the linker on the hydrolysis rate of drug-linked ester bonds.
  • Spring, D. (n.d.).
  • (n.d.). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. PMC - PubMed Central.
  • Sorkin, A., et al. (2019).
  • Tumey, L. N., et al. (n.d.). Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers. NIH.
  • (n.d.).
  • Robillard, M. S., et al. (n.d.). Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. PMC - NIH.
  • Kim, D., et al. (n.d.).
  • BOC Sciences. (n.d.). Acid-Labile Linker: A Versatile Linker in Antibody Drug Conjugates.
  • BOC Sciences. (n.d.). Chemically Cleavable Linker Synthesis | ADC Services.
  • (n.d.). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices.
  • BOC Sciences. (n.d.). Acid Labile Linker Synthesis | ADC Services.
  • (n.d.). Quantitative Conjugated Payload Measurement Using Enzymatic Release of Antibody–Drug Conjugate with Cleavable Linker.
  • Kim, D., et al. (n.d.).
  • (n.d.). Kinetic Modeling of the Antibody Disulfide Bond Reduction Reaction With Integrated Prediction of the Drug Load Profile for Cysteine‐Conjugated ADCs.
  • (2021). Antibody–drug conjugates: Recent advances in linker chemistry. PMC - NIH.
  • (n.d.).
  • (2025). Disulfide-Cleavable Linkers in Antibody-Drug Conjugates for Targeted Cancer Therapy. Digital Commons @ Butler University.
  • AxisPharm. (2024). Ultimate Guide to Choosing the Right Cleavable Linker for ADCs. Retrieved from [Link]

  • BOC Sciences. (n.d.). Disulfide Linker Synthesis | ADC Services.
  • (n.d.). Cleavage of disulfide bond in D20HssCh conjugate in presence of....

Sources

A Spectroscopic Journey: Unraveling the Synthesis of 4-(3-Formyl-4-nitro-phenoxy)-butyric acid

Author: BenchChem Technical Support Team. Date: January 2026

A definitive guide for researchers and drug development professionals on the comparative spectroscopic analysis of 4-(3-Formyl-4-nitro-phenoxy)-butyric acid and its precursors, ethyl 4-bromobutyrate and 3-hydroxy-6-nitrobenzaldehyde. This report provides in-depth analysis of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, elucidating the structural transformations from starting materials to the final product.

In the landscape of pharmaceutical research and development, the synthesis of novel molecular entities with therapeutic potential is a cornerstone of innovation. Among these, this compound stands out as a versatile building block, particularly in the construction of complex molecules and as a "backbone amide linker" (BAL) in solid-phase peptide synthesis.[1][2][3][4][5] Its unique trifunctional nature—a carboxylic acid, an aldehyde, and a nitro-activated aromatic ring—offers a rich scaffold for chemical modification. Understanding the successful synthesis of this compound necessitates a thorough characterization of its spectroscopic profile in comparison to its readily available precursors: ethyl 4-bromobutyrate and 3-hydroxy-6-nitrobenzaldehyde.

This technical guide provides a comprehensive spectroscopic comparison, offering insights into the key spectral features that confirm the successful progression of the synthesis. By examining the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data of the starting materials and the final product, researchers can gain a clear and validated understanding of the chemical transformations involved.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a Williamson ether synthesis. This involves the reaction of the phenoxide ion of 3-hydroxy-6-nitrobenzaldehyde with ethyl 4-bromobutyrate, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid.

Synthesis_Pathway cluster_precursors Precursors cluster_intermediate Intermediate cluster_product Final Product 3-hydroxy-6-nitrobenzaldehyde 3-Hydroxy-6-nitrobenzaldehyde ethyl_ester Ethyl 4-(3-formyl-4-nitro-phenoxy)-butyrate 3-hydroxy-6-nitrobenzaldehyde->ethyl_ester Williamson Ether Synthesis (Base, Solvent) ethyl_4-bromobutyrate Ethyl 4-bromobutyrate ethyl_4-bromobutyrate->ethyl_ester final_product This compound ethyl_ester->final_product Hydrolysis (Acid or Base)

Figure 1: Synthetic pathway for this compound.

Spectroscopic Comparison: From Precursors to Product

A detailed analysis of the spectroscopic data at each stage of the synthesis provides unequivocal evidence of the chemical transformations.

Ethyl 4-bromobutyrate: The Alkylating Agent

Ethyl 4-bromobutyrate serves as the source of the butyric acid side chain. Its spectroscopic signature is characterized by the presence of an ethyl ester and a brominated alkyl chain.

Spectroscopic Data Ethyl 4-bromobutyrate
¹H NMR (CDCl₃, δ ppm) 4.12 (q, 2H, -OCH₂CH₃), 3.44 (t, 2H, -CH₂Br), 2.48 (t, 2H, -COCH₂-), 2.20 (m, 2H, -CH₂CH₂Br), 1.25 (t, 3H, -OCH₂CH₃)
¹³C NMR (CDCl₃, δ ppm) 172.5 (C=O), 60.5 (-OCH₂CH₃), 33.0 (-CH₂Br), 32.5 (-COCH₂-), 27.5 (-CH₂CH₂Br), 14.2 (-OCH₂CH₃)
FT-IR (cm⁻¹) ~1735 (C=O stretch, ester), ~1180 (C-O stretch, ester), ~650 (C-Br stretch)
Mass Spectrum (m/z) 194/196 (M⁺, M⁺+2, bromine isotopes)

The ¹H NMR spectrum clearly shows the characteristic quartet and triplet of the ethyl group, alongside three triplets for the butyrate chain, with the downfield shift of the methylene group at 3.44 ppm indicative of its attachment to the electronegative bromine atom. The ¹³C NMR corroborates this with the ester carbonyl at 172.5 ppm and the carbon attached to bromine at 33.0 ppm. The FT-IR spectrum is dominated by the strong ester carbonyl absorption. The mass spectrum displays the characteristic isotopic pattern of a bromine-containing compound.

3-Hydroxy-6-nitrobenzaldehyde: The Aromatic Core

This precursor provides the substituted aromatic ring. Its spectroscopic features are defined by the aldehyde, hydroxyl, and nitro functional groups on the benzene ring. Due to the limited availability of experimental data for 3-hydroxy-6-nitrobenzaldehyde, data for the closely related isomer, 3-hydroxy-4-nitrobenzaldehyde, is used for a comparative discussion.[6]

Spectroscopic Data 3-Hydroxy-4-nitrobenzaldehyde (for comparison)
¹H NMR (DMSO-d₆, δ ppm) ~11.0 (s, 1H, -OH), ~10.0 (s, 1H, -CHO), ~8.0-7.0 (m, 3H, Ar-H)
¹³C NMR (DMSO-d₆, δ ppm) ~190 (C=O, aldehyde), ~160-120 (Ar-C), with shifts influenced by -OH, -NO₂, and -CHO groups
FT-IR (cm⁻¹) ~3300 (O-H stretch, phenol), ~1700 (C=O stretch, aldehyde), ~1520 & ~1350 (N-O stretches, nitro)
Mass Spectrum (m/z) 167 (M⁺)

The key features to note are the deshielded proton signals for the aldehyde and phenolic hydroxyl groups in the ¹H NMR spectrum. The aromatic region will show a splitting pattern dependent on the substitution. The ¹³C NMR will feature a downfield aldehyde carbon signal. The FT-IR spectrum is expected to show characteristic bands for the hydroxyl, aldehyde carbonyl, and nitro groups. The mass spectrum should show the molecular ion peak corresponding to its molecular weight.

This compound: The Final Product
Spectroscopic Data This compound (Predicted)
¹H NMR (CDCl₃, δ ppm) ~11.0 (s, 1H, -COOH), ~10.5 (s, 1H, -CHO), ~8.0-7.0 (m, 3H, Ar-H), ~4.2 (t, 2H, -OCH₂-), ~2.6 (t, 2H, -COCH₂-), ~2.2 (m, 2H, -CH₂CH₂O-)
¹³C NMR (CDCl₃, δ ppm) ~178 (C=O, acid), ~190 (C=O, aldehyde), ~160-120 (Ar-C), ~68 (-OCH₂-), ~30 (-COCH₂-), ~24 (-CH₂CH₂O-)
FT-IR (cm⁻¹) ~3300-2500 (broad O-H stretch, carboxylic acid), ~1710 (C=O stretch, carboxylic acid), ~1700 (C=O stretch, aldehyde), ~1520 & ~1350 (N-O stretches, nitro), ~1250 (C-O-C stretch, ether)
Mass Spectrum (m/z) 253 (M⁺)

Key Spectroscopic Transformations to Monitor:

  • ¹H NMR: The disappearance of the ethyl ester signals (quartet at ~4.1 ppm and triplet at ~1.3 ppm) from ethyl 4-bromobutyrate and the phenolic -OH signal from 3-hydroxy-6-nitrobenzaldehyde. The appearance of a broad singlet for the carboxylic acid proton (downfield, >10 ppm) and a triplet for the methylene group attached to the ether oxygen (-OCH₂-) at around 4.2 ppm.

  • ¹³C NMR: The disappearance of the ester carbonyl (~173 ppm) and the appearance of a carboxylic acid carbonyl (~178 ppm). The appearance of a signal for the carbon of the ether linkage (-OCH₂-) at around 68 ppm.

  • FT-IR: The disappearance of the phenolic O-H stretch. The appearance of a broad O-H stretch characteristic of a carboxylic acid and a new C-O-C ether stretch.

  • Mass Spectrometry: The molecular ion peak should shift from those of the precursors to m/z 253, corresponding to the molecular weight of the final product.

Spectroscopic_Transformation cluster_precursors Precursor Spectroscopic Features cluster_product Product Spectroscopic Features Precursor_HNMR ¹H NMR: - Ethyl Ester Signals (q, t) - Phenolic -OH (s) Transformation Chemical Transformation Precursor_HNMR->Transformation Precursor_CNMR ¹³C NMR: - Ester C=O (~173 ppm) Precursor_CNMR->Transformation Precursor_FTIR FT-IR: - Phenolic O-H stretch Precursor_FTIR->Transformation Product_HNMR ¹H NMR: - Carboxylic Acid -COOH (broad s) - Ether -OCH₂- (t) Product_CNMR ¹³C NMR: - Carboxylic Acid C=O (~178 ppm) - Ether -OCH₂- (~68 ppm) Product_FTIR FT-IR: - Carboxylic Acid O-H (broad) - Ether C-O-C stretch Transformation->Product_HNMR Transformation->Product_CNMR Transformation->Product_FTIR

Figure 2: Key spectroscopic changes during the synthesis.

Experimental Protocols

General Synthesis of this compound:

  • Formation of the Phenoxide: To a solution of 3-hydroxy-6-nitrobenzaldehyde in a suitable polar aprotic solvent (e.g., acetone, DMF), add a slight excess of a base (e.g., potassium carbonate, sodium hydride) at room temperature. Stir the mixture for 30-60 minutes to ensure complete formation of the phenoxide.

  • Williamson Ether Synthesis: To the phenoxide solution, add ethyl 4-bromobutyrate dropwise. Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation of the Ester Intermediate: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ethyl 4-(3-formyl-4-nitro-phenoxy)-butyrate. Purify by column chromatography if necessary.

  • Hydrolysis to the Carboxylic Acid: Dissolve the purified ester in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide). Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Acidification and Isolation of the Final Product: Cool the reaction mixture and acidify with a dilute acid (e.g., 1M HCl) to a pH of ~2. The carboxylic acid product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Conclusion

The successful synthesis of this compound from its precursors can be definitively confirmed through a careful comparative analysis of their spectroscopic data. By tracking the disappearance of key functional group signals from the starting materials and the emergence of new, characteristic signals of the product in ¹H NMR, ¹³C NMR, and FT-IR spectra, researchers can confidently validate the formation of the desired molecule. The mass spectrometry data provides the ultimate confirmation of the molecular weight of the final product. This guide provides the necessary framework and expected spectral data to aid scientists in the unambiguous characterization of this important synthetic building block.

References

  • Jensen, K. J., Alsina, J., & Barany, G. (1998). Backbone Amide Linker (BAL) Strategy for Solid-Phase Synthesis of C-Terminal-Modified and Cyclic Peptides. Journal of the American Chemical Society, 120(22), 5441–5452. [Link]

  • PubChem. (n.d.). 3-Hydroxy-4-nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Organic and Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (2002). The ortho Backbone Amide Linker (o-BAL) Is an Easily Prepared and Highly Acid-Labile Handle for Solid-Phase Synthesis. Retrieved from [Link]

  • PubMed. (2005). Backbone Amide Linker Strategies for the Solid-Phase Synthesis of C-terminal Modified Peptides. Retrieved from [Link]

  • PubMed. (2005). Backbone Amide Linker (BAL) Strategy for Nalpha-9-fluorenylmethoxycarbonyl (Fmoc) Solid-Phase Synthesis of Peptide Aldehydes. Retrieved from [Link]

  • PubChem. (n.d.). 4-Phenoxybutyric acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001955). Retrieved from [Link]

  • ResearchGate. (2009). Backbone Amide Linker in Solid-Phase Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 4-(3-Methoxy-4-nitrophenoxy)butanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2000). Synthesis of a-functional nitro compounds by the nitration of activated carbonyl compounds in a two-phase system. Retrieved from [Link]

  • De Gruyter. (2020). Crystal structure of 4-[(4-methoxy-2-nitrophenyl)carbamoyl]butanoic acid, C12H14N2O6. Retrieved from [Link]

  • JETIR. (2023). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Retrieved from [Link]

  • MDPI. (2023). Efficient Synthesis of Substituted 2-Nitrochalcone Derivatives. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis of the three nitro-sustituted chalcones. (1) 2 0-Nitroacetophenone. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) Synthesis of Nitroso, Nitro, and Related Compounds. Retrieved from [Link]

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A Comparative Guide to Linker Performance in Complex Peptide Synthesis: 4-(3-Formyl-4-nitro-phenoxy)-butyric acid vs. Traditional Acid-Labile Linkers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of complex peptide synthesis, the choice of a linker—the molecular anchor tethering the nascent peptide to a solid support—is a critical determinant of success. This guide provides an in-depth comparison of the performance of the photolabile linker, 4-(3-Formyl-4-nitro-phenoxy)-butyric acid, against the widely used acid-labile Wang resin. Our analysis, grounded in established chemical principles and supported by experimental data, will illuminate the nuances of each system, empowering researchers to make informed decisions for their specific synthetic challenges.

The Critical Role of Linkers in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the creation of peptides by enabling their stepwise assembly on a solid support.[1] The linker is the pivotal connection between the C-terminal amino acid and the insoluble resin, and its stability throughout the synthesis and subsequent selective cleavage are paramount.[1] An ideal linker must be robust enough to withstand the repeated cycles of deprotection and coupling, yet susceptible to cleavage under specific conditions that leave the final peptide intact.[1]

Linkers are broadly categorized based on their cleavage mechanism, with the most common being acid-labile, base-labile, and photolabile linkers.[1] This guide will focus on the comparison between a photolabile o-nitrobenzyl ether-based linker and a classic acid-labile benzyl ester-type linker.

Unveiling the Contestants: A Tale of Two Linkers

The Photocleavable Contender: this compound

This compound is a member of the o-nitrobenzyl ether family of photolabile linkers.[2] These linkers offer the distinct advantage of cleavage under neutral conditions using UV light, a feature that is particularly beneficial for sensitive or intricately modified peptides.

Mechanism of Action: The cleavage of o-nitrobenzyl-based linkers is initiated by the absorption of UV light, typically around 365 nm.[3] This triggers an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon, leading to the formation of an aci-nitro intermediate. Subsequent rearrangement and hydrolysis release the peptide from the resin, leaving a C-terminal carboxylic acid.

graph "Mechanism_of_Photocleavage" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Peptide-Resin" [label="Peptide-O-CH₂-Ph(NO₂)-Linker-Resin", fillcolor="#F1F3F4"]; "UV_Light" [label="UV Light (365 nm)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Excited_State" [label="Excited Nitro Group", fillcolor="#F1F3F4"]; "Aci_Nitro_Intermediate" [label="Aci-Nitro Intermediate", fillcolor="#F1F3F4"]; "Rearrangement_Hydrolysis" [label="Rearrangement &\nHydrolysis", fillcolor="#F1F3F4"]; "Cleaved_Peptide" [label="Peptide-COOH", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Byproduct" [label="Nitrosobenzaldehyde byproduct", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Peptide-Resin" -> "UV_Light" [label="hv"]; "UV_Light" -> "Excited_State"; "Excited_State" -> "Aci_Nitro_Intermediate" [label="Intramolecular\nH-abstraction"]; "Aci_Nitro_Intermediate" -> "Rearrangement_Hydrolysis"; "Rearrangement_Hydrolysis" -> "Cleaved_Peptide"; "Rearrangement_Hydrolysis" -> "Byproduct"; }

Caption: Photocleavage mechanism of an o-nitrobenzyl-based linker.
The Acid-Labile Workhorse: Wang Resin

Wang resin is a cornerstone of Fmoc-based SPPS, valued for its reliability and ease of use.[4] It is a p-alkoxybenzyl alcohol resin that forms an acid-labile ester linkage with the first amino acid.[5]

Mechanism of Action: Cleavage of peptides from Wang resin is achieved by treatment with a strong acid, most commonly trifluoroacetic acid (TFA).[6] The acidic conditions protonate the benzyl ester linkage, making it susceptible to cleavage and releasing the peptide with a C-terminal carboxylic acid.[7]

graph "Mechanism_of_Acid_Cleavage" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Peptide-Resin" [label="Peptide-O-CH₂-Ph-O-Resin", fillcolor="#F1F3F4"]; "TFA" [label="Trifluoroacetic Acid (TFA)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Protonation" [label="Protonated Ester", fillcolor="#F1F3F4"]; "Cleavage" [label="Cleavage", fillcolor="#F1F3F4"]; "Cleaved_Peptide" [label="Peptide-COOH", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Carbocation_Byproduct" [label="Benzyl Carbocation", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Peptide-Resin" -> "TFA" [label="H+"]; "TFA" -> "Protonation"; "Protonation" -> "Cleavage"; "Cleavage" -> "Cleaved_Peptide"; "Cleavage" -> "Carbocation_Byproduct"; }

Caption: Acid cleavage mechanism of Wang resin.

Head-to-Head Comparison: Performance in Complex Peptide Synthesis

The synthesis of complex peptides, such as those with multiple disulfide bonds (e.g., insulin) or hydrophobic sequences, presents significant challenges. The choice of linker can profoundly impact the yield and purity of the final product.

Performance MetricThis compound (Photolabile)Wang Resin (Acid-Labile)
Cleavage Conditions UV light (e.g., 365 nm), neutral pH, room temperatureStrong acid (e.g., 95% TFA), presence of scavengers[6]
Orthogonality High; compatible with most acid- and base-labile protecting groups.Moderate; cleavage can prematurely remove some side-chain protecting groups.
Cleavage Efficiency Generally high (>90%), but can be sequence-dependent and influenced by peptide conformation.[6]Typically very high (>95%).[8]
Purity of Crude Peptide Often higher due to milder cleavage conditions and fewer side reactions.Can be lower due to acid-catalyzed side reactions, such as alkylation of sensitive residues (e.g., Trp, Met).[8]
Yield of Final Peptide Can be variable and potentially lower than acid-labile methods due to incomplete photocleavage or photodecomposition of the peptide.Generally high and reproducible.[8]
Suitability for Sensitive Peptides Excellent for peptides with acid-labile modifications, post-translational modifications, or those prone to racemization.[2]Can be problematic for peptides containing sensitive residues that are susceptible to degradation under strongly acidic conditions.[8]

Experimental Protocols

To provide a practical framework for this comparison, we present standardized protocols for the synthesis of a model complex peptide, the insulin A-chain, using both linkers.

graph "SPPS_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_Synthesis" { label = "Peptide Synthesis"; bgcolor="#F1F3F4"; "Resin_Swelling" [label="1. Resin Swelling"]; "First_AA_Coupling" [label="2. First Amino Acid Coupling"]; "Chain_Elongation" [label="3. Iterative Deprotection and Coupling"]; }

subgraph "cluster_Cleavage" { label = "Cleavage and Deprotection"; bgcolor="#F1F3F4"; "Photocleavage" [label="4a. Photocleavage\n(Photolabile Linker)"]; "Acid_Cleavage" [label="4b. Acidolysis\n(Wang Resin)"]; }

subgraph "cluster_Purification" { label = "Purification and Analysis"; bgcolor="#F1F3F4"; "Precipitation" [label="5. Peptide Precipitation"]; "Purification" [label="6. HPLC Purification"]; "Analysis" [label="7. Mass Spectrometry Analysis"]; }

"Resin_Swelling" -> "First_AA_Coupling"; "First_AA_Coupling" -> "Chain_Elongation"; "Chain_Elongation" -> "Photocleavage" [label="Photolabile\nLinker Path"]; "Chain_Elongation" -> "Acid_Cleavage" [label="Acid-Labile\nLinker Path"]; "Photocleavage" -> "Precipitation"; "Acid_Cleavage" -> "Precipitation"; "Precipitation" -> "Purification"; "Purification" -> "Analysis"; }

Caption: General workflow for solid-phase peptide synthesis.
Protocol 1: Synthesis of Insulin A-Chain using this compound Linker
  • Resin Preparation: Swell the aminomethylated resin in N,N-dimethylformamide (DMF).

  • Linker Attachment: Couple this compound to the resin using a standard coupling agent like N,N'-diisopropylcarbodiimide (DIC) and an activator such as 1-hydroxybenzotriazole (HOBt).

  • First Amino Acid Attachment: Attach the C-terminal Fmoc-protected amino acid of the insulin A-chain to the formyl group of the linker via reductive amination.

  • Peptide Chain Elongation: Perform standard Fmoc-SPPS cycles of deprotection with piperidine in DMF and coupling of subsequent Fmoc-amino acids using a suitable coupling reagent (e.g., HBTU).

  • Photocleavage:

    • Suspend the dried peptide-resin in a suitable solvent (e.g., a mixture of acetonitrile and water) in a quartz reaction vessel.

    • Irradiate the suspension with a UV lamp at 365 nm for 2-4 hours with gentle stirring.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with the cleavage solvent and combine the filtrates.

  • Purification and Analysis: Precipitate the crude peptide with cold diethyl ether, purify by reverse-phase high-performance liquid chromatography (RP-HPLC), and verify the mass by mass spectrometry.

Protocol 2: Synthesis of Insulin A-Chain using Wang Resin
  • Resin Preparation: Use pre-loaded Fmoc-amino acid Wang resin corresponding to the C-terminal residue of the insulin A-chain. Swell the resin in DMF.[8]

  • Peptide Chain Elongation: Perform standard Fmoc-SPPS cycles of deprotection with piperidine in DMF and coupling of subsequent Fmoc-amino acids using a suitable coupling reagent (e.g., HBTU).[8]

  • Acid Cleavage and Deprotection:

    • Treat the dried peptide-resin with a cleavage cocktail, typically 95% TFA with scavengers such as water and triisopropylsilane (TIS) to prevent side reactions.[9]

    • Gently agitate the mixture at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with TFA and combine the filtrates.

  • Purification and Analysis: Precipitate the crude peptide with cold diethyl ether, purify by RP-HPLC, and verify the mass by mass spectrometry.[10]

Concluding Remarks: Selecting the Optimal Linker

The choice between this compound and Wang resin is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific requirements of the peptide being synthesized.

Choose this compound or a similar photolabile linker when:

  • The peptide contains acid-sensitive functionalities or post-translational modifications.

  • The synthesis of fully protected peptide fragments is desired.

  • Mild cleavage conditions are paramount to preserve the integrity of a delicate peptide.

Opt for Wang resin or a comparable acid-labile linker when:

  • High yield and robustness are the primary considerations for a relatively stable peptide.

  • Simultaneous cleavage and deprotection are advantageous for workflow efficiency.

  • The peptide sequence is not susceptible to acid-catalyzed side reactions.

By carefully considering the chemical nature of the target peptide and the nuances of each linker system, researchers can navigate the complexities of peptide synthesis and achieve their desired outcomes with greater efficiency and success.

References

  • BenchChem. The Cornerstone of Peptide Synthesis: A Technical Guide to Linkers in SPPS.

  • Aapptec Peptides. Technical Support Information Bulletin 1073 - Wang Resin.

  • Alas, J. et al. (2012). Wang Linker Free of Side Reactions. Organic Letters, 15(1), 132-135.

  • The Royal Society of Chemistry. Supporting information for "Site-specific chemical modification of proteins in vivo".

  • BenchChem. Synthesis of Peptide Amides Using an Fmoc-Photo-Linker Strategy: Application Notes and Protocols.

  • Applied Polytech. Wang Resin Peptide Synthesis.

  • Kwon, Y., et al. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Penn Engineering.

  • Akerblom, E. B. (1998). Six new photolabile linkers for solid phase synthesis. 2. Coupling of various building blocks and photolytic cleavage. Molecular Diversity, 4(1), 53-69.

  • Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog.

  • AltaBioscience. Post Cleavage Purification and Analysis of Peptides; TFA removal.

  • Kang, S. S. (2008). A photolabile backbone amide linker for the solid-phase synthesis of cyclic peptides and C-terminal thioesters. Purdue University.

  • Albericio, F., & Kruger, H. G. (2021). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 26(8), 2210.

  • Giraud, M., et al. (1999). A side-reaction in the SPPS of Trp-containing peptides. Tetrahedron Letters, 40(49), 8755-8758.

  • Bio-protocol. (2018). HPLC.

  • BenchChem. A Comparative Guide to Photolabile Linkers in Solid-Phase Peptide Synthesis: Fmoc-Photo.

  • Bodanszky, M., & Bodanszky, A. (1984). The practice of peptide synthesis. Springer-Verlag.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
  • Wang, S. S. (1973). p-Alkoxybenzyl alcohol resin and p-alkoxybenzyloxycarbonylhydrazide resin for solid phase synthesis of protected peptide fragments. Journal of the American Chemical Society, 95(4), 1328-1333.

  • Hossain, M. A., et al. (2010). Synthesis of Hydrophobic Insulin-based Peptides Using a Helping-Hand Strategy. Protein and peptide letters, 17(10), 1223-1229.

  • An, S., & Deiters, A. (2017). Photoresponsive peptide materials: Spatiotemporal control of self-assembly and biological functions. APL Bioengineering, 1(1), 011502.

  • Wade, J. D., & Hossain, M. A. (2012). The chemical synthesis of insulin: from past to present. Monash University.

  • Merck Millipore. Novabiochem® - Fmoc resin cleavage protocols.

  • Liu, L., & Liu, C. F. (2017). Synthesis of disulfide-rich heterodimeric peptides through an auxiliary N, N-crosslink. Nature communications, 8(1), 1-8.

  • Research Science Alliance. (2022, June 3). Peptide Hand Synthesis Part 2: Resin Preparation [Video]. YouTube.

  • Griffin, J. M., et al. (2020). Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release. Biomacromolecules, 21(10), 4147-4157.

  • Biosynth. This compound | 94193-36-9 | FEA00391.

  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.

  • AAPPTEC. Peptide Synthesis Resins.

  • AltaBioscience. Advantages of Wang Resin in Peptide Synthesis.

  • Biotage. (2023, February 1). How to choose the right resin functionality for solid phase peptide synthesis.

  • Coin, I., et al. (2015). Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins. Journal of peptide science, 21(6), 463-470.

  • Lebl, M., et al. (1990). Comparative multiple synthesis of fifty linear peptides: evaluation of cotton carrier vs. T bag-benzhydrylamine resin. International journal of peptide and protein research, 36(4), 314-318.

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A Comparative Guide to 4-(3-Formyl-4-nitro-phenoxy)-butyric Acid and its Alternatives in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase synthesis, the choice of a linker—the molecular bridge connecting a nascent molecule to a solid support—is a critical determinant of the overall success of the synthetic strategy. The linker dictates the conditions under which the final product is released from the resin, and a judicious choice can preserve sensitive functionalities and improve final product purity. This guide provides an in-depth analysis of 4-(3-Formyl-4-nitro-phenoxy)-butyric acid, a member of the esteemed o-nitrobenzyl class of photocleavable linkers. We will explore its mechanistic underpinnings, compare its potential performance with other prevalent linker technologies, and provide actionable experimental protocols for its application.

Introduction to Photocleavable Linkers: The Power of Light

Photocleavable linkers are a class of chemical moieties that can be cleaved upon exposure to ultraviolet (UV) light, typically at wavelengths around 365 nm.[1] This unique property offers a significant advantage over traditional cleavage methods that often rely on harsh acidic or basic conditions, which can be detrimental to sensitive molecules.[2][3] The ability to release a synthesized compound under mild, neutral conditions with no additional reagents makes photocleavable linkers particularly valuable in the synthesis of delicate peptides, modified oligonucleotides, and complex small molecules.[4][5]

This compound fits squarely into the most common category of photolabile linkers: the o-nitrobenzyl (oNB) family.[6][7] Its structure, featuring a nitro group ortho to a benzylic carbon, is the key to its photosensitivity. The butyric acid chain provides a flexible spacer and a carboxylic acid handle for attachment to an amino-functionalized solid support. The formyl group offers a potential site for further chemical modification, though its primary role in the context of a linker is likely electronic modulation of the phenyl ring.

The Mechanism of o-Nitrobenzyl Linker Cleavage

The cleavage of o-nitrobenzyl linkers is a well-understood photochemical process. Upon irradiation with UV light, the ortho-nitro group undergoes an intramolecular rearrangement, abstracting a hydrogen atom from the benzylic carbon. This leads to the formation of an aci-nitro intermediate, which then rearranges to cleave the bond connecting the linker to the synthesized molecule, releasing the product and converting the linker to a 2-nitrosobenzaldehyde derivative.[8][9] This process is rapid, efficient, and the byproducts are generally non-interfering with downstream applications.[1]

G cluster_0 Photocleavage Mechanism of an o-Nitrobenzyl Linker A o-Nitrobenzyl Linker (Attached to Resin and Product) B UV Light (e.g., 365 nm) A->B Irradiation C Excited State B->C D Intramolecular H-Abstraction C->D E Aci-nitro Intermediate D->E F Rearrangement E->F G Cleavage F->G H Released Product G->H I 2-Nitrosobenzaldehyde Byproduct G->I G cluster_0 SPPS Workflow with Photocleavable Linker A 1. Resin Preparation (Swelling in DMF) B 2. Linker Coupling (Attach this compound) A->B C 3. First Amino Acid Coupling B->C D 4. Fmoc Deprotection (20% Piperidine/DMF) C->D E 5. Next Amino Acid Coupling D->E F Repeat Steps 4 & 5 E->F For each amino acid in the sequence F->D G 6. Final Fmoc Deprotection F->G After final amino acid H 7. Side-Chain Deprotection (Optional, if orthogonal) G->H I 8. Photocleavage (UV irradiation, 365 nm) H->I J 9. Product Isolation & Purification (Precipitation & HPLC) I->J

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Procedure
  • Resin Preparation and Linker Coupling:

    • Swell the aminomethyl resin in DMF for 1 hour.

    • Dissolve this compound (2 eq.), HBTU (1.95 eq.), and HOBt (2 eq.) in DMF.

    • Add DIPEA (4 eq.) to the solution and add it to the swollen resin.

    • Agitate the mixture at room temperature for 2-4 hours.

    • Wash the resin thoroughly with DMF, DCM, and Methanol, then dry under vacuum.

  • First Amino Acid Coupling:

    • Couple the first Fmoc-protected amino acid to the linker-functionalized resin using standard coupling conditions (e.g., HBTU/HOBt/DIPEA in DMF) for 2 hours.

    • Wash the resin as described above.

  • Peptide Chain Elongation (Iterative Cycle):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat with a fresh solution for 15 minutes.

    • Washing: Wash the resin thoroughly with DMF to remove piperidine and the Fmoc adduct.

    • Coupling: Couple the next Fmoc-protected amino acid (3 eq.) using your chosen coupling reagents (e.g., HBTU/HOBt/DIPEA) for 1-2 hours.

    • Washing: Wash the resin with DMF and DCM.

    • Repeat this cycle for each amino acid in the sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling, perform a final Fmoc deprotection as described in step 3a.

    • Wash the resin extensively with DMF, DCM, and finally Methanol. Dry the resin thoroughly.

    • Suspend the resin in a suitable solvent (e.g., a mixture of trifluoroethanol and DCM) in a quartz reaction vessel.

    • Irradiate the suspension with UV light (e.g., 365 nm) in a photoreactor for 4-18 hours. The optimal time should be determined empirically. [10] * Filter the resin and collect the filtrate containing the cleaved peptide.

  • Product Isolation and Analysis:

    • Concentrate the filtrate under reduced pressure.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

    • Analyze the purity of the crude peptide by RP-HPLC and confirm its identity by mass spectrometry.

    • Purify the peptide using preparative RP-HPLC.

Performance and Optimization

The efficiency of photocleavage can be influenced by several factors:

  • Wavelength and Intensity of Light: The choice of wavelength should match the absorption maximum of the linker, typically around 350-365 nm for o-nitrobenzyl systems. [9]Higher light intensity can reduce cleavage times, but may also increase the risk of photodamage to the product.

  • Solvent: The choice of solvent for the cleavage reaction can affect the swelling of the resin and the stability of the released product. Protic solvents are often used.

  • Reaction Time: Cleavage times can range from a few hours to over 24 hours. [10]It is advisable to perform a time-course study to determine the optimal irradiation time for a specific synthesis.

  • Substituents on the Aromatic Ring: The electronic nature of substituents on the nitrobenzyl ring can influence the rate of cleavage. Electron-donating groups can sometimes accelerate the process.

Conclusion

This compound, as a representative of the o-nitrobenzyl class of photocleavable linkers, offers a powerful tool for the solid-phase synthesis of sensitive biomolecules and complex organic compounds. Its key advantage lies in the ability to release the final product under exceptionally mild and neutral conditions, preserving molecular integrity. While alternatives such as acid-labile linkers are well-established and highly efficient, they lack the orthogonality and gentleness of photocleavage. For researchers working with delicate structures prone to degradation under harsh conditions, the strategic implementation of a photocleavable linker like this compound can be the key to a successful synthesis. The provided protocols and comparative data serve as a guide for the rational selection and application of this versatile linker technology.

References

  • Akerblom, E. B. (1998). Six new photolabile linkers for solid phase synthesis. 2. Coupling of various building blocks and photolytic cleavage. Molecular Diversity, 4(1), 53–69. [Link]

  • Gries, G., et al. (2014). A Photolabile Linker for the Solid-Phase Synthesis of Peptide Hydrazides and Heterocycles. Organic Letters, 16(18), 4944–4947. [Link]

  • Mikkelsen, R. J., et al. (2018). Photolabile Linkers for Solid-Phase Synthesis. ACS Combinatorial Science, 20(7), 361–393. [Link]

  • Holmes, C. P., et al. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 62(8), 2370–2380. [Link]

  • Shen, W., et al. (2020). Approaches for the synthesis of o-nitrobenzyl and coumarin linkers for use in photocleavable biomaterials and bioconjugates and their biomedical applications. Acta Biomaterialia, 115, 75–91. [Link]

  • Walter, A., et al. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(10), 6435–6498. [Link]

  • Kim, S., et al. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(16), 4257–4261. [Link]

  • Glatthar, R., & Giese, B. (2000). A New Photocleavable Linker in Solid-Phase Chemistry for Ether Cleavage. Organic Letters, 2(15), 2315–2317. [Link]

  • Lipton, M. A., et al. (2018). Part I: Solid-phase synthesis of peptides using photolabile linkersPart II: Discovery of lead compounds by fragment screening to target pathogenic Gram-positive bacteria. Purdue University Graduate School. [Link]

  • LeValley, P. J., et al. (2017). Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release. Biomaterials Science, 5(11), 2259–2269. [Link]

  • Kumar, A., et al. (2023). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 28(14), 5360. [Link]

  • Mikkelsen, R. J., et al. (2018). Photolabile Linkers for Solid-Phase Synthesis. ACS Combinatorial Science, 20(7), 361–393. [Link]

  • Machado, E., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Journal of the Brazilian Chemical Society, 24(9), 1411–1424. [Link]

  • Al-Blewi, F. F., et al. (2022). Towards the use of an amino acid cleavable linker for solid-phase chemical synthesis of peptides and proteins. Organic & Biomolecular Chemistry, 20(44), 8617–8621. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(3-Formyl-4-nitro-phenoxy)-butyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in cutting-edge research and drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(3-Formyl-4-nitro-phenoxy)-butyric acid (CAS No. 94193-36-9), ensuring the safety of personnel and the protection of our environment. The procedures outlined are grounded in established principles of chemical waste management and an understanding of the compound's specific chemical characteristics.

The subject compound is a solid organic acid containing nitro and aldehyde functional groups.[1][2][3] This unique combination necessitates a disposal strategy that addresses its acidic nature, potential reactivity, and classification as a hazardous substance.

I. Immediate Safety & Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the compound's hazards is paramount. This compound is classified with hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE).

Table 1: Essential Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Prevents contact with eyes, which can cause serious irritation.[2]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).Protects skin from irritation upon contact.[2]
Body Protection Standard laboratory coat.Prevents incidental skin contact.
Respiratory Use in a well-ventilated area or chemical fume hood.Mitigates the risk of inhaling dust or vapors, which can cause respiratory tract irritation.[2]
II. The Core Principle: Segregation of Waste Streams

The cardinal rule of chemical waste disposal is meticulous segregation.[4][5] Inadvertent mixing of incompatible waste streams is a common cause of laboratory accidents.[6] For this compound, its chemical structure dictates its classification into a specific waste stream.

  • Organic Acid: The butyric acid moiety makes this compound an organic acid. It is crucial to segregate organic acid waste from inorganic acids (like hydrochloric or sulfuric acid) and bases to prevent potentially violent reactions.[4][6]

  • Nitroaromatic Compound: The presence of the nitro group on the aromatic ring places it in a category of compounds that can be reactive and require specific disposal considerations.[7][8]

  • Non-Halogenated Organic: This compound does not contain halogens. Laboratory waste protocols typically require the separation of halogenated and non-halogenated organic solvents and solids.[4]

Based on these characteristics, this compound and any materials contaminated with it should be designated as Non-Halogenated Organic Acid Waste .

III. Step-by-Step Disposal Protocol

This protocol provides a direct, actionable workflow for the collection and disposal of this compound waste.

Step 1: Waste Collection at the Point of Generation

  • Container Selection: Collect all waste solids of this compound and any grossly contaminated items (e.g., weighing paper, gloves, disposable spatulas) in a designated, compatible, and clearly labeled hazardous waste container.[6][9] The container must be made of a material that will not react with the acid, such as high-density polyethylene (HDPE).[5] Ensure the container has a secure, screw-top lid.[6]

  • Aqueous Solutions: If disposing of aqueous solutions containing this compound, they must be collected in a designated liquid waste container for organic acids. Under no circumstances should this chemical be poured down the drain. [6][10] The pH of the collected solution should be noted on the waste label.

  • Solvent Solutions: If the compound is dissolved in an organic solvent, it should be collected in the appropriate non-halogenated organic solvent waste stream.

Step 2: Proper Labeling of Waste Containers

Accurate and thorough labeling is a legal requirement and critical for safety. The label on your hazardous waste container must include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[4]

  • The specific hazards associated with the waste (e.g., "Irritant," "Organic Acid").

  • The date accumulation started.

  • The name of the principal investigator or laboratory contact.

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5]

  • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.

  • Ensure the storage area is well-ventilated and away from sources of heat or ignition.

  • Store the organic acid waste container with other compatible organic materials and segregated from bases, oxidizing agents, and inorganic acids.[5][11]

Step 4: Arranging for Final Disposal

  • Once the waste container is full, or if it has been in accumulation for the maximum time allowed by your institution (often up to one year for partially filled containers in an SAA), arrange for its removal.[5]

  • Contact your institution's Environmental Health & Safety (EHS) department or the designated hazardous waste management office to schedule a pickup.

  • All chemical waste must be disposed of through a licensed hazardous waste contractor.[10]

IV. Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a solid spill, carefully sweep or scoop the material into a designated waste container. Avoid creating dust. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit for organic chemicals).

  • Clean: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleanup materials, including contaminated PPE, must be placed in the hazardous waste container.[6]

  • Report: Report the spill to your laboratory supervisor and EHS department, following institutional protocols.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 Point of Generation cluster_1 Segregation & Collection cluster_2 Interim Storage cluster_3 Final Disposal Start Waste Generated (Solid, Solution, or Contaminated Material) Assess Assess Waste Form Start->Assess SolidWaste Collect in Labeled 'Non-Halogenated Organic Acid' Solid Waste Container Assess->SolidWaste Solid or Contaminated PPE LiquidWaste Collect in Labeled 'Non-Halogenated Organic Acid' Liquid Waste Container Assess->LiquidWaste Aqueous or Organic Solution Store Store Securely in Designated Satellite Accumulation Area (SAA) SolidWaste->Store LiquidWaste->Store EHS Contact EHS for Pickup When Container is Full Store->EHS Disposal Professional Disposal via Licensed Hazardous Waste Contractor EHS->Disposal

Caption: Disposal workflow for this compound.

By adhering to these scientifically sound and regulation-compliant procedures, you contribute to a culture of safety and environmental stewardship, building trust in our collective scientific enterprise.

References

  • This compound - LookChem. LookChem. [Link]

  • Laboratory Waste Disposal Guidelines. Source document not publicly available.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Organic Acid SOP. UW Environmental Health & Safety - University of Washington. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB.org. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Aldehyde Disposal. WasteWise. [Link]

  • Safety Data Sheet: Butyric acid. Carl ROTH. [Link]

  • Safety Data Sheet: Butyric acid. Carl ROTH. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Proper disposal of chemicals. Sciencemadness Wiki. [Link]

  • Hazardous Substance Fact Sheet - Butyric Acid. NJ.gov. [Link]

  • Laboratory Waste Guide 2025. Source document not publicly available.
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  • Biodegradation of nitroaromatic compounds. PubMed. [Link]

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A Strategic Guide to Personal Protective Equipment for Handling 4-(3-Formyl-4-nitro-phenoxy)-butyric acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and logistical guidance for the handling of 4-(3-Formyl-4-nitro-phenoxy)-butyric acid (CAS No. 94193-36-9). Designed for researchers, scientists, and drug development professionals, this guide moves beyond a simple checklist to instill a deep, causal understanding of the protective measures required. Our commitment is to empower you with the knowledge to work safely and effectively, making this your trusted resource for laboratory safety and chemical handling.

Hazard Assessment: A Multifaceted Approach

Understanding the chemical's structure is paramount to anticipating its hazards. This compound is a multifunctional compound, and its safety profile is a composite of the risks associated with its constituent functional groups: an aromatic nitro group, an aldehyde, and a carboxylic acid.

  • Aromatic Nitro Compound: Nitro compounds can be toxic and are often shock-sensitive or explosive, although the risk for this specific compound is not explicitly documented.[1] They are generally considered strong oxidizing agents.[1]

  • Aldehyde: Aldehydes can be irritants and sensitizers, affecting the skin, eyes, and respiratory tract.

  • Carboxylic Acid: Carboxylic acids are acidic and can be corrosive to skin and eyes.[2] While generally weak acids, they can still cause significant irritation or burns upon contact.[2]

Based on supplier information, this compound is associated with the following hazard statements:

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

This corresponds to the GHS07 pictogram, indicating that the chemical is an irritant and may be harmful.[3] A thorough risk assessment is the foundational step before any handling of this compound.[4][5]

Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific hazards identified and the procedures being performed.[6][7][8] The following table summarizes the recommended PPE for handling this compound.

Body Part PPE Type Specifications & Standards Rationale
Eyes/Face Safety Goggles & Face ShieldChemical splash goggles are the minimum requirement.[1][6] For tasks with a high splash potential, a face shield must be worn in addition to goggles.[6] All eye and face protection should meet ANSI Z87.1 standards.[6]Protects against splashes of the acidic and irritating compound, which can cause serious eye damage.[3] A face shield offers broader protection during bulk handling or reactions.
Hands Chemical-Resistant GlovesDisposable nitrile gloves are suitable for incidental contact but should be removed and replaced immediately after contamination.[6][9] For prolonged or direct contact, heavier-duty gloves (e.g., butyl rubber or Viton™) should be considered. Always consult the glove manufacturer's chemical resistance guide.[10]Prevents skin irritation and potential absorption.[3] Given the multiple functional groups, ensuring broad chemical resistance is crucial.
Body Laboratory CoatA flame-resistant lab coat is recommended. It should be fully buttoned to provide maximum skin coverage.[5]Protects skin and personal clothing from spills and splashes. The flame-resistant property adds a layer of safety, considering the presence of organic functional groups.
Respiratory Respirator (if required)All work with this solid compound should ideally be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[1][11] If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[7][12]Prevents respiratory tract irritation from airborne particles of the compound.[3] Respirator use requires a formal respiratory protection program, including training and fit-testing.[7][10]
Feet Closed-Toe ShoesShoes must be made of a non-porous material and cover the entire foot.[6][11]Protects feet from spills and falling objects.

Procedural Workflow for Safe Handling

A systematic approach to handling ensures that safety is integrated into every step of the process. The following workflow diagram illustrates the key stages and decision points for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_sds Review SDS and Authoritative Sources prep_hazard Conduct Hazard Assessment prep_sds->prep_hazard prep_ppe Select and Inspect PPE prep_hazard->prep_ppe prep_eng Verify Engineering Controls (e.g., Fume Hood) prep_ppe->prep_eng handle_don Don Appropriate PPE prep_eng->handle_don handle_work Work in Fume Hood handle_don->handle_work handle_weigh Weigh Solid Carefully (Minimize Dust) handle_work->handle_weigh handle_transfer Transfer and Dissolve handle_weigh->handle_transfer cleanup_decon Decontaminate Glassware and Surfaces handle_transfer->cleanup_decon cleanup_doff Doff PPE Correctly cleanup_decon->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash cleanup_dispose Dispose of Waste in Labeled Containers cleanup_wash->cleanup_dispose

Caption: Safe handling workflow for this compound.

Spill and Emergency Procedures

Preparedness is key to mitigating the impact of an accidental release.[4]

Spill Response:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Don PPE: Before addressing the spill, don the appropriate PPE, including respiratory protection if necessary.

  • Containment: For small spills, use a spill kit with an appropriate absorbent material. Avoid raising dust. Gently cover the spill with the absorbent.

  • Cleanup: Carefully scoop the absorbed material into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10] Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[10] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]

Disposal Plan

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.

  • Segregation: Collect all waste in a designated, clearly labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Follow all institutional, local, state, and federal regulations for hazardous waste disposal. Consult with your institution's Environmental Health and Safety (EHS) department for specific procedures.

By adhering to these comprehensive guidelines, you can effectively manage the risks associated with handling this compound, ensuring a safe and productive research environment.

References

  • LookChem. (n.d.). This compound. Retrieved from [Link]

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  • Environmental Health and Safety, University of Colorado Boulder. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • American Chemical Society. (2015). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]

  • American Chemical Society. (n.d.). Safety Guidelines for the Chemistry Professional: Understanding Your Role and Responsibilities. Retrieved from [Link]

  • Environmental Health and Safety, Missouri S&T. (n.d.). Chemical Safety. Retrieved from [Link]

  • Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards. Retrieved from [Link]

  • American Chemical Society. (n.d.). Publications & Resources. Retrieved from [Link]

  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

  • Patsnap. (2025, July 22). The Role of Carbolic Acid in Chemistry Lab Safety Practices. Retrieved from [Link]

  • American Chemical Society. (2010). Doing Things Safely: Safety For Introductory Chemistry Students. Retrieved from [Link]

  • Standard Operating Procedure. (n.d.). Nitric Acid. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Chemical-Suppliers.com. (n.d.). This compound. Retrieved from [Link]

  • Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • University of Utah. (2019, April 11). Acid Handling. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from [Link]

  • University of Washington. (n.d.). Chemical Labels and Hazard Codes. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.